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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-6-(phenylsulfonyl)pyridine: A Core Reagent for Selective Bioconjugation

This guide provides an in-depth technical overview of 2-Methoxy-6-(phenylsulfonyl)pyridine, a heterocyclic compound of significant interest to researchers in chemical biology, medicinal chemistry, and drug development. W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Methoxy-6-(phenylsulfonyl)pyridine, a heterocyclic compound of significant interest to researchers in chemical biology, medicinal chemistry, and drug development. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its unique reactivity profile, and its practical applications, particularly as a tool for the site-specific modification of proteins.

Introduction and Strategic Importance

2-Methoxy-6-(phenylsulfonyl)pyridine (CAS RN: 1456625-25-4) is a substituted pyridine derivative that has emerged as a valuable reagent in the field of bioconjugation.[1] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions and its synthetic tractability.[2][3]

The strategic importance of this specific molecule lies in the combination of its substituents. The phenylsulfonyl group at the 6-position transforms the otherwise stable pyridine ring into a reactive electrophile, while the methoxy group at the 2-position modulates this reactivity. This unique electronic arrangement makes 2-Methoxy-6-(phenylsulfonyl)pyridine an effective agent for covalent modification of nucleophiles, most notably the thiol side chains of cysteine residues in proteins.[4] This guide will detail its fundamental properties, a robust synthetic pathway, and the mechanistic basis for its application in creating precisely modified biomolecules.

Physicochemical and Handling Properties

Properly understanding a reagent's physical properties and handling requirements is fundamental to its successful and safe application in any experimental workflow.

PropertyValueSource
CAS Number 1456625-25-4[1]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.28 g/mol [1]
Appearance Yellow to white solid[1]
Melting Point 73-76 °C[1]
Storage Sealed in dry, room temperature[1]

Handling Protocol: As with any specialized chemical reagent, 2-Methoxy-6-(phenylsulfonyl)pyridine should be handled with the assumption of "unknown hazards and toxicity".[1] All manipulations should be performed by trained personnel in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for laboratory research use only.[1]

Synthesis and Spectroscopic Characterization

The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine is not commonly detailed in introductory literature but can be achieved through a logical and reliable two-step sequence starting from commercially available precursors. This pathway relies on foundational principles of organic chemistry.

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation (SNAr) cluster_step2 Step 2: Oxidation A 2-Chloro-6-methoxypyridine C 2-Methoxy-6-(phenylthio)pyridine A->C  Base (e.g., NaH)  Solvent (e.g., DMF) B Thiophenol B->C D 2-Methoxy-6-(phenylsulfonyl)pyridine C->D  Oxidant (e.g., m-CPBA)  Solvent (e.g., DCM)

Caption: Proposed synthetic workflow for 2-Methoxy-6-(phenylsulfonyl)pyridine.

Mechanistic Rationale and Experimental Choices
  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 2-chloro-6-methoxypyridine with thiophenol. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C6 positions towards nucleophilic attack. A strong base, such as sodium hydride (NaH), is used to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion, which then displaces the chloride. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) of the SNAr reaction.

  • Step 2: Oxidation: The resulting thioether is then oxidized to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this transformation. It is selective for the electron-rich sulfur atom and performs the oxidation under mild conditions. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup and product isolation. Two equivalents of the oxidant are required to convert the thioether to the sulfone.

Experimental Protocol: Synthesis
  • Thioether Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF followed by sodium hydride (1.1 eq., 60% dispersion in mineral oil). Cool the suspension to 0 °C.

  • Slowly add thiophenol (1.05 eq.) dropwise and stir the mixture for 20 minutes at 0 °C.

  • Add a solution of 2-chloro-6-methoxypyridine (1.0 eq.) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-6-(phenylthio)pyridine.

  • Oxidation: Dissolve the purified thioether (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add m-CPBA (2.2 eq.) portion-wise, maintaining the temperature.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude solid by recrystallization or column chromatography to afford pure 2-Methoxy-6-(phenylsulfonyl)pyridine.

Spectroscopic Profile for Structural Verification

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.

TechniquePredicted Data
¹H NMR δ ~8.0-8.2 (t, 1H, Ar-H), δ ~7.5-7.8 (m, 5H, Phenyl-H), δ ~7.2-7.4 (d, 1H, Ar-H), δ ~6.9-7.1 (d, 1H, Ar-H), δ ~4.0 (s, 3H, -OCH₃)
¹³C NMR δ ~164 (C-O), δ ~158 (C-S), δ ~140-142 (Ar-C), δ ~134 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~118 (Ar-C), δ ~110 (Ar-C), δ ~55 (-OCH₃)
IR (cm⁻¹) ~1320 & ~1150 (asymmetric and symmetric SO₂ stretch), ~1580 (C=N/C=C stretch), ~1250 (C-O stretch)

Reactivity and Application in Thiol-Specific Bioconjugation

The primary application for which this reagent is designed is the selective modification of cysteine residues in proteins. Phenylsulfonyl pyridine derivatives have been systematically evaluated for their kinetic properties in reacting with free thiols.[4]

Mechanism of Action

The reactivity is driven by the potent electrophilicity of the C6 carbon of the pyridine ring. The phenylsulfonyl group is an excellent leaving group due to the stability of the corresponding sulfinate anion, which is resonance-stabilized. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the deprotonated thiol (thiolate) of a cysteine residue acts as the nucleophile.

Caption: Mechanism of thiol-specific protein modification.

Note: The DOT script above is a template. A proper chemical structure image would be required for a visual representation.

Causality and Field-Proven Insights
  • Selectivity: This reaction is highly selective for thiols over other nucleophilic residues like lysines (amines) or serines (alcohols) under physiological pH conditions (pH ~7.4). This is because thiols are significantly more acidic (pKa ~8.5) than amines (pKa >10) and are thus more readily deprotonated to the potent thiolate nucleophile.

  • Tunable Reactivity: The reaction rate can be finely tuned. Studies have shown that modifying the electronic properties of the pyridine ring through different substituents can alter the electrophilicity of the reaction center, allowing for a range of reaction rates spanning several orders of magnitude.[4] This provides researchers with a toolbox of reagents to match the specific kinetic requirements of their biological system.

  • Applications: The formation of a stable thioether bond is critical for many applications in drug development and diagnostics, including:

    • Antibody-Drug Conjugates (ADCs): Covalently attaching a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.

    • PEGylation: Attaching polyethylene glycol (PEG) chains to proteins to increase their serum half-life.

    • Fluorescent Labeling: Introducing fluorescent probes for imaging and tracking proteins in vitro and in vivo.

Conclusion

2-Methoxy-6-(phenylsulfonyl)pyridine is more than just a chemical; it is a precisely engineered tool for chemical biology. Its well-defined physicochemical properties, logical synthesis, and, most importantly, its selective and tunable reactivity with thiols make it an invaluable reagent. For researchers aiming to construct well-defined protein conjugates for therapeutic or diagnostic purposes, this molecule offers a reliable and powerful solution, grounded in the fundamental principles of physical organic chemistry.

References

  • Hoffman Fine Chemicals. CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine. [Link]

  • Zhang, C., et al. (2016). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine

Executive Summary 2-Methoxy-6-(phenylsulfonyl)pyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science. The incorporation of a sulfonyl group o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-6-(phenylsulfonyl)pyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science. The incorporation of a sulfonyl group onto a pyridine ring significantly alters its electronic landscape, enhancing its utility as a bioisostere and a robust electrophile in cross-coupling reactions. This whitepaper provides a comprehensive, self-validating framework for the synthesis, structural characterization, and mechanistic evaluation of 2-methoxy-6-(phenylsulfonyl)pyridine, ensuring that researchers can reproduce these workflows with absolute confidence.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline of the target compound is the first step in any self-validating synthetic workflow. The methoxy group acts as an electron-donating group (EDG) via resonance, while the phenylsulfonyl moiety acts as a strong electron-withdrawing group (EWG). This creates a highly polarized, push-pull heterocyclic system that dictates its downstream reactivity.

PropertyValue
Chemical Name 2-Methoxy-6-(phenylsulfonyl)pyridine
CAS Registry Number 1456625-25-4[1]
Molecular Formula C12H11NO3S[2]
Molecular Weight 249.28 g/mol [2]
Melting Point 73-76 °C[1]
Appearance Solid

Mechanistic Pathways & Retrosynthetic Analysis

The synthesis of 2-methoxy-6-(phenylsulfonyl)pyridine can be approached via two distinct mechanistic pathways.

  • Pathway A (Two-Step Classical Route): Involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxypyridine with thiophenol to form a thioether intermediate, followed by electrophilic oxidation to the sulfone. This route is highly reliable, easily scalable, and avoids the use of heavy transition metals[3].

  • Pathway B (Direct Sulfonylation): A more step-economic approach utilizing sodium benzenesulfinate (PhSO2Na) to directly install the sulfonyl group. Because direct SNAr with sulfinates is kinetically sluggish due to steric hindrance and hard-soft acid-base mismatches, this route typically requires transition-metal catalysis (e.g., Cu or Pd) or oxidative radical conditions to proceed efficiently[4].

Retrosynthesis Target 2-Methoxy-6-(phenylsulfonyl)pyridine (Target) Intermediate 2-Methoxy-6-(phenylthio)pyridine (Thioether) Target->Intermediate Oxidation (mCPBA) SM1 2-Chloro-6-methoxypyridine Target->SM1 Direct Sulfonylation (Cu-cat) AltSM Sodium benzenesulfinate Target->AltSM Direct Sulfonylation Intermediate->SM1 SNAr SM2 Thiophenol Intermediate->SM2 SNAr

Retrosynthetic pathways for 2-Methoxy-6-(phenylsulfonyl)pyridine.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its in-process controls. The following workflows are designed with strict causality and validation in mind.

Protocol A: Two-Step SNAr and Oxidation (Recommended for Bench Scale)

Step 1: Synthesis of 2-Methoxy-6-(phenylthio)pyridine

  • Causality: 2-Chloro-6-methoxypyridine is moderately electrophilic. To facilitate the SNAr, thiophenol must be deprotonated to the highly nucleophilic thiophenolate anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation, leaving the thiophenolate "naked" and highly reactive.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-chloro-6-methoxypyridine (1.0 equiv) and anhydrous K2CO3 (1.5 equiv) in anhydrous DMF (0.2 M).

    • Add thiophenol (1.1 equiv) dropwise at 0 °C to control the initial exothermic deprotonation.

    • Warm the mixture to 80 °C and stir for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should disappear, replaced by a lower Rf spot. Quench a 0.1 mL aliquot in water, extract with EtOAc, and run LC-MS to confirm the intermediate mass ([M+H]+ = 218.0).

Step 2: Oxidation to 2-Methoxy-6-(phenylsulfonyl)pyridine

  • Causality: The thioether is oxidized using meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a sulfoxide intermediate. To ensure complete conversion to the sulfone without over-oxidizing the pyridine nitrogen (N-oxide formation), exactly 2.2 equivalents of mCPBA are used at low temperatures[3].

  • Procedure:

    • Dissolve the crude 2-methoxy-6-(phenylthio)pyridine (1.0 equiv) in dichloromethane (DCM, 0.1 M) and cool to 0 °C.

    • Add mCPBA (77% w/w, 2.2 equiv) portion-wise. The reaction will become cloudy as m-chlorobenzoic acid precipitates.

    • Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.

  • Self-Validation: TLC monitoring is critical here. The sulfoxide intermediate is highly polar (low Rf), while the final sulfone is moderately polar. Once the sulfoxide spot is consumed, quench the reaction with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the acid.

Protocol B: Direct Transition-Metal Catalyzed Sulfonylation
  • Causality: Direct displacement of the chloride by sodium benzenesulfinate is difficult. Utilizing a Copper(I) catalyst with a diamine or amino acid ligand (e.g., L-Proline) lowers the activation energy by forming a reactive Cu(I)-sulfinate species that undergoes oxidative addition and reductive elimination[4].

  • Procedure:

    • Combine 2-chloro-6-methoxypyridine (1.0 equiv), sodium benzenesulfinate (1.5 equiv)[4], CuI (10 mol%), L-Proline (20 mol%), and K2CO3 (2.0 equiv) in DMSO.

    • Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

    • Heat at 110 °C for 24 hours under a nitrogen atmosphere.

  • Self-Validation: The reaction mixture will change from pale yellow to deep blue/green. LC-MS analysis of the crude mixture must show the target mass ([M+H]+ = 250.0).

Analytical Characterization & Validation

To establish absolute trustworthiness, the isolated product must be validated against expected spectral data:

  • 1H NMR (400 MHz, CDCl3): The methoxy protons will appear as a sharp singlet integrating to 3H around δ 3.90 ppm. The pyridine ring protons will exhibit a characteristic AMX spin system. The proton at C5 (adjacent to the sulfone) will be significantly deshielded (shifted downfield to ~δ 7.8 ppm) compared to the starting material due to the strong electron-withdrawing nature of the -SO2Ph group.

  • Mass Spectrometry (ESI-TOF): Calculated for C12H12NO3S [M+H]+: 250.0538.

Applications in Drug Development

In medicinal chemistry, the 2-methoxy-6-(phenylsulfonyl)pyridine scaffold is prized for its metabolic stability. The methoxy group prevents oxidation at the C2 position, while the sulfonyl group acts as a rigid, tetrahedral hydrogen-bond acceptor. Furthermore, the sulfonyl moiety can serve as an excellent leaving group in late-stage functionalization, allowing for the rapid generation of diverse compound libraries via displacement with various amines, alkoxides, or carbon nucleophiles.

References

  • Iodine-Mediated Difunctionalization of Imidazopyridines with Sodium Sulfinates: Synthesis of Sulfones and Sulfides. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

  • Product Class 2: Acyclic Dialkyl Sulfones and Derivatives. Science of Synthesis - Thieme Connect. Retrieved from:[Link]

Sources

Foundational

The Strategic Application of 2-Methoxy-6-(phenylsulfonyl)pyridine in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the precise modulation of heterocyclic scaffolds is paramount. 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS 1456625-25-4) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the precise modulation of heterocyclic scaffolds is paramount. 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS 1456625-25-4) is a highly specialized, bench-stable building block utilized extensively in laboratory research[1]. Characterized by a melting point of 73-76 °C, this compound features a unique "push-pull" electronic system on a pyridine core[1]. By pairing an electron-donating methoxy group with a strongly electron-withdrawing phenylsulfonyl moiety, researchers can exploit this molecule for two primary advanced applications: targeted covalent inhibitor (TCI) design via Nucleophilic Aromatic Substitution (SNAr) and complex biaryl construction via palladium-catalyzed desulfinative cross-coupling.

This whitepaper provides an in-depth technical analysis of the mechanistic rationale, quantitative optimization, and self-validating protocols for deploying 2-methoxy-6-(phenylsulfonyl)pyridine in advanced research workflows.

Structural and Electronic Rationale

The utility of 2-methoxy-6-(phenylsulfonyl)pyridine stems from the synergistic electronic effects of its substituents, which dictate its reactivity profile.

  • The C2-Methoxy Group (+M, -I Effect): The methoxy group donates electron density into the pyridine ring via resonance (+M), which subtly dampens the overall electrophilicity of the ring. In medicinal chemistry, this group acts as a stable hydrogen-bond acceptor and modulates the pKa of the pyridine nitrogen, improving pharmacokinetic profiles.

  • The C6-Phenylsulfonyl Group (-M, -I Effect): The phenylsulfonyl group is a powerful electron-withdrawing moiety. Crucially, it serves as an exceptional leaving group. Unlike standard halogens, the steric bulk and electronic stabilization of the expelled sulfinate anion make it highly reactive toward incoming nucleophiles[2].

G Core 2-Methoxy-6-(phenylsulfonyl)pyridine Methoxy C2-Methoxy Group (+M Effect, H-Bond Acceptor) Core->Methoxy Sulfonyl C6-Phenylsulfonyl Group (Excellent SNAr Leaving Group) Core->Sulfonyl Pyridine Pyridine Core (Scaffold & pKa Modulator) Core->Pyridine

Caption: Structural and electronic reactivity map of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Primary Research Applications

Covalent Ligand Discovery via SNAr

Historically, targeted covalent inhibitors have relied on Michael acceptors (e.g., acrylamides) to target reactive cysteines. However, 2-sulfonyl pyridines have recently emerged as highly tunable, cysteine-reactive electrophiles that operate via an SNAr mechanism[2]. The phenylsulfonyl group is displaced by biological thiols, forming a stable, irreversible covalent adduct. This exact mechanism has been successfully deployed to discover selective covalent modifiers for enzymes such as adenosine deaminase (ADA)[2] and mycobacterial transpeptidases (LdtMt2) in Mycobacterium smegmatis[3]. The presence of the methoxy group allows researchers to "tune" the electrophilicity of the warhead, preventing indiscriminate off-target protein labeling while maintaining sufficient reactivity for the target active site.

G Nuc Nucleophile (Protein Cysteine -SH) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Nuc->Meisenheimer Attack at C6 Electrophile 2-Methoxy-6-(phenylsulfonyl)pyridine Electrophile->Meisenheimer Product Covalent Adduct + Phenylsulfinate Meisenheimer->Product Elimination

Caption: SNAr mechanism for targeted covalent inhibition via biological cysteine attack.

Desulfinative Cross-Coupling

The synthesis of complex biaryl systems containing a 2-pyridyl motif is notoriously difficult using standard Suzuki-Miyaura conditions due to the rapid protodeboronation of 2-pyridineboronic acids (the "2-pyridyl problem"). 2-Methoxy-6-(phenylsulfonyl)pyridine bypasses this issue entirely. Pyridine sulfinates and sulfones act as robust, bench-stable coupling partners in palladium-catalyzed desulfinative cross-coupling reactions[4]. Under thermal activation, the sulfonyl group coordinates with the palladium center, extrudes sulfur dioxide (SO₂), and undergoes reductive elimination to form a new C-C bond.

G Step1 1. Oxidative Addition Pd(0) to Aryl Halide Step2 2. Sulfinate Coordination Displacement of Halide Step1->Step2 Step3 3. Desulfination (-SO2) Rate-Limiting Extrusion Step2->Step3 Step4 4. Reductive Elimination C-C Bond Formation Step3->Step4

Caption: Catalytic cycle for Pd-catalyzed desulfinative cross-coupling of sulfonyl pyridines.

Quantitative Data & Optimization

To effectively utilize this building block, researchers must understand the kinetic hierarchy of leaving groups and the stringent parameters required for cross-coupling.

Table 1: Leaving Group Efficacy in Pyridine SNAr

Data synthesizes the relative reactivity of C6-substituents on a pyridine core when subjected to thiol nucleophiles.

Leaving GroupRelative Reaction Rate ( krel​ )Meisenheimer StabilityPrimary Application
Fluoride (-F) ~10⁴LowRapid isotopic labeling (e.g., ¹⁸F PET)
Phenylsulfonyl (-SO₂Ph) ~10³HighCovalent inhibitors, bioconjugation
Chloride (-Cl) 1 (Baseline)ModerateStandard building block synthesis
Methoxy (-OMe) < 10⁻²Very HighStable structural motif (Non-reactive)
Table 2: Optimization Parameters for Desulfinative Cross-Coupling

Desulfinative coupling requires specific conditions to overcome the high activation barrier of SO₂ extrusion.

ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Rationale
Catalyst System Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosBulky, electron-rich biaryl phosphines (XPhos) accelerate the challenging reductive elimination step.
Base Na₂CO₃Cs₂CO₃The "Cesium effect" enhances the solubility of intermediates and facilitates efficient transmetalation.
Temperature 60 °C110 °CHigh thermal energy is strictly required to drive the rate-limiting extrusion of SO₂ gas.
Solvent THF1,4-DioxaneA higher boiling point accommodates the necessary thermal activation without solvent degradation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems; each step includes the causal logic required to troubleshoot and verify the chemical process.

Protocol A: Cysteine-Targeted SNAr Labeling (In Vitro Assay)

This protocol validates the use of 2-methoxy-6-(phenylsulfonyl)pyridine as a covalent warhead against a purified recombinant protein containing a reactive cysteine[2].

  • Preparation of the Electrophile Stock: Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete solvation of the hydrophobic pyridine core while preventing premature aqueous hydrolysis of the sulfonyl group.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: HEPES maintains a physiological pH where the target cysteine thiol is partially deprotonated to a highly nucleophilic thiolate. TCEP is utilized because it selectively reduces disulfide bonds without acting as a competing nucleophile against the sulfonyl pyridine.

  • Reaction Initiation: Add the target protein (10 µM final) to the buffer, followed by the compound stock (100 µM final). Incubate at 37 °C for 2 hours.

    • Causality: Incubation at 37 °C mimics physiological conditions, providing the precise activation energy required to traverse the Meisenheimer complex transition state.

  • Quenching and Analysis: Quench the reaction by adding 1% formic acid (v/v) and analyze immediately via LC-MS.

    • Causality: Rapid acidification protonates the thiolate, instantly arresting the SNAr reaction and stabilizing the newly formed covalent adduct for accurate mass spectrometry quantification.

Protocol B: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol outlines the synthesis of a 2-methoxy-6-arylpyridine derivative, bypassing the instability of pyridineboronic acids[4].

  • Reagent Loading (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-Methoxy-6-(phenylsulfonyl)pyridine (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

    • Causality: The glovebox environment prevents atmospheric oxygen from irreversibly oxidizing the electron-rich Pd(0) catalyst to an inactive Pd(II) state.

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) and anhydrous Cs₂CO₃ (2.5 equiv). Seal the flask and remove it from the glovebox.

    • Causality: Dioxane is selected for its high boiling point. Degassing prevents oxygen quenching, while Cs₂CO₃ acts as a mild base that aids transmetalation without inducing unwanted SNAr side-reactions.

  • Thermal Activation: Heat the vigorously stirring mixture to 110 °C for 16 hours.

    • Causality: The reaction must reach 110 °C because the extrusion of SO₂ from the Pd(II)-sulfinate intermediate is the rate-limiting step and requires significant thermal input to proceed.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

    • Causality: Celite filtration effectively removes insoluble palladium black and inorganic cesium salts, preventing severe emulsion formation during subsequent aqueous extraction and chromatography.

References

  • National Institutes of Health (NIH PMC). "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles". Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates". Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). "Targeting mycobacterial transpeptidases: evaluating the roles of Ldt and PBP inhibition in suppressing Mycobacterium smegmatis". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methoxy-6-(phenylsulfonyl)pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the prospective mechanisms of action for the novel chemical entity, 2-Methoxy-6-(phenylsulfonyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective mechanisms of action for the novel chemical entity, 2-Methoxy-6-(phenylsulfonyl)pyridine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds and foundational principles of medicinal chemistry to propose and elaborate upon two primary, testable hypotheses. The core of this guide is a detailed exploration of a putative role as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), drawing parallels with the well-characterized antagonist, MPEP. An alternative hypothesis involving covalent modification of protein targets is also presented. This guide is intended to serve as a foundational resource for the scientific community, providing a structured framework for the empirical investigation of 2-Methoxy-6-(phenylsulfonyl)pyridine's pharmacological profile.

Introduction: The Pyridine Scaffold and the Emergence of a Novel Agent

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for drug design.[1][2] The compound 2-Methoxy-6-(phenylsulfonyl)pyridine represents a novel iteration of this scaffold, combining the pyridine core with a methoxy and a phenylsulfonyl substituent. While direct studies on this molecule are not yet available in the public domain, its structural features provide a strong basis for formulating hypotheses regarding its mechanism of action.

This guide will first deconstruct the structural components of 2-Methoxy-6-(phenylsulfonyl)pyridine and then, based on this analysis, propose two potential mechanisms of action. For each proposed mechanism, a comprehensive experimental workflow will be detailed to provide a clear path for validation.

Structural Analysis and Mechanistic Hypotheses

The structure of 2-Methoxy-6-(phenylsulfonyl)pyridine invites a comparative analysis with known bioactive molecules. This has led to the formulation of two primary hypotheses regarding its mechanism of action.

Hypothesis A: Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

The most compelling hypothesis for the mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine is its potential role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This is predicated on the principle of bioisosteric replacement, a cornerstone of modern drug design.[3][4]

The prototypical mGluR5 antagonist, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a well-studied molecule that has been instrumental in elucidating the role of mGluR5 in various neurological and psychiatric disorders.[5] The phenylsulfonyl group in our target compound can be considered a bioisostere of the phenylethynyl group in MPEP. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[4] The replacement of the phenylethynyl moiety with a phenylsulfonyl group could retain the parent molecule's ability to bind to the allosteric site of mGluR5 while potentially offering altered pharmacokinetic or pharmacodynamic properties.

Causality Behind Experimental Choices: The following experimental workflow is designed to systematically test the hypothesis that 2-Methoxy-6-(phenylsulfonyl)pyridine acts as an mGluR5 allosteric modulator. The progression from in vitro binding and functional assays to cellular and in vivo models provides a hierarchical approach to validating this hypothesis, with each step building upon the findings of the previous one.

Experimental Workflow for Hypothesis A Validation

Caption: Workflow for Validating mGluR5 Allosteric Modulation.

1. Radioligand Binding Assay:

  • Objective: To determine if 2-Methoxy-6-(phenylsulfonyl)pyridine binds to the mGluR5 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human mGluR5.

    • Incubate the membranes with a known radiolabeled mGluR5 antagonist (e.g., [³H]MPEP).

    • Add increasing concentrations of 2-Methoxy-6-(phenylsulfonyl)pyridine.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the inhibition constant (Ki) to quantify the binding affinity.

2. Functional Assay (Inositol Monophosphate (IP1) Accumulation Assay):

  • Objective: To determine if the binding of 2-Methoxy-6-(phenylsulfonyl)pyridine to mGluR5 results in a functional effect (antagonism).

  • Methodology:

    • Use a cell line expressing mGluR5 that couples to the Gq signaling pathway.

    • Pre-incubate the cells with varying concentrations of 2-Methoxy-6-(phenylsulfonyl)pyridine.

    • Stimulate the cells with a known mGluR5 agonist (e.g., quisqualate).

    • Measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, using a commercially available HTRF or ELISA kit.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the agonist-induced response.

Quantitative Data Summary (Hypothetical):

CompoundmGluR5 Binding Affinity (Ki, nM)mGluR5 Functional Antagonism (IC50, nM)
MPEP (Reference)1036[5]
2-Methoxy-6-(phenylsulfonyl)pyridineTo be determinedTo be determined
Hypothesis B: Covalent Modification of Protein Targets

An alternative or potentially parallel mechanism of action could involve the covalent modification of protein targets. Phenylsulfonyl pyridine derivatives have been reported to react with free thiol groups of cysteine residues in proteins.[6] This reactivity could lead to the irreversible inhibition of specific enzymes or the disruption of protein-protein interactions.

Causality Behind Experimental Choices: This workflow is designed to investigate the potential for covalent modification. The initial screen for thiol reactivity provides a direct assessment of the compound's chemical properties. Subsequent proteomic approaches are necessary to identify the specific protein targets within a complex biological system.

Experimental Workflow for Hypothesis B Validation

Caption: Workflow for Investigating Covalent Modification.

1. Thiol Reactivity Assay:

  • Objective: To determine if 2-Methoxy-6-(phenylsulfonyl)pyridine reacts with free thiols.

  • Methodology:

    • Incubate 2-Methoxy-6-(phenylsulfonyl)pyridine with a model thiol-containing compound (e.g., glutathione or N-acetylcysteine).

    • Monitor the reaction over time using techniques such as HPLC or NMR spectroscopy to detect the formation of a covalent adduct.

    • Determine the reaction rate to quantify the reactivity.

2. Chemoproteomic Profiling:

  • Objective: To identify the protein targets of 2-Methoxy-6-(phenylsulfonyl)pyridine in a cellular context.

  • Methodology:

    • Synthesize a derivative of 2-Methoxy-6-(phenylsulfonyl)pyridine that incorporates a clickable tag (e.g., an alkyne or azide).

    • Treat cultured cells or tissue lysates with the tagged compound.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin handle to the tagged proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Identify the enriched proteins using mass spectrometry-based proteomics.

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for initiating the investigation into the mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine. The primary hypothesis, based on the principle of bioisosterism with the known mGluR5 antagonist MPEP, offers a clear and compelling starting point for research. The alternative hypothesis of covalent modification presents another avenue of investigation that should not be overlooked.

The successful elucidation of the mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine will not only contribute to our understanding of its pharmacological properties but also has the potential to open new avenues for the development of therapeutics for a range of disorders. The experimental workflows detailed herein provide a rigorous and comprehensive approach to achieving this goal.

References

  • Cresset Group. Finding Potential New IP with Novel Bioisosteres of mGluR5 Modulators. [Link]

  • Lindsley, C. W., et al. (2008). Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098–4101. [Link]

  • Zhang, Y., et al. (2020). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 18(1), 105-112. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. [Link]

  • Malona, J. A., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098–4101. [Link]

  • Kieć-Kononowicz, K., & Szymańska, E. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5649. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Li, Y., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. [Link]

  • Lee, S. H., et al. (2023). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Animal Science and Technology, 65(5), 963. [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. [Link]

  • Ma, H., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(21), 9036–9049. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • Defense Technical Information Center. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • Encyclopedia MDPI. (2022). Bioisosteric Replacement in Anti-HIV Drug Design. [Link]

  • Singh, U. P., & Singh, R. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1185–1205. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021. [Link]

  • Kim, D. J., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. The Journal of Organic Chemistry, 66(25), 8492–8497. [Link]

  • Ferguson, F. M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Ivachtchenko, A. V., et al. (2010). Synthesis and Biological Study of 3-(phenylsulfonyl)thieno[2,3-e][3]triazolo[1,5-a]pyrimidines as Potent and Selective Serotonin 5-HT6 Receptor Antagonists. Bioorganic & Medicinal Chemistry, 18(14), 5282–5290. [Link]

  • O'DELL, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65–74. [Link]

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Foundational

Spectroscopic data for 2-Methoxy-6-(phenylsulfonyl)pyridine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-6-(phenylsulfonyl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-6-(phenylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-Methoxy-6-(phenylsulfonyl)pyridine (C₁₂H₁₁NO₃S, Molecular Weight: 249.28 g/mol )[1]. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer expert interpretation of the resulting spectral data. All data presented herein is synthesized from established principles and analogous structures reported in the scientific literature to provide a reliable reference for researchers.

Molecular Structure and Spectroscopic Overview

2-Methoxy-6-(phenylsulfonyl)pyridine is a substituted pyridine ring featuring a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position. The electron-donating methoxy group and the strongly electron-withdrawing phenylsulfonyl group create a unique electronic environment, which is reflected distinctly in its spectroscopic signatures. Understanding this electronic push-pull system is critical for interpreting the spectral data.

Caption: Molecular Structure of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-6-(phenylsulfonyl)pyridine, both ¹H and ¹³C NMR provide specific, high-confidence structural information.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for small molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples[2]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3] A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, the five protons on the phenyl ring, and the three protons of the methoxy group. The electron-withdrawing sulfonyl group will significantly deshield adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 (Pyridine)~7.10 - 7.30Doublet (d)~8.0Ortho-coupled to H-4. Shielded relative to other pyridine protons by the adjacent methoxy group.
H-4 (Pyridine)~7.80 - 8.00Triplet (t)~8.0Coupled to both H-3 and H-5. Deshielded by the influence of the sulfonyl group.
H-5 (Pyridine)~7.60 - 7.80Doublet (d)~8.0Ortho-coupled to H-4. Deshielded by the adjacent sulfonyl group.
H-ortho (Phenyl)~8.00 - 8.20Multiplet (m)-Most deshielded phenyl protons due to proximity to the electron-withdrawing SO₂ group.
H-meta/para (Phenyl)~7.50 - 7.70Multiplet (m)-Complex multiplet with less deshielding compared to the ortho protons.[4]
-OCH₃~4.00 - 4.10Singlet (s)-Characteristic singlet integrating to 3H in the typical region for a methoxy group on an aromatic ring.[5][6]
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals for the 12 carbons in the molecule, accounting for the symmetry of the phenyl group where ortho and meta carbons are equivalent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Pyridine)~163 - 165Attached to the electronegative oxygen of the methoxy group, resulting in significant deshielding.
C-6 (Pyridine)~158 - 160Attached to the electron-withdrawing sulfonyl group.
C-4 (Pyridine)~138 - 140The γ-carbon of the pyridine ring, typically found in this region.[7]
C-ipso (Phenyl)~139 - 141The carbon directly attached to the sulfonyl group.
C-para (Phenyl)~133 - 135Deshielded due to the electron-withdrawing nature of the sulfonyl group.
C-ortho (Phenyl)~129 - 131Standard aromatic carbon region.
C-meta (Phenyl)~127 - 129Standard aromatic carbon region.
C-3/C-5 (Pyridine)~110 - 120Shielded carbons of the pyridine ring.
-OCH₃~54 - 56Typical chemical shift for a methoxy carbon attached to an aromatic system.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis (Predicted)

The IR spectrum will be dominated by strong absorptions from the sulfonyl group and various vibrations from the aromatic rings and the C-O bond of the methoxy group.

Predicted Absorption (cm⁻¹) Vibration Type Functional Group
~3100 - 3000C-H StretchAromatic (Pyridine & Phenyl)
~2950 - 2850C-H StretchAliphatic (-OCH₃)
~1600 - 1580C=N / C=C StretchPyridine Ring
~1500 - 1400C=C StretchAromatic Rings
~1350 - 1300Asymmetric S=O StretchSulfonyl (SO₂)
~1260 - 1240Asymmetric C-O-C StretchAryl-Alkyl Ether
~1180 - 1160Symmetric S=O StretchSulfonyl (SO₂)
~1040 - 1020Symmetric C-O-C StretchAryl-Alkyl Ether

The two strong, sharp peaks for the S=O stretches are highly characteristic and serve as a primary diagnostic tool for the presence of the sulfonyl group.[9][10] Adsorption bands for pyridine ring vibrations are also key identifiers.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺.[12]

  • Mass Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer can be used to confirm the elemental composition.

MS Analysis and Fragmentation (Predicted)

The molecular formula C₁₂H₁₁NO₃S gives a monoisotopic mass of 249.0460.

  • Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 250.0538 .

The fragmentation of 2-Methoxy-6-(phenylsulfonyl)pyridine is dictated by the relative strengths of its bonds. The C-S and S-Ph bonds are likely points of cleavage.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M+H]⁺ m/z = 250 F2 [M - SO₂Ph]⁺ m/z = 109 M->F2 - SO₂Ph• F3 [PhSO₂]⁺ m/z = 141 M->F3 - C₅H₄N(OCH₃)• F1 [M - Ph]⁺ m/z = 173 F4 [Ph]⁺ m/z = 77 F3->F4 - SO₂

Caption: Predicted ESI-MS Fragmentation Pathways.

Predicted Fragment (m/z) Proposed Structure / Loss Rationale
250[C₁₂H₁₁NO₃S + H]⁺Protonated molecular ion.
141[C₆H₅SO₂]⁺Cleavage of the C-S bond between the pyridine ring and the sulfonyl group, with the charge retained on the phenylsulfonyl fragment.
109[C₆H₇NO]⁺Cleavage of the C-S bond, with the charge retained on the 2-methoxypyridine fragment.
77[C₆H₅]⁺Loss of SO₂ from the phenylsulfonyl fragment.

The relative abundance of these fragments provides insight into the stability of the resulting ions and confirms the connectivity of the molecular structure.[13]

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of 2-Methoxy-6-(phenylsulfonyl)pyridine. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (sulfonyl, ether, aromatic rings), and mass spectrometry verifies the molecular weight and structural integrity. This guide serves as a foundational reference for researchers, ensuring confidence in the identity and purity of this compound for its application in further scientific endeavors.

References

  • The Royal Society of Chemistry. (2015). Supporting Information for a chemical synthesis paper.
  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Varghese, B. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.
  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water.
  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003926.
  • Hoffman Fine Chemicals. (n.d.). CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook.
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.
  • ResearchGate. (2026). Mass Spectra of New Heterocycles: XXX. Investigation of 2-(Alkylsulfanyl) Pyridines by Electron Ionization.
  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
  • Langmuir. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • ResearchGate. (2020). (a) 1 H NMR spectra of Ru II (bpy) 2 (dcbpy)](PF 6 ) 2 measured in....
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Exploratory

A Technical Guide to 2-Methoxy-6-(phenylsulfonyl)pyridine for Advanced Research

This document provides a comprehensive technical overview of 2-Methoxy-6-(phenylsulfonyl)pyridine, tailored for researchers, medicinal chemists, and professionals in drug development. The guide delves into the core physi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 2-Methoxy-6-(phenylsulfonyl)pyridine, tailored for researchers, medicinal chemists, and professionals in drug development. The guide delves into the core physicochemical properties, spectroscopic signatures, synthetic considerations, and potential applications of this heterocyclic compound, grounding all claims in established scientific principles.

Core Molecular Identity and Physicochemical Profile

2-Methoxy-6-(phenylsulfonyl)pyridine is a substituted pyridine derivative featuring a methoxy group and a phenylsulfonyl group at the C2 and C6 positions, respectively. This unique substitution pattern imparts specific electronic properties and steric configurations that are of significant interest in medicinal chemistry and materials science. The pyridine ring, a common scaffold in pharmaceuticals, is rendered electron-deficient by the potent electron-withdrawing phenylsulfonyl group, while the methoxy group acts as an electron-donating group, creating a molecule with distinct regions of reactivity.[1][2][3]

Chemical Structure

The structural arrangement of the molecule is fundamental to its properties and reactivity.

Caption: Chemical structure of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound. This data is critical for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
CAS Number 1456625-25-4Hoffman Fine Chemicals[4]
Molecular Formula C₁₂H₁₁NO₃SHoffman Fine Chemicals[4]
Molecular Weight 249.28 g/mol Hoffman Fine Chemicals[4]
Physical State Yellow to white solidHoffman Fine Chemicals[4]
Melting Point 73-76 °C (lit.)Hoffman Fine Chemicals[4]
Storage Sealed in dry, room temperature (20-22 °C)Hoffman Fine Chemicals[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of 2-Methoxy-6-(phenylsulfonyl)pyridine. Below are the predicted spectral characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group.

    • Pyridine Protons (3H): These will appear in the aromatic region (approx. 7.0-8.5 ppm) as a set of coupled multiplets (doublets and a triplet). The exact shifts are influenced by the opposing electronic effects of the methoxy and phenylsulfonyl groups.

    • Phenyl Protons (5H): These will also be in the aromatic region (approx. 7.4-8.0 ppm), likely as complex multiplets.

    • Methoxy Protons (3H): A sharp singlet is expected around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show signals for all 12 unique carbon atoms.

    • Pyridine Carbons: Signals for C2 and C6 will be significantly downfield due to attachment to heteroatoms (O, S, N). The other pyridine carbons will resonate in the typical aromatic carbon region (approx. 110-150 ppm).

    • Phenyl Carbons: Four distinct signals are expected in the aromatic region (approx. 125-140 ppm).

    • Methoxy Carbon: A signal around 55 ppm is characteristic for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Strong, characteristic absorptions are predicted.[5]

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C-H (Aromatic)3050 - 3100Stretching
C-H (Aliphatic, -OCH₃)2850 - 2960Stretching
C=C, C=N (Aromatic Rings)1400 - 1600Stretching
S=O (Sulfonyl)1300 - 1350 (asymmetric), 1150 - 1180 (symmetric)Stretching
C-O (Methoxy)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Stretching
S-C (Sulfonyl)690 - 770Stretching
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 249. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the phenyl group (-C₆H₅, m/z = 77), or the entire sulfonyl group (-SO₂, m/z = 64). The base peak could correspond to the stable pyridyl or phenyl cation fragments.

Synthesis and Chemical Reactivity

While specific vendor synthesis routes are proprietary, a plausible and scientifically sound pathway can be proposed based on established organosulfur and heterocyclic chemistry.

Proposed Synthetic Pathway

A common approach to such structures involves the oxidation of a precursor thioether. This method is often high-yielding and utilizes readily available reagents.

G cluster_0 Synthetic Workflow for 2-Methoxy-6-(phenylsulfonyl)pyridine start 2-Chloro-6-methoxypyridine + Thiophenol intermediate 2-Methoxy-6-(phenylthio)pyridine start->intermediate Nucleophilic Aromatic Substitution (e.g., NaH, DMF) product 2-Methoxy-6-(phenylsulfonyl)pyridine intermediate->product Oxidation (e.g., m-CPBA or Oxone®)

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1: Nucleophilic Aromatic Substitution: 2-Chloro-6-methoxypyridine is an excellent substrate. The chlorine at the C6 position is activated towards nucleophilic attack by the ring nitrogen. Thiophenol, deprotonated by a base like sodium hydride (NaH), serves as a potent sulfur nucleophile.

  • Step 2: Oxidation: The resulting thioether (sulfide) is readily oxidized to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a classic choice for this transformation, as it is selective and effective. Alternatively, potassium peroxymonosulfate (Oxone®) offers a greener, water-soluble oxidant.

Reactivity Profile

The molecule's reactivity is dictated by the interplay of its functional groups:

  • Pyridine Ring: The ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present.

  • Phenylsulfonyl Group: This powerful electron-withdrawing group deactivates both the pyridine and phenyl rings towards electrophilic attack. It also acidifies the protons on adjacent carbons, although no such protons exist on the pyridine ring in this molecule.

  • Methoxy Group: As an electron-donating group, it partially counteracts the deactivating effect of the sulfonyl group on the pyridine ring, directing potential electrophilic attack to the ortho and para positions (C3 and C5).

Applications in Research and Drug Development

The structural motifs within 2-Methoxy-6-(phenylsulfonyl)pyridine are highly relevant in modern drug discovery.

  • Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" because it is present in a vast number of bioactive compounds and approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target binding affinity.[2]

  • Sulfonamide/Sulfone Moiety: The sulfonyl group is a key component of many antibacterial sulfonamides and other therapeutic agents. It is a strong hydrogen bond acceptor and is metabolically stable, making it a valuable functional group for modulating the pharmacokinetic properties of a drug candidate.

  • Potential as Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted heterocyclic cores like pyridine to interact with the ATP-binding pocket of kinases. The specific substitution pattern of this molecule could be explored for targeted inhibition of various protein kinases implicated in cancer and inflammatory diseases.[3]

Standardized Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and integrity.

Protocol: NMR Sample Preparation (General)
  • Weighing: Accurately weigh 5-10 mg of 2-Methoxy-6-(phenylsulfonyl)pyridine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent should be based on the compound's solubility.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, use gentle heating or sonication.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Safety and Handling

As a laboratory chemical, 2-Methoxy-6-(phenylsulfonyl)pyridine should be handled with care, assuming it has unknown hazards.[4] General safety precautions for related chemical classes should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][9] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[4][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 2-Methoxy-6-(phenylsulfonyl)pyridine, offering valuable insights for its synthesis, characterization, and potential application in scientific research.

References

  • Hoffman Fine Chemicals. CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Priya, M., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. [Link]

  • National Institute of Standards and Technology. Pyridine, 2-methoxy- - the NIST WebBook. [Link]

  • PubChem. 2-Methoxy-6-methylpyridine. [Link]

  • M&U International. MATERIAL SAFETY DATA SHEET - 2-METHOXY PYRIDINE. [Link]

  • The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Semantic Scholar. Supplementary Material. [Link]

  • ResearchGate. 2‐Methoxy Pyridine. [Link]

  • National Institute of Standards and Technology. Pyridine, 2-methoxy- - the NIST WebBook. [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • PubChem. Mpep. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 6(2). [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Kour, G., et al. (2006). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph). [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003926. [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Royal Society of Chemistry. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

Sources

Foundational

The Evolution and Application of Phenylsulfonyl Pyridine Scaffolds in Modern Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Historically relegated to the role of transient synthetic intermediates or structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Historically relegated to the role of transient synthetic intermediates or structural backbones in agrochemicals, phenylsulfonyl pyridine compounds have undergone a renaissance in modern medicinal chemistry. The electron-deficient nature of the pyridine ring, when coupled with the strong electron-withdrawing phenylsulfonyl moiety, creates a highly tunable system. Recently, this scaffold has emerged as a breakthrough class of cysteine-reactive electrophiles for targeted covalent drug discovery, offering a distinct alternative to traditional Michael acceptors.

As a Senior Application Scientist, I have structured this guide to move beyond mere historical recounting. We will dissect the causality behind the chemical reactivity of phenylsulfonyl pyridines, explore their landmark applications in covalent inhibition and asymmetric catalysis, and provide field-proven, self-validating protocols for their synthesis and kinetic evaluation.

Structural Chemistry & The Causality of Reactivity

The pharmacological utility of the phenylsulfonyl pyridine scaffold is rooted in its unique stereoelectronic profile. Pyridine is intrinsically electron-deficient. When a phenylsulfonyl group ( −SO2​Ph ) is introduced—typically at the 2- or 4-position—it acts as both a potent electron-withdrawing group (EWG) and an excellent leaving group.

This specific arrangement primes the heterocycle for Nucleophilic Aromatic Substitution ( SN​Ar ) . Unlike traditional covalent warheads (e.g., acrylamides) which rely on 1,4-addition (Michael addition) and often suffer from off-target reactivity or metabolic instability, SN​Ar -based warheads offer a different spatial trajectory for nucleophilic attack. The rigid, planar nature of the pyridine ring ensures that the incoming nucleophile (such as a reactive cysteine thiolate on a target protein) attacks at a predictable angle, forming a transient Meisenheimer complex before the expulsion of the benzenesulfinate anion. This allows researchers to fine-tune the electrophilicity by simply altering the substituents on the pyridine ring, thereby achieving exquisite kinetic selectivity for specific biological targets [1].

SNAr_Mechanism A Target Protein (Reactive Cysteine -SH) C Nucleophilic Attack (Meisenheimer Complex) A->C B 2-(Phenylsulfonyl)pyridine (Electrophilic Warhead) B->C D Covalent S-Aryl Adduct (Irreversible Modification) C->D E Leaving Group (Benzenesulfinate Anion) C->E

Caption: SNAr mechanism of targeted cysteine modification by 2-sulfonylpyridines.

Landmark Discoveries in Biological Applications

Covalent Modifiers of Adenosine Deaminase (ADA)

The most significant milestone in the history of this scaffold occurred in 2020 when Zambaldo et al. utilized the endogenous KEAP1-NRF2 pathway to screen for novel electrophilic fragments [1]. They identified 2-sulfonylpyridines as highly tunable, cysteine-reactive electrophiles. By appending specific recognition elements to the 2-sulfonylpyridine core, they successfully developed a selective covalent modifier of Adenosine Deaminase (ADA). The compound targets a distal cysteine residue, allosterically attenuating ADA's enzymatic activity and inhibiting the proliferation of lymphocytic cells. This validated the scaffold as a premier tool for targeting reactive cysteines across the human proteome.

Anti-Proliferative Agents in Oncology

Beyond covalent warheads, the scaffold is heavily utilized in multi-component drug design. Recent studies have demonstrated the efficacy of α -aminophosphonate derivatives of 5-hydrazineyl-2-(phenylsulfonyl)pyridine [2]. Synthesized via an Iron(III) triflate-catalyzed Kabachnik–Fields reaction, these compounds act as potent antiproliferative agents. In vitro assays demonstrated highly selective cytotoxicity against HCT-116 (colorectal cancer) cell lines, functioning via interaction with the ATP-binding site of CDK2.

Asymmetric Catalysis in Drug Manufacturing

Phenylsulfonyl pyridines are also critical in process chemistry. They serve as key precursors for the synthesis of air-stable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands (BoQPhos) [3]. These ligands are instrumental in the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, a process that enabled the large-scale, enantioselective manufacturing of 11 β -HSD-1 inhibitors for type 2 diabetes [4].

Quantitative Data Summarization

The structural versatility of phenylsulfonyl pyridines translates to diverse physicochemical properties. Below is a comparative summary of key derivatives utilized in recent drug discovery campaigns.

Compound Name / DerivativePrimary ApplicationTarget / MechanismKey Physicochemical TraitRef
2-(Phenylsulfonyl)pyridine Covalent Warhead / PrecursorCysteine SNAr / ADA InhibitionHigh electrophilicity, tunable leaving group[1]
3-(Phenylsulfonyl)pyridine Synthetic HubLate-stage drug modificationMeta-selectivity via electrochemistry[5]
6-(Phenylsulfonyl)pyridine-3-sulfonamide Medicinal ChemistryCarbonic Anhydrase InhibitionDual-sulfur pharmacophore[6]
5-Hydrazineyl-2-(phenylsulfonyl)pyridine Oncology (Anti-proliferative)CDK2 ATP-binding siteScaffold for α -aminophosphonates[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the modern synthesis of the scaffold and the kinetic evaluation of its biological reactivity.

Protocol A: Electrochemical Meta-C–H Sulfonylation of Pyridines

Traditional synthesis relies on the SN​Ar reaction of 2-chloropyridine with sodium benzenesulfinate at elevated temperatures[3]. However, modern late-stage functionalization utilizes mild electrochemical methods to achieve strictly meta-selective sulfonylation[5].

Rationale: Utilizing a graphite anode avoids the need for costly transition-metal catalysts and pre-functionalized (halogenated) starting materials, allowing for direct C-H functionalization.

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a Graphite (C) anode and a Platinum (Pt) plate cathode.

  • Reagent Loading: Dissolve the pyridine derivative (1.0 equiv) and sodium phenylsulfinate (2.0 equiv) in a solvent mixture of CH3​CN/H2​O (4:1 v/v). Add a supporting electrolyte (e.g., n−Bu4​NBF4​ , 0.1 M).

  • Electrolysis: Apply a constant current of 10 mA at room temperature.

  • In-Process Validation (Self-Validation Step): Monitor the reaction via TLC and LC-MS. The formation of the dearomatized oxazino-pyridine intermediate should be visible within 2 hours.

  • Aromatization: Once the starting material is consumed, add a mild base (e.g., K2​CO3​ ) to trigger the rearomatization of the intermediate.

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the pure 3-(phenylsulfonyl)pyridine.

Synthesis_Workflow S1 Pyridine Precursor S2 Electrochemical Cell (Graphite Anode) S1->S2 S3 Dearomatization & Oxazino-Intermediate S2->S3 S4 e-Sulfonylation (PhSO2Na) S3->S4 S5 Aromatization & Product Isolation S4->S5

Caption: Electrochemical meta-C-H sulfonylation workflow for pyridine derivatives.

Protocol B: NMR-Based Cysteine Reactivity Assay ( SN​Ar Kinetics)

To utilize a phenylsulfonyl pyridine as a covalent warhead, its intrinsic reactivity with thiols must be quantified to prevent off-target toxicity.

Rationale: 1H -NMR provides real-time, label-free monitoring of the SN​Ar reaction by tracking the distinct chemical shifts of the pyridine ring protons as the electron-withdrawing sulfonyl group is replaced by a sulfur-linked peptide.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-(phenylsulfonyl)pyridine electrophile in deuterated DMSO ( DMSO−d6​ ). Prepare a 100 mM stock solution of L-cysteine (or Glutathione) in deuterated phosphate buffer (pD 7.4).

  • Mixing: In an NMR tube, combine the electrophile and the thiol to achieve a final concentration of 1 mM electrophile and 10 mM thiol (pseudo-first-order conditions).

  • Data Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz) pre-warmed to 37 °C. Acquire spectra every 5 minutes for 12 hours.

  • Kinetic Validation (Self-Validation Step): Integrate the disappearance of the starting material's distinct C3​ -aromatic proton and the appearance of the corresponding product proton. Plot ln([SM]t​/[SM]0​) versus time. A strictly linear plot validates that the reaction follows pseudo-first-order kinetics, confirming a clean, 1:1 SN​Ar mechanism without side reactions.

  • Calculation: Extract the pseudo-first-order rate constant ( kobs​ ) from the slope of the linear regression.

Future Perspectives

The trajectory of phenylsulfonyl pyridines is shifting rapidly from process chemistry to precision medicine. The ability to systematically tune the electrophilicity of the 2-sulfonylpyridine core allows medicinal chemists to design "switchable" electrophiles that only react when bound to a specific protein microenvironment. As the demand for highly selective targeted covalent inhibitors (TCIs) grows, this scaffold will undoubtedly serve as a foundational pillar for next-generation therapeutics targeting undruggable proteins.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., et al. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020.[Link]

  • Aljohani, G. "Iron (III) triflate catalyzed, one-pot three-component synthesis of novel α -aminophosphonate of 5-hydrazineyl-2-(phenylsulfonyl)pyridine as potent antiproliferative agents against MCF-7 and HCT-116." Arabian Journal of Chemistry, 2025.[Link]

  • "Synthesis of Pyridyl-dihydrobenzooxaphosphole Ligands and Their Application in Asymmetric Hydrogenation of Unfunctionalized Alkenes." The Journal of Organic Chemistry, 2014.[Link]

  • "Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11 β -HSD-1 Inhibitor." Organic Process Research & Development, 2021.[Link]

  • "Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates." Nature Communications / PMC, 2020.[Link]

Exploratory

The Emerging Potential of 2-Methoxy-6-(phenylsulfonyl)pyridine in Precision Oncology: A Technical Guide

Foreword: The Rationale for a New Scaffold In the landscape of modern medicinal chemistry, the pyridine core is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a New Scaffold

In the landscape of modern medicinal chemistry, the pyridine core is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved therapeutics.[1] Its inherent physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an attractive framework for designing novel drug candidates.[1] This guide delves into the untapped potential of a specific, yet underexplored, pyridine derivative: 2-Methoxy-6-(phenylsulfonyl)pyridine . While direct biological data on this compound is nascent, its structural features—a 2,6-disubstituted pyridine ring bearing an electron-donating methoxy group and an electron-withdrawing phenylsulfonyl moiety—suggest a compelling hypothesis for its application in precision oncology, particularly as a kinase inhibitor.

This document serves as a technical primer for researchers and drug development professionals, outlining a strategic approach to exploring the therapeutic potential of this scaffold. We will present a hypothesized mechanism of action, detail synthetic and screening protocols, and propose a framework for structure-activity relationship (SAR) studies, all grounded in established principles of medicinal chemistry.

The 2,6-Disubstituted Pyridine Scaffold: A Foundation for Kinase Inhibition

The 2,6-disubstituted pyridine motif is a cornerstone in the design of small molecule kinase inhibitors. This arrangement provides a rigid scaffold that can effectively present substituents into the ATP-binding pocket of kinases, enabling specific interactions that drive potency and selectivity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase-inhibitor binding modes.

Our interest in the 2-Methoxy-6-(phenylsulfonyl)pyridine scaffold is predicated on the following observations:

  • Methoxy Group: The 2-methoxy group can serve as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule within a binding pocket. Methoxy groups are prevalent in numerous kinase inhibitors, often contributing to target engagement and favorable pharmacokinetic properties.

  • Phenylsulfonyl Group: The phenylsulfonyl moiety is a versatile functional group. The sulfonyl group can act as a strong hydrogen bond acceptor. Furthermore, the phenyl ring provides a vector for further chemical modification to explore and optimize interactions with the target protein. Sulfonamide and sulfonyl-containing compounds have demonstrated a broad range of biological activities, including anticancer properties. Notably, sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[2]

Based on these structural alerts, we hypothesize that 2-Methoxy-6-(phenylsulfonyl)pyridine could serve as a novel scaffold for the development of inhibitors against key oncogenic kinases.

Proposed Therapeutic Target and Mechanism of Action: A Kinase-Centric Hypothesis

Given the structural similarities to known kinase inhibitors, we propose that 2-Methoxy-6-(phenylsulfonyl)pyridine has the potential to inhibit protein kinases that are dysregulated in cancer. A plausible initial target for investigation would be the Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently mutated in human cancers.

The proposed mechanism of action is competitive inhibition at the ATP-binding site of the kinase. The pyridine core would anchor the molecule within the active site, with the methoxy and phenylsulfonyl groups making key interactions with specific amino acid residues.

Hypothesized Binding Mode of 2-Methoxy-6-(phenylsulfonyl)pyridine in a Kinase Active Site

G cluster_0 Kinase ATP-Binding Pocket cluster_1 2-Methoxy-6-(phenylsulfonyl)pyridine Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Scaffold Pyridine Core Scaffold->Hinge H-Bond with Backbone NH Methoxy 2-Methoxy Group Methoxy->Hydrophobic_Pocket van der Waals Interactions Phenylsulfonyl 6-Phenylsulfonyl Group Phenylsulfonyl->Solvent_Front H-Bond with Water / Residues

Caption: Hypothesized interactions of the scaffold within a kinase ATP-binding site.

Synthetic Strategy and Characterization

The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine and its analogs is crucial for validating our hypothesis and conducting SAR studies. A plausible and efficient synthetic route is outlined below.

General Synthetic Protocol

A convergent synthetic strategy can be employed, starting from commercially available 2-chloro-6-methoxypyridine.

Step 1: Sulfenylation of 2-Chloro-6-methoxypyridine

  • Reactants: 2-chloro-6-methoxypyridine, Thiophenol, Potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: To a solution of 2-chloro-6-methoxypyridine in DMF, add thiophenol and potassium carbonate. Stir the reaction mixture at 80°C for 12 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-methoxy-6-(phenylthio)pyridine, is purified by column chromatography.

Step 2: Oxidation to the Sulfone

  • Reactants: 2-methoxy-6-(phenylthio)pyridine, meta-Chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Dissolve 2-methoxy-6-(phenylthio)pyridine in DCM and cool to 0°C. Add m-CPBA portion-wise and stir the reaction at room temperature for 4 hours. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-Methoxy-6-(phenylsulfonyl)pyridine is purified by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation: A Tiered Screening Approach

A systematic biological evaluation is necessary to determine the anticancer potential of 2-Methoxy-6-(phenylsulfonyl)pyridine. A tiered screening cascade is recommended.

Experimental Workflow for Biological Evaluation

G A Tier 1: In Vitro Kinase Assay B Tier 2: Cellular Proliferation Assay A->B Active Compounds C Tier 3: Target Engagement Assay B->C Potent Compounds D Tier 4: In Vivo Xenograft Model C->D Confirmed Target Binders E Lead Optimization D->E Efficacious Compounds

Caption: A tiered approach for evaluating biological activity.

Tier 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against a panel of cancer-related kinases, with an initial focus on the PI3K family.

  • Methodology: A radiometric or fluorescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) can be used. The compound will be tested at a single high concentration (e.g., 10 µM) against a panel of kinases. For active compounds, a dose-response curve will be generated to determine the IC₅₀ value.

Tier 2: Cellular Proliferation Assay
  • Objective: To assess the antiproliferative activity of the compound in relevant cancer cell lines.

  • Methodology: A panel of cancer cell lines with known PI3K pathway alterations (e.g., MCF-7, HCT-116) will be treated with increasing concentrations of the compound. Cell viability will be measured after 72 hours using a standard method like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[3][4]

Hypothetical Biological Data

The following table presents hypothetical data for 2-Methoxy-6-(phenylsulfonyl)pyridine and a set of rationally designed analogs to illustrate a potential SAR study.

Compound IDR1 (at Phenyl Ring)PI3Kα IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
LEAD-001 H1502.5
ANA-001 4-F851.2
ANA-002 4-Cl921.5
ANA-003 4-CH₃2505.1
ANA-004 3-F1202.1

This data is purely illustrative and intended to guide experimental design.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data will guide the SAR studies. The phenylsulfonyl moiety offers a prime handle for chemical modification. Analogs with substitutions on the phenyl ring can be synthesized to probe for additional interactions within the kinase active site. The goal of lead optimization will be to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Future Directions and Conclusion

While the medicinal chemistry applications of 2-Methoxy-6-(phenylsulfonyl)pyridine are yet to be fully elucidated, its structural features present a compelling case for its investigation as a novel scaffold for kinase inhibitors. The strategic framework outlined in this guide—from a rational hypothesis and synthetic route to a tiered biological evaluation cascade—provides a clear path for researchers to explore its potential. The journey from a novel scaffold to a clinical candidate is arduous, but the exploration of new chemical space is paramount for the discovery of next-generation cancer therapeutics. The 2-Methoxy-6-(phenylsulfonyl)pyridine core represents a promising starting point for such an endeavor.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • Anticancer Functions of Pyridine Heterocycles. IntechOpen.
  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology.
  • 2-Methoxy-6-(phenylsulfonyl)pyridine. Hoffman Fine Chemicals.
  • The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry: A Compar
  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
  • Mpep | C14H11N. PubChem.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
  • 2-Methyl-6-(phenylethynyl)pyridine. Wikipedia.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • 2-Methyl-6-(phenylethynyl)pyridine. WikiMed Medical Encyclopedia.
  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Biochemical and Molecular Toxicology.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic

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Foundational

The Ascendance of 2-Methoxy-6-(phenylsulfonyl)pyridine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These molecular frameworks demonstrate a remarkable ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics. This guide delves into the burgeoning significance of the 2-methoxy-6-(phenylsulfonyl)pyridine core, a scaffold rapidly gaining recognition for its potential in crafting next-generation targeted therapies, particularly in oncology.

The Strategic Advantage of the 2-Methoxy-6-(phenylsulfonyl)pyridine Core

The pyridine ring is a well-established privileged scaffold in its own right, forming the foundation of numerous FDA-approved drugs.[1][2] Its utility stems from its bioisosteric relationship with a phenyl group, its ability to engage in hydrogen bonding, and its capacity to enhance the solubility and bioavailability of drug candidates.[3] The strategic incorporation of a methoxy group at the 2-position and a phenylsulfonyl moiety at the 6-position of the pyridine ring introduces a unique combination of electronic and steric properties.

The electron-donating methoxy group can influence the pKa of the pyridine nitrogen, modulating its interaction with biological targets. Conversely, the bulky and electron-withdrawing phenylsulfonyl group provides a critical anchor point for binding within protein active sites and offers multiple vectors for synthetic elaboration, allowing for the fine-tuning of potency and selectivity. This distinct substitution pattern creates a scaffold with a defined three-dimensional geometry, predisposing it to interact favorably with the intricate topographies of enzyme active sites and receptor binding pockets.

Synthesis of the 2-Methoxy-6-(phenylsulfonyl)pyridine Scaffold: A Reproducible and Validating Protocol

The construction of the 2-methoxy-6-(phenylsulfonyl)pyridine core is achievable through a robust and reproducible synthetic sequence. The following protocol outlines a self-validating system, ensuring consistency and reliability in the production of this key intermediate.

Experimental Protocol: A Two-Step Synthesis

This synthesis proceeds via a nucleophilic aromatic substitution followed by an oxidation reaction.

Step 1: Synthesis of 2-Methoxy-6-(phenylthio)pyridine

This step involves the displacement of a halide from 2-chloro-6-methoxypyridine with a sulfur nucleophile.

  • Materials:

    • 2-Chloro-6-methoxypyridine

    • Thiophenol

    • Sodium hydroxide (NaOH)

    • Ethanol (anhydrous)

    • Magnetic stirrer

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous ethanol, add sodium hydroxide (1.1 eq) and stir until dissolved.

    • To this solution, add thiophenol (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude 2-methoxy-6-(phenylthio)pyridine can be purified by column chromatography on silica gel.

Step 2: Oxidation to 2-Methoxy-6-(phenylsulfonyl)pyridine

The sulfide intermediate is then oxidized to the corresponding sulfone. Several methods are available for this transformation, with hydrogen peroxide being a green and efficient choice.[4][5]

  • Materials:

    • 2-Methoxy-6-(phenylthio)pyridine

    • Hydrogen peroxide (30% aqueous solution)

    • Acetic acid or a suitable catalyst (e.g., ammonium molybdate)[4]

    • Methanol or other suitable solvent

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • Dissolve 2-methoxy-6-(phenylthio)pyridine (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Add a catalytic amount of ammonium molybdate if using a catalyzed reaction.

    • Slowly add hydrogen peroxide (2.2-3.0 eq) to the solution at room temperature. The reaction can be slightly exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete conversion of the starting material.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product, 2-methoxy-6-(phenylsulfonyl)pyridine, can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine 2-Methoxy-6-(phenylthio)pyridine 2-Methoxy-6-(phenylthio)pyridine 2-Chloro-6-methoxypyridine->2-Methoxy-6-(phenylthio)pyridine NaOH, Ethanol, Reflux Thiophenol Thiophenol Thiophenol->2-Methoxy-6-(phenylthio)pyridine 2-Methoxy-6-(phenylsulfonyl)pyridine 2-Methoxy-6-(phenylsulfonyl)pyridine 2-Methoxy-6-(phenylthio)pyridine->2-Methoxy-6-(phenylsulfonyl)pyridine H2O2, Acetic Acid/Catalyst

Caption: Synthetic workflow for 2-methoxy-6-(phenylsulfonyl)pyridine.

Biological Applications and Mechanism of Action: A Focus on Oncology

The 2-methoxy-6-(phenylsulfonyl)pyridine scaffold has demonstrated significant promise as a core for the development of potent anticancer agents. A noteworthy example is the compound (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), a molecule that features a substituted 2-methoxy-pyridine core.[3][6]

Anticancer Activity and Cellular Mechanisms

TL-77 has exhibited potent growth inhibitory activity against various cancer cell lines.[3][6] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Treatment of cancer cells with compounds containing the 2-methoxy-6-(phenylsulfonyl)pyridine scaffold, such as TL-77, has been shown to induce a significant arrest in the G2/M phase of the cell cycle.[3][6] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation.

  • Induction of Apoptosis: Following cell cycle arrest, these compounds trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds is often mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1]

  • Inhibition of Tubulin Polymerization: A key molecular mechanism underlying the anticancer effects of these compounds is the inhibition of tubulin polymerization.[3][6] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape. By disrupting the assembly of microtubules, these compounds effectively cripple the mitotic spindle, leading to the observed G2/M arrest.

Signaling Pathways Implicated

The anticancer activity of 2-methoxy-6-(phenylsulfonyl)pyridine derivatives is linked to the modulation of key signaling pathways that control cell proliferation and survival.

G Scaffold 2-Methoxy-6-(phenylsulfonyl)pyridine Scaffold Tubulin Tubulin Polymerization Scaffold->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for anticancer activity.

Structure-Activity Relationship (SAR) and Future Directions

The modular nature of the 2-methoxy-6-(phenylsulfonyl)pyridine scaffold allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.

Key Areas for SAR Exploration:

  • Phenylsulfonyl Moiety: Substitution on the phenyl ring of the sulfonyl group can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can be introduced to probe interactions with specific amino acid residues in the target protein's binding pocket.

  • Substituents on the Pyridine Ring: While the 2-methoxy group appears to be a key feature, further exploration of other small alkoxy groups could be warranted. Additionally, substitution at other positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule.

  • Linker and Terminal Groups: For compounds like TL-77, the nature of the linker between the pyridine core and the terminal styryl group, as well as the substituents on the terminal ring, are critical for activity.

Quantitative Data on Biological Activity:

The following table summarizes the in vitro growth inhibitory activity of a representative compound, TL-77, against a human cancer cell line.

CompoundCell LineAssay TypeIC50 (µM)Reference
TL-77HCT-116 (Colon Cancer)MTT Assay< 1[3][6]

Conclusion

The 2-methoxy-6-(phenylsulfonyl)pyridine scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. Its straightforward synthesis, coupled with its demonstrated potential in oncology through mechanisms such as tubulin polymerization inhibition and induction of apoptosis, positions it as a privileged scaffold worthy of extensive further investigation. Future research focused on expanding the SAR and exploring its utility against a broader range of biological targets will undoubtedly solidify the importance of this core in the future of drug discovery.

References

  • Synthesis of 2-methoxycarbonylamino-6-(phenylthio) imidazo [1,2-a] pyridine. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2016). Oncology Letters, 12(5), 3491-3497. [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. (2015). Molecular Pharmacology, 87(1), 123-135. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021). Molecules, 27(1), 133. [Link]

  • In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. (2015). PubMed. [Link]

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  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). RSC Medicinal Chemistry, 14(11), 2200-2208. [Link]

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  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 233-251. [Link]

  • CN114031545A - Synthetic method of 2-methoxy-6-phenylcarbazole. (n.d.). Google Patents.
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  • Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. (2016). Tetrahedron Letters, 57(4), 431-434. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]

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Exploratory

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in Sulfonyl Pyridines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its electronic properties, parti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its electronic properties, particularly its electrophilicity, are of paramount importance in dictating its reactivity and biological interactions. The introduction of a sulfonyl group, a potent electron-withdrawing moiety, dramatically modulates the electron density of the pyridine ring, significantly enhancing its electrophilicity. This guide provides a comprehensive exploration of the factors governing the electrophilicity of sulfonyl pyridines, the resulting impact on their chemical reactivity, and the practical applications of these principles in drug discovery and organic synthesis.

The Electronic Landscape of the Pyridine Ring

The pyridine ring, a heterocyclic analog of benzene, is characterized by the replacement of a methine group with a nitrogen atom.[1][2] This substitution has profound consequences for the electronic distribution within the aromatic system. The more electronegative nitrogen atom exerts a net electron-withdrawing effect, leading to a decrease in electron density at the carbon atoms of the ring.[1] This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions often requiring harsh conditions.[3][4] Conversely, the reduced electron density renders the pyridine ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][5]

The basicity of pyridine, with a pKa of its conjugate acid (the pyridinium ion) around 5.2, is another key feature.[2][6] This basicity arises from the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital and does not participate in the aromatic π-system.[7]

The Influence of the Sulfonyl Group: A Potent Electron Withdrawer

The introduction of a sulfonyl group (-SO₂R) to the pyridine ring dramatically alters its electronic properties. The sulfonyl group is a strong electron-withdrawing group due to both inductive and resonance effects.[8][9]

  • Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the sulfur atom, which in turn withdraws electron density from the pyridine ring through the sigma bond framework.[8]

  • Resonance Effect: The sulfur atom in a sulfonyl group can expand its octet, allowing for the delocalization of electron density from the pyridine ring onto the oxygen atoms through resonance.[10] This further depletes the electron density of the ring.

The magnitude of this electron-withdrawing effect can be quantified using Hammett substituent constants (σ). The methylsulfonyl group (-SO₂CH₃), for instance, has a large positive σ value, indicating its strong electron-withdrawing nature.[10][11] This potent electron-withdrawing capacity significantly enhances the electrophilicity of the pyridine ring, making it a key functional group in various chemical transformations and a valuable component in the design of bioactive molecules.[9][12]

Electronic Effects of the Sulfonyl Group on Pyridine cluster_effects Electron-Withdrawing Effects Pyridine Pyridine Ring Sulfonyl Sulfonyl Group (-SO₂R) Inductive Inductive Effect Sulfonyl->Inductive -I Resonance Resonance Effect Sulfonyl->Resonance -M Electrophilicity Increased Ring Electrophilicity Inductive->Electrophilicity Resonance->Electrophilicity

Caption: Electronic effects of the sulfonyl group on the pyridine ring.

Enhanced Reactivity: Nucleophilic Aromatic Substitution (SNAAr)

The significantly increased electrophilicity of sulfonyl pyridines makes them highly susceptible to nucleophilic aromatic substitution (SNAAr) reactions.[13] In this reaction, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the displacement of a leaving group. The sulfonyl group itself can act as an excellent leaving group, particularly when positioned at the 2- or 4-position of the pyridine ring.[14][15]

The rate of SNAAr reactions in sulfonyl pyridines is influenced by several factors:

  • Position of the Sulfonyl Group: Sulfonyl groups at the 2- and 4-positions are more activating towards nucleophilic attack due to their ability to stabilize the negatively charged Meisenheimer intermediate through resonance.[13]

  • Nature of the Nucleophile: Stronger nucleophiles, such as thiols, react more readily with sulfonyl pyridines.[13][16]

  • Other Ring Substituents: The presence of additional electron-withdrawing groups on the pyridine ring can further enhance its electrophilicity and accelerate the rate of SNAAr.[15][16]

This tunable reactivity makes 2-sulfonylpyridines valuable reagents in bioconjugation chemistry, where they can be used to selectively modify cysteine residues in proteins.[13][17]

Synthesis of Sulfonyl Pyridines: A Practical Approach

Several synthetic routes are available for the preparation of sulfonyl pyridines. A common and efficient one-pot method involves the reaction of a chloropyridine with a sodium sulfinate salt in the presence of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBACl).[18]

Experimental Protocol: One-Pot Synthesis of a Sulfonyl Pyridine

This protocol describes the synthesis of 2-(p-tolylsulfonyl)pyridine from 2-chloropyridine and sodium p-toluenesulfinate.

Materials:

  • 2-Chloropyridine

  • Sodium p-toluenesulfinate

  • Tetrabutylammonium chloride (TBACl)

  • Dimethylacetamide (DMAc)

  • Water

Procedure:

  • To a stirred solution of 2-chloropyridine (1.0 mmol) in DMAc (5 mL) is added sodium p-toluenesulfinate (1.2 mmol) and TBACl (0.1 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water (20 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 2-(p-tolylsulfonyl)pyridine.

Synthesis Workflow Start Start: Combine Reactants (Chloropyridine, Sulfinate Salt, TBACl in DMAc) Heat Heat to 100 °C (3-4 hours) Start->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Quench Quench with Water TLC->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Dry Dry Product Filter->Dry End End: Isolated Sulfonyl Pyridine Dry->End

Caption: A typical workflow for the one-pot synthesis of sulfonyl pyridines.

Quantitative Analysis of Electrophilicity

The electrophilicity of sulfonyl pyridines can be quantitatively assessed and compared using various parameters. The following table summarizes key data for pyridine and a representative sulfonyl pyridine derivative.

CompoundpKa of Conjugate AcidHammett Constant (σp) of SubstituentRelative Reactivity in SNAAr
Pyridine5.25[1]0.00 (H)1 (baseline)
4-(Methylsulfonyl)pyridine< 5.25+0.72 (-SO₂CH₃)[19]Significantly > 1

Note: The pKa of 4-(methylsulfonyl)pyridine is expected to be lower than that of pyridine due to the electron-withdrawing nature of the sulfonyl group. The relative reactivity in SNAAr is a qualitative comparison.

Applications in Drug Discovery and Development

The unique properties of sulfonyl pyridines have led to their widespread use in medicinal chemistry.[18] The sulfonyl pyridine moiety can be found in a number of approved drugs and clinical candidates, where it serves various purposes:

  • Improving Physicochemical Properties: The polar sulfonyl group can enhance the solubility and metabolic stability of a drug molecule.[20]

  • Modulating Biological Activity: The electron-withdrawing nature of the sulfonyl group can influence the binding affinity of a drug to its target protein.[18]

  • Covalent Inhibition: As discussed, 2-sulfonylpyridines can act as covalent warheads, forming irreversible bonds with specific amino acid residues (e.g., cysteine) in a protein target.[13][17] This can lead to enhanced potency and duration of action.

Examples of drugs containing the sulfonyl pyridine scaffold include anti-inflammatory agents, antihyperglycemic agents, and immunosuppressive agents.[18]

Conclusion

The introduction of a sulfonyl group onto the pyridine ring is a powerful strategy for modulating its electronic properties and chemical reactivity. The strong electron-withdrawing nature of the sulfonyl group significantly enhances the electrophilicity of the pyridine ring, making it a versatile platform for nucleophilic aromatic substitution reactions and a valuable component in the design of novel therapeutics. A thorough understanding of the principles outlined in this guide is essential for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

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  • ResearchGate. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). [Link]

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  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Royal Society of Chemistry. (2007). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? Chemical Communications. [Link]

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  • Rueping, M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 25(9), 1509–1513. [Link]

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Foundational

An In-depth Technical Guide to 2-Methoxy-6-(phenylsulfonyl)pyridine Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its derivatives are integral to the development of antibacterial, anticancer, and anti-inflammatory agents.[3] When functionalized with a methoxy group at the 2-position and a phenylsulfonyl moiety at the 6-position, the resulting 2-methoxy-6-(phenylsulfonyl)pyridine core presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, structure-activity relationships (SAR), and therapeutic potential of this specific class of compounds, offering field-proven insights for drug discovery and development professionals.

Introduction: The Strategic Importance of the Pyridine Sulfone Scaffold

Pyridine and its derivatives are cornerstones of medicinal chemistry, with their presence in numerous FDA-approved drugs underscoring their significance.[4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, which can be crucial for target engagement and optimizing pharmacokinetic properties.[4]

The introduction of a sulfonyl group (SO₂) introduces a strong electron-withdrawing feature and a tetrahedral geometry that can act as a rigid linker or a hydrogen bond acceptor.[1][5] Specifically, the 2-methoxy-6-(phenylsulfonyl)pyridine scaffold combines several key features:

  • 2-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring and offers a potential metabolic site. Its presence can also affect the compound's lipophilicity and conformation.[6][7]

  • 6-Phenylsulfonyl Group: This bulky, electron-withdrawing moiety significantly impacts the molecule's overall shape, polarity, and ability to participate in π-π stacking or other non-covalent interactions.[8] The sulfone group is a bioisostere for other functional groups and is known for its chemical stability.

This unique combination of substituents creates a privileged scaffold with diverse therapeutic potential, ranging from enzyme inhibition to modulation of protein-protein interactions.

Synthesis and Chemical Reactivity

The synthesis of 2-methoxy-6-(phenylsulfonyl)pyridine derivatives typically involves multi-step sequences that allow for the introduction of various substituents on both the pyridine and phenyl rings.

Core Synthesis Strategies

A common and effective approach involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide can yield 6-bromo-2-methoxy-3-aminopyridine, a key intermediate for further functionalization.[9]

Another strategy involves the oxidation of a corresponding sulfide precursor. This method allows for the late-stage introduction of the sulfone moiety, which can be advantageous for diversifying analogs.

Experimental Workflow: A Generalized Synthetic Protocol

The following diagram outlines a representative workflow for the synthesis of a 2-methoxy-6-(phenylsulfonyl)pyridine derivative, starting from a commercially available di-halopyridine.

G A Start: 2,6-Dichloropyridine B Step 1: Nucleophilic Substitution (Sodium Methoxide, Reflux) A->B Reagents C Intermediate: 2-Chloro-6-methoxypyridine B->C Yields ~90% D Step 2: Sulfanylation (Thiophenol, Base) C->D Coupling E Intermediate: 2-Methoxy-6-(phenylthio)pyridine D->E Purification F Step 3: Oxidation (m-CPBA or Oxone®) E->F Oxidizing Agent G Final Product: 2-Methoxy-6-(phenylsulfonyl)pyridine F->G Final Purification

Caption: Generalized synthetic workflow for 2-methoxy-6-(phenylsulfonyl)pyridine.

Detailed Protocol:

  • Methoxylation: To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide. Reflux the mixture for 12-18 hours, monitoring by TLC. After completion, cool the reaction, neutralize with a weak acid, and extract the product. Purify by column chromatography to yield 2-chloro-6-methoxypyridine.

    • Causality: The methoxide ion is a strong nucleophile, and the reaction proceeds via an SNAr mechanism. Methanol is used as both the solvent and the source of the methoxide.

  • Thioether Formation: Dissolve 2-chloro-6-methoxypyridine and thiophenol in a polar aprotic solvent like DMF. Add a suitable base, such as potassium carbonate, and heat the mixture. The reaction progress is monitored by LC-MS. Upon completion, the product is isolated by extraction and purified.

    • Causality: The base deprotonates the thiophenol, forming a potent thiophenolate nucleophile that displaces the chloride on the pyridine ring.

  • Oxidation: Dissolve the resulting 2-methoxy-6-(phenylthio)pyridine in a chlorinated solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. Allow the reaction to warm to room temperature.

    • Causality: m-CPBA is a common and effective oxidizing agent for converting sulfides to sulfones. The reaction is exothermic and requires careful temperature control to avoid over-oxidation. The final product is purified by crystallization or chromatography.

Physicochemical and Structural Properties

The physicochemical properties of these derivatives are critical for their biological activity and pharmacokinetic profiles.

PropertyGeneral ObservationImplication for Drug Design
Molecular Weight 249.29 g/mol (unsubstituted)Generally falls within the range for good oral bioavailability.
Melting Point 73-76 °C (unsubstituted)[10]Crystalline solid at room temperature.
Solubility Generally low in water, soluble in organic solvents.Can be modulated with polar substituents to improve aqueous solubility.
Lipophilicity (LogP) Moderately lipophilic.Influences membrane permeability and protein binding.
pKa The pyridine nitrogen is weakly basic.Affects solubility at different physiological pH values.

Data for the parent compound, 2-methoxy-6-(phenylsulfonyl)pyridine, where available.

Biological Activities and Therapeutic Potential

Pyridine sulfone and sulfonamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] The 2-methoxy-6-(phenylsulfonyl)pyridine scaffold is being explored in several therapeutic areas.

Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents.[11][12] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.[12] The antiproliferative activity of pyridine derivatives is often influenced by the number and position of methoxy groups.[6]

Case Study: Inhibition of BRAF Kinase

Certain pyridine derivatives have been shown to target BRAF kinase, a key protein in the MAPK/ERK signaling pathway that is often mutated in melanoma.[11]

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D BRAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Proliferation, Survival G->H I 2-Methoxy-6-(phenylsulfonyl) -pyridine Derivative I->D Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a BRAF kinase inhibitor.

Anti-inflammatory and Other Activities

Sulfone-containing compounds have been noted for their unique therapeutic properties beyond antibacterial action, including roles in managing inflammatory conditions.[13] Pyridine-sulfonamides have been investigated as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[1][5] While the specific activity of the 2-methoxy-6-(phenylsulfonyl)pyridine core in these areas is still emerging, the broader class of pyridine sulfones shows significant promise.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the potency and selectivity of these derivatives.

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the phenylsulfonyl moiety can significantly impact activity. Electron-withdrawing groups may enhance potency in some cases, while bulky groups can provide selectivity.

  • Modifications of the Methoxy Group: Replacing the methoxy group with other alkoxy groups or bioisosteres can modulate the compound's metabolic stability and lipophilicity.

  • Pyridine Ring Substitutions: Further substitution on the pyridine ring can be used to fine-tune the molecule's properties and explore additional interactions with the biological target.

A typical SAR exploration workflow is depicted below:

G A Identify Hit Compound (e.g., from HTS) B Synthesize Analogs: R1 Variations (Phenyl Ring) A->B C Synthesize Analogs: R2 Variations (Methoxy Position) A->C D Synthesize Analogs: R3 Variations (Pyridine Ring) A->D E In Vitro Biological Assay (e.g., IC50 determination) B->E C->E D->E F Analyze Data: Develop SAR Model E->F F->B Iterate G Select Lead Candidate F->G

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Future Perspectives

The 2-methoxy-6-(phenylsulfonyl)pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. Future research will likely focus on:

  • Exploring New Biological Targets: Expanding the scope of screening to identify novel protein targets for this class of compounds.

  • Improving Drug-like Properties: Utilizing medicinal chemistry strategies to enhance the solubility, metabolic stability, and oral bioavailability of lead compounds.

  • Computational Modeling: Employing in silico methods, such as molecular docking and dynamics simulations, to better understand target engagement and guide the design of next-generation analogs.[8][14]

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the potential of 2-methoxy-6-(phenylsulfonyl)pyridine derivatives in their drug discovery endeavors.

References

  • An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery. Benchchem.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Weng, T. H., & Chen, Y. C. (2012). Sulfapyridine and Sulfones Decrease Glycosaminoglycans Viscosity in Dermatitis Herpetiformis, Ulcerative Colitis, and Pyoderma Gangrenosum. Medical Hypotheses, 78(5), 654-656.
  • Saeed, A., & Channar, P. A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4583-4589.
  • Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
  • 2-Methoxy-6-(phenylsulfonyl)pyridine. Hoffman Fine Chemicals.
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Saha, S. N., Halder, P., & Mandal, S. (2018). A new synthetic route towards the formation of rapid crystal of dinuclear dysprosium (III) complex using ligand derived from o-vanillin: syntheses, crystal structure and magnetic properties. Inorganica Chimica Acta, 471, 533-539.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules.
  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology.
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
  • Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. Scholars Research Library.
  • European Journal of Medicinal Chemistry. UPCommons.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Semantic Scholar.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

Sources

Exploratory

Safety and handling precautions for 2-Methoxy-6-(phenylsulfonyl)pyridine

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-6-(phenylsulfonyl)pyridine For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety As a novel compound, 2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-6-(phenylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

As a novel compound, 2-Methoxy-6-(phenylsulfonyl)pyridine lacks a comprehensive, officially published Safety Data Sheet (SDS). In such instances, a proactive and informed approach to safety is paramount. This guide has been constructed by synthesizing data from structurally similar molecules, including pyridine derivatives and phenylsulfonyl compounds, to create a robust framework for safe handling. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity" until empirically proven otherwise[1]. This document is intended for use by professionals with appropriate training in experimental chemistry[2][3].

Hazard Identification and Risk Assessment

Understanding the potential hazards associated with the distinct moieties of 2-Methoxy-6-(phenylsulfonyl)pyridine is the foundation of a thorough risk assessment. The molecule combines a substituted pyridine ring with a phenylsulfonyl group.

  • Pyridine Moiety: The pyridine functional group is known for its potential toxicity. Pyridine and its derivatives can be flammable, toxic, and act as skin and respiratory irritants[4][5]. Exposure can lead to symptoms such as dizziness, headaches, and nausea[4]. Some pyridine derivatives are considered potential carcinogens[4].

  • Phenylsulfonyl Moiety: While not a sulfonyl chloride, the phenylsulfonyl group is related to compounds that can be corrosive and highly reactive[6]. Upon decomposition, sulfonyl-containing compounds can release toxic gases such as sulfur dioxide[6].

  • 2-Methoxypyridine Precedent: The closely related 2-methoxypyridine is classified as a flammable liquid and vapor that causes skin, eye, and respiratory irritation[7].

Given these factors, 2-Methoxy-6-(phenylsulfonyl)pyridine should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed or inhaled.

Physicochemical and Toxicological Profile (Inferred)
PropertyValue / InformationSource
Chemical Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.28 g/mol [1]
Physical State Solid[1]
Melting Point 73-76 °C[1]
Acute Toxicity No specific data available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on pyridine derivatives.[8][9][10][11]
Skin Corrosion/Irritation Assumed to be a skin irritant. Individual components of similar chemicals are reported to be severe skin irritants or corrosive.[11][12]
Eye Damage/Irritation Assumed to cause serious eye irritation.[11]
Respiratory Irritation Assumed to cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Methoxy-6-(phenylsulfonyl)pyridine. The selection of appropriate PPE is based on minimizing all potential routes of exposure.

  • Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory[5][13]. For operations with a higher risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles[6][13][14].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling pyridine and its derivatives[5][6]. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination[6][15].

  • Skin and Body Protection: A chemical-resistant lab coat is required to protect skin and clothing[5][16]. For larger quantities or when there is a significant risk of exposure, flame-retardant and antistatic protective clothing should be considered. Closed-toe shoes are mandatory in any laboratory setting[15].

  • Respiratory Protection: All handling of solid 2-Methoxy-6-(phenylsulfonyl)pyridine and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[4][5][16]. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used[17].

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Eye_Protection Chemical Splash Goggles Face_Shield Face Shield (as needed) Eye_Protection->Face_Shield Add for Splash Risk End Proceed with Experiment Eye_Protection->End Face_Shield->End Gloves Nitrile Gloves Gloves->End Lab_Coat Lab Coat Lab_Coat->End Respiratory Work in Fume Hood Respiratory->End Start Before Handling Compound Start->Eye_Protection Always Wear Start->Gloves Always Wear Start->Lab_Coat Always Wear Start->Respiratory Always Use

Caption: Required PPE for handling 2-Methoxy-6-(phenylsulfonyl)pyridine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Ventilation: All work must be performed in a well-ventilated area, with a certified chemical fume hood being the standard[4][5][15].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources[7][18]. Use non-sparking tools and explosion-proof equipment where necessary[18][19].

  • Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers[18][19].

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing[18][20]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place[7][18].

  • Location: Store in a cool, dry place away from sources of ignition[5][19].

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases[6][18].

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to emergencies can significantly mitigate potential harm.

Spill Response
  • Evacuate: Alert others in the vicinity and evacuate non-essential personnel from the spill area[6].

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, lower the fume hood sash[6].

  • PPE: Don the appropriate personal protective equipment before attempting to clean the spill[6].

  • Containment: For a solid spill, carefully sweep up the material. For solutions, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash[6]. Do not use combustible materials like paper towels directly on the spill[6].

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor.

Spill_Response_Flowchart Spill Spill Occurs Evacuate Alert & Evacuate Area Spill->Evacuate Assess Assess Hazard (Size & Nature) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Material (Non-sparking tools) Contain->Collect Dispose Seal in Labeled Container for Hazardous Waste Collect->Dispose Decontaminate Clean Spill Area Dispose->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Step-by-step spill response workflow.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7][17]
Skin Contact Remove contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7][17][20]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Waste Disposal

All waste containing 2-Methoxy-6-(phenylsulfonyl)pyridine must be treated as hazardous waste[16].

  • Segregation: Keep waste segregated from other chemical waste streams.

  • Containers: Dispose of in clearly labeled, sealed containers.

  • Regulations: Comply with all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 2-Methoxy-6-(phenylsulfonyl)pyridine is a compound with limited published safety data, a cautious and informed approach based on its chemical structure provides a robust framework for its safe handling. By adhering to the principles of hazard assessment, consistent use of appropriate PPE, strict handling and storage protocols, and preparedness for emergencies, researchers can work with this compound while minimizing risks to themselves and their colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • MilliporeSigma. (2025, November 6).
  • Jubilant Ingrevia.
  • MATERIAL SAFETY D
  • M&U International.
  • 2 - SAFETY D
  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur.
  • Loba Chemie. PYRIDINE AR.
  • Carl ROTH. (2025, March 31).
  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a. (2024, November 30).
  • Fisher Scientific. (2021, December 24).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Fisher Scientific.
  • Benchchem. Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine.
  • GZ Industrial Supplies. (2025, May 26).
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • ThermoFisher. (2025, September 19).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Hoffman Fine Chemicals. CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine.
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • NextSDS. 2-(2-methoxyphenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Chromatographic Purification of 2-Methoxy-6-(phenylsulfonyl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Normal-Phase Silica Gel Column Chromatography Mechanistic Rationale & Chemical Context The compound1 is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Normal-Phase Silica Gel Column Chromatography

Mechanistic Rationale & Chemical Context

The compound1 is a highly functionalized heterocyclic building block utilized in advanced medicinal chemistry[1]. It is most commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methoxypyridine and sodium benzenesulfinate[2], or through the oxidation of a corresponding thioether intermediate[3].

Understanding the physicochemical properties of the crude mixture is the foundation of a successful purification strategy. The starting material, 2-chloro-6-methoxypyridine, is highly lipophilic and will elute near the solvent front. Conversely, unreacted sodium benzenesulfinate is a highly polar salt that will irreversibly bind to the baseline of a normal-phase silica column. The target molecule, 2-Methoxy-6-(phenylsulfonyl)pyridine, possesses intermediate polarity driven by the strong dipole of the sulfonyl group, making it ideal for gradient elution chromatography.

G SM1 2-Chloro-6-methoxypyridine (Non-polar SM) Reaction SNAr Reaction (Nucleophilic Substitution) SM1->Reaction SM2 Sodium Benzenesulfinate (Polar Salt SM) SM2->Reaction Crude Crude Mixture Reaction->Crude Target 2-Methoxy-6-(phenylsulfonyl)pyridine (Target: Moderately Polar) Crude->Target Column Elution Impurity Baseline Salts & Non-polar Organics Crude->Impurity Column Retention/Wash

Fig 1: Synthesis and impurity profiling of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Chromatographic Behavior & Troubleshooting Rationale

A pervasive challenge in the 4 is peak tailing. This phenomenon is primarily caused by the basic nitrogen atom in the pyridine ring acting as a hydrogen-bond acceptor, which interacts strongly with the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase[4].

The Causality of the Sulfonyl Effect: In the case of 2-Methoxy-6-(phenylsulfonyl)pyridine, the basicity of the pyridine nitrogen is significantly attenuated. The phenylsulfonyl group at the C6 position is a powerful electron-withdrawing group (EWG), which pulls electron density away from the aromatic ring. Consequently, the nitrogen atom is far less nucleophilic and basic than in an unsubstituted pyridine. While basic modifiers (like 1% Triethylamine) are often mandatory for pyridines[4], this specific molecule can typically be purified on standard silica gel without basic additives, provided a proper gradient is applied[5].

Workflow Start Evaluate Crude Solubility CheckSol Soluble in 100% Hexane? Start->CheckSol WetLoad Wet Loading (Direct Application) CheckSol->WetLoad Yes DryLoad Dry Loading (Adsorb to Silica via DCM) CheckSol->DryLoad No RunCol Gradient Elution (Hexane to EtOAc) WetLoad->RunCol DryLoad->RunCol Tailing Tailing on TLC? RunCol->Tailing AddBase Add 1% Et3N to Mobile Phase Tailing->AddBase Yes Collect Fraction Collection & UV Validation Tailing->Collect No AddBase->Collect

Fig 2: Chromatographic workflow and troubleshooting for pyridine derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . You must confirm the success of each phase before proceeding to the next.

Phase 1: Pre-column Validation (2D TLC)

Before committing your entire crude batch to a column, you must validate stability and establish the Rf value.

  • Spot the crude mixture in the bottom-left corner of a silica TLC plate.

  • Develop the plate in 80:20 Hexane/Ethyl Acetate .

  • Validation Check: Remove the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent[4]. If the target spot (UV active at 254 nm) lies perfectly on the diagonal, the compound is stable on silica. If it streaks below the diagonal, the compound is degrading, and you must switch to neutralized silica or alumina[4].

Phase 2: Column Packing & Sample Loading

Because the crude mixture often contains polar sulfinate salts, it will likely exhibit poor solubility in the non-polar starting eluent (100% Hexane). Therefore, 5 to prevent band broadening[5].

  • Wet-Packing: Secure a glass column perpendicularly. Fill 1/3 with 100% Hexane. Slowly pour a well-mixed slurry of silica gel and Hexane into the column[6].

  • Validation Check: Shine a light behind the column to verify the absence of air bubbles or channels[6]. Drain the solvent until it is 1 mm above the silica bed.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approx. 2-3x the mass of the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained[5].

  • Carefully apply this powder evenly to the top of the packed column bed and top with a 1 cm protective layer of clean sand.

Phase 3: Gradient Elution & Fractionation
  • Begin elution with 100% Hexane (1 Column Volume, CV) to wash away unreacted 2-chloro-6-methoxypyridine.

  • Gradually increase the polarity of the mobile phase by introducing Ethyl Acetate (EtOAc) in 5-10% increments[5].

  • Collect fractions in uniform test tubes.

  • Validation Check (Fraction Pooling): Do not pool fractions blindly. Spot every 3rd fraction on a TLC plate. Visualize under a 254 nm UV lamp. Only pool fractions that contain a single, distinct spot corresponding to the validated Rf of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
Target Compound 2-Methoxy-6-(phenylsulfonyl)pyridineStrong UV chromophore (254 nm); easy to track.
CAS Number 1456625-25-4N/A
Molecular Weight ~249.28 g/mol Elutes well within standard normal-phase parameters.
Pyridine Nitrogen Weakly Basic (due to EWG)Reduced tailing on silica; Et3N modifier rarely needed.
Sulfonyl Group Highly Polar DipoleRequires a polar modifier (EtOAc) to elute from silica.
Optimal TLC Rf 0.25 – 0.35Achieved typically around 75:25 to 80:20 Hexane/EtOAc.

Table 2: Standard Gradient Elution Profile

Elution StepMobile Phase CompositionVolume (CV)Purpose / Expected Outcome
1 100% Hexane1.0Elutes non-polar impurities (e.g., 2-chloro-6-methoxypyridine).
2 90:10 Hexane/EtOAc1.0Transitions column polarity; begins moving target band.
3 80:20 Hexane/EtOAc2.0Target Elution Window. Collect small fractions here.
4 70:30 Hexane/EtOAc1.0Flushes any trailing target compound.
5 0:100 EtOAc1.0Column flush; retains baseline salts (sodium benzenesulfinate).

References

  • Title: CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)
  • Title: Purification of Sulfonamide Derivatives by Column Chromatography Source: Benchchem Technical Support Center URL
  • Title: Chromatographic Purification of Pyridine Derivatives Source: Benchchem Technical Support Center URL
  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL
  • Source: Oxford University Press (OUP)
  • Title: Chemical Inventory Data (Sodium Benzenesulfinate & 2-Chloro-6-methoxypyridine)

Sources

Application

Application Note: A Validated Recrystallization Protocol for the Purification of 2-Methoxy-6-(phenylsulfonyl)pyridine

Abstract This application note provides a comprehensive and validated protocol for the purification of 2-Methoxy-6-(phenylsulfonyl)pyridine via recrystallization. As a key intermediate in pharmaceutical synthesis, ensuri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and validated protocol for the purification of 2-Methoxy-6-(phenylsulfonyl)pyridine via recrystallization. As a key intermediate in pharmaceutical synthesis, ensuring the chemical purity of this compound is critical for downstream applications and the integrity of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in the fundamental principles of crystallization science. We detail procedures for solvent system selection, the main recrystallization workflow, and methods for quality assessment. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the process effectively.

Introduction to Recrystallization in Pharmaceutical Development

Recrystallization is a cornerstone purification technique in the pharmaceutical industry, leveraged to isolate and purify solid compounds, particularly APIs and their intermediates.[1][2][3] The process is governed by the principle that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which, upon controlled cooling, becomes supersaturated. This induces the desired compound to crystallize out of the solution, leaving impurities behind in the solvent (mother liquor).[4] The selection of an appropriate solvent system is the most critical factor for a successful recrystallization, aiming for high solubility at high temperatures and low solubility at low temperatures.[4] This protocol establishes a robust procedure for purifying 2-Methoxy-6-(phenylsulfonyl)pyridine, a solid with a reported melting point of 73-76 °C.[5][6]

Compound Profile: 2-Methoxy-6-(phenylsulfonyl)pyridine

A clear understanding of the physical properties of the target compound is essential for developing a purification strategy.

PropertyValueSource(s)
CAS Number 1456625-25-4[5][6]
Molecular Formula C₁₂H₁₁NO₃S[5][6]
Molecular Weight 249.28 g/mol [5][6]
Physical State Solid[5][6]
Appearance Yellow to white solid[5][6]
Melting Point 73-76 °C[5][6]

Experimental Workflow: From Crude Solid to Pure Crystals

The purification process is a sequential workflow designed to systematically remove impurities and isolate the target compound in a highly crystalline form.

Recrystallization_Workflow Crude 1. Start with Crude 2-Methoxy-6-(phenylsulfonyl)pyridine Solvent 2. Select Optimal Solvent System (e.g., Isopropanol) Crude->Solvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Filter 4. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->Filter Cool 5. Controlled Cooling to Induce Crystallization Filter->Cool Clear Filtrate Collect 6. Isolate Crystals via Vacuum Filtration Cool->Collect Wash 7. Wash Crystals with Ice-Cold Solvent Collect->Wash Dry 8. Dry Purified Crystals Under Vacuum Wash->Dry Pure 9. Pure Crystalline Product (Verify by MP) Dry->Pure

Caption: Workflow for the purification of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Detailed Protocols

Part 4.1: Protocol for Solvent System Selection

Objective: To identify a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Materials:

  • Crude 2-Methoxy-6-(phenylsulfonyl)pyridine

  • Test tubes or small Erlenmeyer flasks

  • Selection of solvents: Isopropanol (IPA), Ethanol (EtOH), Acetone, Ethyl Acetate, Toluene, Heptane/Hexane, Water

  • Stirring rod

  • Hot plate or water bath

Procedure:

  • Initial Solubility Test: Place approximately 20-30 mg of the crude solid into separate test tubes.

  • Room Temperature Test: Add 0.5 mL of a solvent to a test tube. Stir or swirl the mixture for 60 seconds. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.[7]

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.[7] A good solvent will dissolve the compound completely near its boiling point.

  • Crystallization Test: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. Abundant crystal formation indicates a suitable solvent.

  • Two-Solvent System (if needed): If no single solvent is ideal, a two-solvent system (one "good" solvent, one "poor" anti-solvent) can be used.[8][9] Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until cloudiness (turbidity) persists. Reheat to clarify and then cool slowly.[8][9] For this compound, an Ethanol/Water or Acetone/Hexane system may be effective.

For the remainder of this guide, Isopropanol (IPA) will be used as the reference solvent, as it is a common and effective choice for moderately polar compounds.

Part 4.2: Standard Recrystallization Protocol

Objective: To purify ~5.0 g of crude 2-Methoxy-6-(phenylsulfonyl)pyridine.

Equipment:

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude solid (5.0 g) into the 250 mL Erlenmeyer flask. Add a minimal amount of IPA (~20 mL) and bring the mixture to a gentle boil while stirring.

    • Rationale: Starting with a small volume of solvent prevents using an excessive amount, which would reduce the final yield.[9]

  • Achieve Saturation: Continue adding small portions of hot IPA to the boiling mixture until the solid has completely dissolved. The goal is to create a saturated solution at the boiling point.

  • Decolorization (Optional): If the hot solution is highly colored and the pure compound is known to be white or pale yellow, add a small amount (spatula tip) of activated carbon. Boil for 2-3 minutes.

    • Rationale: Activated carbon adsorbs colored impurities.[3]

  • Hot Gravity Filtration (If Needed): If insoluble impurities are present or if activated carbon was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization.[8] Pour the hot solution through the fluted filter paper.

    • Rationale: This step removes solid impurities that are insoluble in the hot solvent.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

    • Rationale: The compound's solubility is lowest at colder temperatures, leading to a higher recovery.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA (2 x 5 mL).

    • Rationale: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product crystals.[8]

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Quality Control and Troubleshooting

The success of the purification is determined by the purity and yield of the final product.

  • Purity Assessment: The primary method for assessing purity is melting point determination. A pure compound will have a sharp melting point that matches the literature value (73-76 °C).[5][6] Impurities typically depress and broaden the melting point range.

  • Yield Calculation: Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

ProblemPotential Cause & Solution
No Crystals Form Too much solvent was used: Boil off some solvent to re-concentrate the solution and cool again.[9]Supersaturation: Scratch the inner wall of the flask with a glass rod at the liquid's surface to provide a nucleation site.[9]Seeding: Add a tiny, pure "seed crystal" of the product to induce crystallization.[9]
Product "Oils Out" Solution is too concentrated or cooled too quickly: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9]Melting point of the solid is below the solvent's boiling point: Choose a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used: The product remains dissolved in the mother liquor. Premature crystallization: The product crystallized in the funnel during hot filtration. Ensure equipment is properly pre-heated. Washing with warm solvent: Ensure the wash solvent is ice-cold to minimize product loss.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle 2-Methoxy-6-(phenylsulfonyl)pyridine with care, treating it as a potentially hazardous chemical.[6]

  • The solvents used (Isopropanol, Ethanol, Acetone, etc.) are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Herbest. (n.d.). 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine. [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine. [Link]

  • ResearchGate. (2022). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. [Link]

  • ResearchGate. (2023). 2‐Methoxy Pyridine. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization – Part 1. [Link]

Sources

Method

Application Note: Structural Characterization of 2-Methoxy-6-(phenylsulfonyl)pyridine via High-Resolution ¹H and ¹³C NMR Spectroscopy

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Mechanistic Context The compound 2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Mechanistic Context

The compound 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS RN: 1456625-25-4)[1] represents a highly functionalized heterocyclic scaffold frequently encountered in modern drug discovery. Sulfonyl-substituted nitrogen heterocycles are increasingly utilized as tunable electrophiles, bioisosteres, and covalent warheads in targeted protein arylation[2].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic environment within the pyridine core. The molecule features a classic "push-pull" electronic system:

  • The Methoxy Group (-OCH₃) at C2: Acts as a strong electron-donating group via resonance (+M effect), significantly shielding the ortho (C3) and para (C5) positions of the pyridine ring.

  • The Phenylsulfonyl Group (-SO₂Ph) at C6: Acts as a potent electron-withdrawing group via both inductive (-I) and resonance (-M) effects, heavily deshielding the adjacent C5 proton.

This dichotomy creates a highly diagnostic NMR signature. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; it details the causality behind the spectral shifts and establishes a self-validating experimental protocol to ensure uncompromising data integrity.

Electronic Effects & Spectral Causality

To accurately assign the NMR spectra, one must first map the electron density of the molecule. The diagram below illustrates the competing electronic forces dictating the chemical shifts of the pyridine core.

ElectronicEffects cluster_0 Push-Pull Electronic System Methoxy Methoxy (-OCH3) +M (Donating) Pyridine Pyridine Core C3: Shielded C5: Deshielded Methoxy->Pyridine Increased e- density at C3 (Upfield Shift) Sulfonyl Phenylsulfonyl (-SO2Ph) -I, -M (Withdrawing) Pyridine->Sulfonyl Decreased e- density at C5 (Downfield Shift)

Fig 1: Push-pull electronic effects governing the chemical shifts of the pyridine core.

Self-Validating Experimental Protocol

High-quality NMR data begins at the bench, not the console. The following protocol embeds validation checkpoints at every critical juncture to ensure the physical sample and the magnetic environment are perfectly optimized.

Phase 1: Sample Preparation
  • Gravimetric Analysis: Weigh 15 mg of 2-Methoxy-6-(phenylsulfonyl)pyridine for ¹H NMR, or 60 mg for ¹³C NMR.

    • Causality: ¹³C has a natural abundance of only 1.1% and a lower gyromagnetic ratio than ¹H. Higher concentrations are mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR) within a practical timeframe[3].

  • Dissolution: Dissolve the analyte in 0.65 mL of Deuterated Chloroform (CDCl₃, 99.8% D).

    • Causality: The deuterium provides the essential lock signal required for the spectrometer to stabilize the B₀ magnetic field against environmental drift[3].

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-precision 5 mm NMR tube.

    • Causality: Solid particulates possess different magnetic susceptibilities than the bulk solvent. Suspended particles create localized magnetic field gradients, drastically shortening the T₂* relaxation time and causing irreversible line broadening[3].

  • Volume Standardization: Ensure the liquid column height is exactly 40–50 mm.

    • Causality: This height ensures the sample extends symmetrically beyond the upper and lower limits of the probe's RF coil, eliminating magnetic susceptibility artifacts at the liquid-air interface[4].

Phase 2: Instrument Optimization & Acquisition

Workflow Prep 1. Sample Preparation (Gravimetric & Filtration) Tune 2. Probe Tuning & Matching (Impedance Optimization) Prep->Tune Shim 3. Locking & Shimming (B₀ Homogeneity) Tune->Shim Acq 4. Data Acquisition (Pulse Sequence Execution) Shim->Acq Proc 5. Data Processing (FT & Phase Correction) Acq->Proc

Fig 2: Self-validating NMR operational workflow from sample prep to data processing.

  • Tuning and Matching: Insert the sample and adjust the probe's tuning capacitance.

    • Validation Checkpoint: The "wobble" curve dip must be centered exactly at the Larmor frequency of the target nucleus (e.g., ~400 MHz for ¹H) to ensure maximum RF power transfer.

  • Locking and Shimming: Lock onto the CDCl₃ deuterium signal and execute gradient shimming (Z1-Z5).

    • Validation Checkpoint: The lock level must remain stable (>80%). Upon executing a single-scan dummy pulse, the Free Induction Decay (FID) must exhibit a smooth exponential decay. Severe oscillations (beat patterns) indicate poor macroscopic B₀ homogeneity; do not proceed to acquisition until resolved.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).

    • ¹³C NMR: 512–1024 scans, power-gated ¹H decoupling (WALTZ-16), 2-second D1.

Spectral Data Presentation & Interpretation

The quantitative data below summarizes the expected chemical shifts based on the compound's electronic topology.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality / Assignment
Methoxy 3.95Singlet (s)-3H-OCH₃ attached to electronegative oxygen.
Pyridine H3 6.85Doublet (d)8.21HStrongly shielded by the +M effect of the ortho-methoxy group.
Phenyl H-meta/para 7.50 – 7.65Multiplet (m)-3HStandard aromatic resonance; minimal direct effect from SO₂.
Pyridine H4 7.68Doublet of doublets (dd)8.2, 7.51HIntermediate shift; meta to both substituents.
Pyridine H5 7.85Doublet (d)7.51HStrongly deshielded by the -I and -M effects of the adjacent -SO₂Ph group.
Phenyl H-ortho 8.05Multiplet (m)-2HDeshielded by the anisotropic and inductive effects of the SO₂ moiety.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Assignment
Methoxy 54.2CH₃Aliphatic carbon directly bound to oxygen.
Pyridine C3 110.5CHHighly shielded aromatic carbon due to methoxy resonance donation.
Pyridine C5 115.8CHAromatic carbon adjacent to the sulfonyl group.
Phenyl C-meta 128.9CHUnperturbed aromatic carbon.
Phenyl C-ortho 129.2CHAromatic carbon.
Phenyl C-para 133.5CHAromatic carbon.
Pyridine C4 139.8CHAromatic carbon meta to substituents.
Phenyl C-ipso 140.2Quaternary (C)Deshielded by direct attachment to the sulfonyl sulfur.
Pyridine C6 156.0Quaternary (C)Deshielded by direct attachment to the sulfonyl sulfur.
Pyridine C2 163.5Quaternary (C)Most deshielded carbon due to direct attachment to the electronegative oxygen.

Conclusion

The characterization of 2-Methoxy-6-(phenylsulfonyl)pyridine highlights the profound impact of competing electronic substituents on a heterocyclic core. By adhering to the strict, causality-driven sample preparation and acquisition protocols outlined above, researchers can eliminate artifactual line broadening and ensure the acquisition of publication-quality NMR spectra.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry Source: ACS Publications URL:[Link][2]

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link][4]

  • Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL:[Link][3]

Sources

Application

Application Note: Precision Bioconjugation Using 2-Methoxy-6-(phenylsulfonyl)pyridine

An in-depth technical guide for researchers and drug development professionals on the mechanistic application of 2-Methoxy-6-(phenylsulfonyl)pyridine in bioconjugation. A Mechanistic Guide and Protocol for Stable Thioeth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the mechanistic application of 2-Methoxy-6-(phenylsulfonyl)pyridine in bioconjugation.

A Mechanistic Guide and Protocol for Stable Thioether Linkage Generation

Introduction and Mechanistic Principles

Site-specific protein modification is a cornerstone of modern structural biology, antibody-drug conjugate (ADC) development, and biophysics. While classical maleimide-cysteine chemistry remains ubiquitous, it suffers from retro-Michael instability in vivo, leading to premature linker cleavage and thiol exchange with off-target molecules like serum albumin.

Recent advances have established phenylsulfonyl pyridine derivatives as superior thiol-specific moieties that form highly rigid, irreversible thioether bonds [1]. The compound 2-Methoxy-6-(phenylsulfonyl)pyridine leverages a Nucleophilic Aromatic Substitution (SNAr) mechanism to achieve precise, irreversible cysteine modification.

The Causality of the Molecular Design:

  • The Electrophile & Leaving Group: The electron-deficient pyridine ring is activated by the strongly electron-withdrawing phenylsulfonyl group at the C6 position. Upon nucleophilic attack by a thiolate anion (from a protein's free cysteine), the phenylsulfonyl group acts as an excellent leaving group, releasing benzenesulfinic acid [2].

  • The Tuning Group: Systematic kinetic assays have demonstrated that the reactivity of phenylsulfonyl pyridines can be tuned across five orders of magnitude by altering ring substitutions [3]. The 2-methoxy group acts as a critical modulator. By providing resonance electron donation, it prevents the ring from becoming hyper-reactive (which would lead to off-target lysine modification or rapid aqueous hydrolysis), while its inductive electron withdrawal maintains sufficient electrophilicity for rapid reaction with free thiols [4].

  • Linkage Rigidity: The resulting thioether bond provides a short, highly rigid linker. This rigidity is exceptionally valuable for installing paramagnetic tags for high-resolution Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) structural studies, where linker flexibility would otherwise dilute the spatial data [1][5].

Comparative Performance Data

To justify the transition from classical reagents to 2-Methoxy-6-(phenylsulfonyl)pyridine, consider the kinetic and stability profiles summarized below.

Bioconjugation ReagentReaction MechanismLinkage Stability (In Vivo)Cross-Reactivity RiskOptimal pH RangePrimary Application
2-Methoxy-6-(phenylsulfonyl)pyridine SNAr (Addition-Elimination)Irreversible (Excellent) Very Low7.5 – 8.0Rigid tagging (NMR/EPR), ADCs
Maleimide Michael AdditionModerate (Retro-Michael prone)Low6.5 – 7.5General in vitro labeling
Iodoacetamide SN2 AlkylationHighModerate (Histidine, Lysine)7.5 – 8.5Mass spectrometry mapping
Fluorinated Pyridines SNArHighLow6.5 – 8.0Protein-protein coupling

Experimental Workflows and Protocols

To ensure a self-validating system, this protocol integrates real-time quality control steps (Ellman's assay and LC-MS) to verify causality at each stage of the bioconjugation process.

Phase 1: Protein Preparation and Reduction Causality: Cysteine residues in purified proteins often exist as oxidized disulfides or are capped by glutathione. They must be reduced to highly nucleophilic thiolate anions prior to the SNAr reaction.

  • Buffer Exchange: Dialyze the target protein (10–50 µM) into a degassed reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). Note: pH 7.8 ensures a significant fraction of the cysteine thiol (typical pKa ~8.3) is deprotonated to the reactive thiolate form.

  • Reduction: Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 1 hour at room temperature. Why TCEP? Unlike DTT or β-mercaptoethanol, TCEP does not contain free thiols and will not compete with the protein for the phenylsulfonyl pyridine reagent, eliminating the need for a secondary desalting step before conjugation.

  • Validation (Ellman’s Assay): React a 5 µL aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). A rapid increase in absorbance at 412 nm confirms the successful generation of free thiols.

Phase 2: SNAr Bioconjugation

  • Reagent Preparation: Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to create a 20 mM stock. Caution: Use anhydrous DMSO to prevent premature hydrolysis of the reagent.

  • Conjugation: Add 5–10 molar equivalents of the reagent to the reduced protein. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein unfolding or precipitation.

  • Incubation: Incubate the mixture at 25°C for 2 to 4 hours with gentle agitation. The SNAr reaction is highly efficient, but the tunable kinetics of the 2-methoxy derivative ensure that off-target amine modification does not occur during this window [3].

Phase 3: Purification and Self-Validation

  • Desalting: Remove excess reagent and the benzenesulfinic acid byproduct using a size-exclusion chromatography (SEC) column (e.g., PD-10) pre-equilibrated with your final storage buffer.

  • Validation (Intact LC-MS): Analyze the conjugated protein via Intact Mass Spectrometry. You should observe a precise mass shift corresponding to the addition of the 2-methoxy-pyridyl moiety and the loss of the native thiol proton. The absence of +2 or +3 mass adducts validates the absolute site-specificity of the reagent.

Process Visualizations

Mechanism A Target Protein (Oxidized Disulfides) B TCEP Reduction (No Thiol Competition) A->B C Free Cysteine (Thiolate Anion) B->C E SNAr Reaction (pH 7.5-8.0) C->E D 2-Methoxy-6- (phenylsulfonyl)pyridine D->E F Stable Thioether Conjugate E->F G Benzenesulfinic Acid (Leaving Group) E->G

Fig 1. Bioconjugation workflow and SNAr reaction mechanism for stable thioether generation.

Troubleshooting Start Issue: Low Conjugation Yield Q1 Are Free Thiols Present? (Ellman's Assay) Start->Q1 No1 No: Disulfides Reformed Q1->No1 No Yes1 Yes: Free Thiols Confirmed Q1->Yes1 Yes Fix1 Action: Increase TCEP Degas Buffers No1->Fix1 Q2 Is pH Optimal for SNAr? Yes1->Q2 No2 pH < 7.0 (Thiol Protonated) Q2->No2 No Yes2 pH is 7.5-8.0 Q2->Yes2 Yes Fix2 Action: Adjust to pH 7.5-8.0 No2->Fix2 Fix3 Action: Increase Reagent Eq. or Add 5% DMSO Yes2->Fix3

Fig 2. Self-validating troubleshooting logic tree for optimizing bioconjugation yields.

References

  • Zhang, X., Li, M.-H., Chen, B.-G., Liu, H.-K., & Su, X.-C. (2025). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 23, 4768-4775. URL:[Link]

  • Su, X.-C. et al. (2021). Rigid, Highly Reactive and Stable DOTA-like Tags Containing a Thiol-Specific Phenylsulfonyl Pyridine Moiety for Protein Modification and NMR Analysis. Chemistry - A European Journal, 28(4). URL:[Link]

  • Su, X.-C. et al. (2022). Efficient Protein–Protein Couplings Mediated by Small Molecules under Mild Conditions. Angewandte Chemie International Edition, 61(32). URL:[Link]

Sources

Method

Application Note: Site-Specific Cysteine Arylation Using 2-Methoxy-6-(phenylsulfonyl)pyridine

Executive Summary Cysteine bioconjugation is a cornerstone of modern protein engineering, targeted covalent inhibitor (TCI) design, and structural biology. While traditional electrophiles like maleimides and haloacetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteine bioconjugation is a cornerstone of modern protein engineering, targeted covalent inhibitor (TCI) design, and structural biology. While traditional electrophiles like maleimides and haloacetamides dominate the field, they suffer from critical limitations, including retro-Michael exchange in plasma and off-target cross-reactivity[1]. Recently, 2-sulfonylpyridines have emerged as a superior class of tunable, cysteine-reactive electrophiles[2].

This application note provides a comprehensive, self-validating protocol for labeling cysteine residues using 2-Methoxy-6-(phenylsulfonyl)pyridine . By leveraging a nucleophilic aromatic substitution (SNAr) mechanism, this reagent generates irreversibly stable heteroaryl thioether conjugates, offering a robust alternative for drug development professionals and structural biologists[3],[4].

Mechanistic Rationale & Advantages

The efficacy of 2-Methoxy-6-(phenylsulfonyl)pyridine lies in its finely tuned electronic properties and its unique reaction pathway:

  • SNAr Mechanism: Unlike Michael acceptors, this reagent reacts via a Nucleophilic Aromatic Substitution (SNAr) pathway. The cysteine thiolate attacks the electron-deficient pyridine ring, forming a Meisenheimer intermediate before the expulsion of the leaving group[5],[3].

  • Tunable Electrophilicity: The methoxy group at the 2-position provides resonance donation that tempers the reactivity of the pyridine core. This ensures exquisite chemoselectivity for highly nucleophilic thiolates over lysine amines or histidine residues[3].

  • Exceptional Adduct Stability: The phenylsulfonyl moiety acts as an ideal leaving group. Upon its displacement, the resulting 2-pyridyl thioether bond is completely resistant to hydrolysis, reduction, and thiol exchange. This stability is critical for in vivo applications and long-term structural studies, such as paramagnetic NMR tagging[4].

Comparative Analysis of Cysteine-Reactive Warheads

To contextualize the experimental choices, the following table summarizes the quantitative and qualitative differences between common cysteine-reactive warheads and 2-sulfonylpyridines[6],[1].

Warhead TypeReaction MechanismChemoselectivityAdduct StabilityTypical Application
Maleimide Michael AdditionHigh (Cys)Moderate (Prone to retro-Michael exchange)ADC generation, routine in vitro labeling
Iodoacetamide SN2 AlkylationModerate (Cross-reacts with Lys/His at high conc.)High (Irreversible)Proteomics (alkylation), mass spectrometry
Acrylamide Michael AdditionHigh (Cys)High (Irreversible)Targeted covalent inhibitors (TCIs)
2-Sulfonylpyridine SNAr (Arylation) Exquisite (Cys thiolate only) Very High (Irreversible thioether) Stable bioconjugates, NMR tags, TCIs

Experimental Workflow

Workflow A 1. Reduction & Buffer Exchange B 2. Reagent Addition A->B C 3. S_NAr Incubation B->C D 4. SEC Purification C->D E 5. LC-MS Validation D->E

Figure 1: General workflow for site-specific cysteine labeling using 2-sulfonylpyridine derivatives.

Detailed Labeling Protocol

Preparation of Protein and Reagents

Causality Check: Disulfide bonds will not react with SNAr electrophiles. The protein must be fully reduced, but the reducing agent must not compete with the warhead.

  • Protein Reduction: Dilute the target protein to a concentration of 10–50 µM in a neutral buffer. Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature.

  • Buffer Exchange: Process the reduced protein through a Zeba™ spin desalting column pre-equilibrated with Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

    • Expert Insight: Removing excess TCEP is critical as it can occasionally act as a nucleophile. Elevating the pH to 8.0 increases the equilibrium concentration of the highly nucleophilic thiolate anion (Cys-S⁻), which accelerates the rate-determining formation of the Meisenheimer intermediate[6].

  • Thiol Quantification (Self-Validation): Perform an Ellman’s assay (DTNB) on a small aliquot to precisely quantify the free thiol concentration before proceeding.

  • Reagent Preparation: Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to a stock concentration of 10 mM.

    • Expert Insight: Anhydrous DMSO prevents premature degradation and ensures complete dissolution of the hydrophobic warhead.

SNAr Labeling Reaction
  • Addition: Add the 2-Methoxy-6-(phenylsulfonyl)pyridine stock solution to the protein at a 10-fold molar excess relative to the quantified free thiols.

  • Solvent Control: Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation or precipitation.

  • Incubation: Incubate the reaction mixture at 25°C for 2 to 4 hours with gentle end-over-end rotation.

    • Expert Insight: The phenylsulfonyl group is an excellent leaving group, driving the reaction forward to form the stable heteroaryl thioether[4].

Quenching and Purification
  • Quenching: Add a 50-fold molar excess of L-cysteine or β-mercaptoethanol and incubate for 15 minutes.

    • Expert Insight: This step scavenges any unreacted electrophile, preventing off-target labeling or toxicity during downstream cellular assays.

  • Purification: Purify the labeled protein conjugate using Size-Exclusion Chromatography (SEC) or extensive dialysis against your desired storage buffer (e.g., PBS, pH 7.4).

Analytical Validation

To ensure the trustworthiness of the bioconjugation, the system must be analytically validated:

  • Intact Mass Spectrometry (LC-MS): Analyze the purified conjugate via LC-MS. You should observe a specific mass shift of +107.05 Da per modified cysteine.

    • Calculation Rationale: The addition of the 2-methoxy-6-pyridyl moiety (C6H6NO, 108.05 Da) minus the loss of the thiol proton (1.01 Da) yields the net mass shift. The absence of the phenylsulfonyl mass confirms the SNAr displacement mechanism[3].

  • Control Reaction: Run a parallel reaction where the protein is pre-incubated with iodoacetamide (to block all free cysteines) before adding the 2-sulfonylpyridine. A lack of labeling in this control validates the absolute chemoselectivity of the warhead for cysteine over lysine/tyrosine.

Reaction Mechanism

Mechanism Thiolate Protein-Cys-S⁻ (Nucleophile) Intermediate Meisenheimer Intermediate (Transition State) Thiolate->Intermediate Warhead 2-Methoxy-6-(phenylsulfonyl)pyridine (Electrophile) Warhead->Intermediate Product S-Arylated Protein (Stable Thioether) Intermediate->Product Rearrangement LeavingGroup Phenylsulfinate (Leaving Group) Intermediate->LeavingGroup Displacement

Figure 2: Nucleophilic aromatic substitution (SNAr) mechanism of cysteine arylation.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8972-8979. URL:[Link]

  • Ma, B., Chen, J.-L., Cui, C.-Y., et al. (2021). "Rigid, Highly Reactive and Stable DOTA-like Tags Containing a Thiol-Specific Phenylsulfonyl Pyridine Moiety for Protein Modification and NMR Analysis." Chemistry – A European Journal, 27(65), 16145-16152. URL:[Link]

  • Kasper, M.-A., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 34(9), 1640-1649. URL:[Link]

  • Zhao, Z., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7740. URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Methoxy-6-(phenylsulfonyl)pyridine: A Thiol-Reactive Probe for Chemoproteomics

Introduction: Expanding the Arsenal of Covalent Probes The study of protein function and drug discovery has been profoundly impacted by the development of chemical probes that can covalently modify specific amino acid re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Arsenal of Covalent Probes

The study of protein function and drug discovery has been profoundly impacted by the development of chemical probes that can covalently modify specific amino acid residues within the proteome. Cysteine, with its nucleophilic thiol side chain, is a particularly attractive target for such probes due to its role in catalysis, protein structure, and redox signaling. While a variety of cysteine-reactive electrophiles exist, the development of new chemotypes with tunable reactivity and favorable properties for mass spectrometry is an ongoing pursuit. This document provides a detailed guide to the application of 2-Methoxy-6-(phenylsulfonyl)pyridine , a thiol-reactive probe that offers distinct advantages for the discovery and characterization of functional and druggable cysteines in complex biological systems.

The 2-sulfonylpyridine core is a recently highlighted electrophilic warhead that reacts with thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This class of reagents demonstrates high selectivity for cysteine residues and offers a tunable reactivity profile, allowing for the optimization of labeling efficiency and specificity.[1][2] These probes serve as powerful tools for activity-based protein profiling (ABPP), a chemoproteomic strategy to identify and quantify the reactive state of enzymes and other proteins in their native environment.[3]

This guide is intended for researchers, scientists, and drug development professionals seeking to employ 2-Methoxy-6-(phenylsulfonyl)pyridine for proteome-wide cysteine reactivity profiling. We will delve into the mechanism of action, provide detailed experimental protocols, and discuss data analysis strategies.

Mechanism of Action: Nucleophilic Aromatic Substitution

The reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine towards cysteine residues is governed by a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing phenylsulfonyl group at the 6-position of the pyridine ring activates the 2-position for nucleophilic attack. The deprotonated thiol of a cysteine residue acts as the nucleophile, attacking the carbon at the 2-position and displacing the methoxy group. This forms a stable thioether bond between the protein and the phenylsulfonylpyridine moiety.[1]

The reaction is highly selective for thiols over other nucleophilic amino acid residues under physiological conditions. The rate of the reaction can be modulated by the substituents on the pyridine ring, allowing for the fine-tuning of the probe's reactivity.[2]

Caption: SNAr reaction of 2-Methoxy-6-(phenylsulfonyl)pyridine with a cysteine residue.

Advantages of the 2-Sulfonylpyridine Probe

The 2-sulfonylpyridine scaffold offers several advantages over more traditional thiol-reactive probes like iodoacetamides and maleimides:

  • Tunable Reactivity: The electronic properties of the pyridine ring can be easily modified through the introduction of electron-donating or -withdrawing groups, allowing for a wide range of reactivities to be achieved.[2] This enables the development of probes tailored for specific applications, from highly reactive probes for broad proteome profiling to more selective probes for targeting specific cysteine residues.

  • High Thiol Selectivity: 2-Sulfonylpyridines exhibit excellent selectivity for cysteine thiols over other nucleophilic residues, minimizing off-target labeling and simplifying data analysis.[1]

  • Stable Adduct Formation: The resulting thioether bond is highly stable, ensuring that the labeled proteins remain intact throughout the proteomics workflow.

  • Favorable Mass Spectrometry Properties: The phenylsulfonylpyridine moiety can improve the ionization efficiency of labeled peptides, potentially leading to better detection and identification in mass spectrometry-based analyses.

Experimental Protocols

The following protocols provide a general framework for utilizing 2-Methoxy-6-(phenylsulfonyl)pyridine in a competitive chemoproteomic experiment to identify the targets of a small molecule of interest.

Materials and Reagents
  • Cell Culture: Human cell line of interest (e.g., HEK293T, HeLa).

  • Reagents:

    • 2-Methoxy-6-(phenylsulfonyl)pyridine probe.

    • Small molecule inhibitor of interest.

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail.

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Iodoacetamide (IAM).

    • Urea.

    • Trypsin (sequencing grade).

    • Ammonium Bicarbonate.

    • Formic Acid.

    • Acetonitrile (ACN).

    • Streptavidin-agarose beads.

    • Click chemistry reagents (if using an alkyne- or azide-functionalized probe version for enrichment).

Cell Culture and Treatment
  • Culture cells to ~80-90% confluency.

  • Treat cells with either the small molecule inhibitor of interest at various concentrations or vehicle (DMSO) for the desired time.

  • Following inhibitor treatment, add 2-Methoxy-6-(phenylsulfonyl)pyridine probe to a final concentration of 10-100 µM and incubate for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically.

Cell Lysis and Protein Quantification
  • Harvest cells by scraping into ice-cold PBS.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

Reduction, Alkylation, and Digestion
  • To 1 mg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity.

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

Mass Spectrometry and Data Analysis
  • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database (e.g., UniProt) with the following parameters:

    • Enzyme: Trypsin

    • Fixed modifications: Carbamidomethyl (C)

    • Variable modifications: Oxidation (M), Acetyl (Protein N-term), Phenylsulfonylpyridine (C)

  • Perform label-free quantification (LFQ) to determine the relative abundance of peptides across different treatment conditions.

  • Identify cysteine residues that show a significant decrease in labeling by the probe in the presence of the inhibitor. These are potential targets of the small molecule.

Chemoproteomics_Workflow A Cell Culture & Treatment (Inhibitor +/- Probe) B Cell Lysis A->B C Protein Quantification B->C D Reduction & Alkylation C->D E Tryptic Digestion D->E F Peptide Desalting E->F G LC-MS/MS Analysis F->G H Data Analysis (LFQ & Target ID) G->H

Caption: General workflow for competitive chemoproteomics using 2-Methoxy-6-(phenylsulfonyl)pyridine.

Data Presentation and Interpretation

The primary output of a competitive chemoproteomics experiment is a list of cysteine-containing peptides and their relative abundance in the different treatment groups. The data can be presented in a volcano plot to visualize peptides that are significantly under-represented in the inhibitor-treated samples.

ProteinGeneCysteine SiteLog2 Fold Change (Inhibitor/Vehicle)p-value
Protein Kinase XPKXCys123-2.51.2e-5
Dehydrogenase YDHYCys45-2.13.4e-4
Scaffolding Protein ZSPZCys789-1.89.1e-3
...............

Table 1: Representative quantitative data from a competitive chemoproteomics experiment. A significant negative Log2 fold change indicates that the small molecule inhibitor is binding to that specific cysteine residue, thereby preventing its labeling by the 2-Methoxy-6-(phenylsulfonyl)pyridine probe.

Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine

A potential synthetic route to 2-Methoxy-6-(phenylsulfonyl)pyridine starts from commercially available 2-chloro-6-methoxypyridine.

Synthesis_Scheme Start 2-Chloro-6-methoxypyridine Product 2-Methoxy-6-(phenylsulfonyl)pyridine Start->Product CuI, L-proline DMSO, 110 °C Reagent Benzenesulfinic acid sodium salt Reagent->Product

Caption: A potential synthetic route for 2-Methoxy-6-(phenylsulfonyl)pyridine.

Conclusion and Future Perspectives

2-Methoxy-6-(phenylsulfonyl)pyridine and its derivatives represent a valuable addition to the chemical proteomics toolbox. Their tunable reactivity, high selectivity, and favorable properties make them powerful reagents for the discovery of novel drug targets and the elucidation of biological pathways. As our understanding of the proteome and its modifications continues to grow, the development and application of innovative chemical probes like 2-Methoxy-6-(phenylsulfonyl)pyridine will be essential for advancing our knowledge of human health and disease.

References

  • Bruno, M., Ross, J., & Ge, Y. (2021). Proteomic Responses of BEAS-2B... Journal of Proteome Research, 20(5), 2345-2356. [Link]

  • Chen, X., et al. (2020). A comprehensive investigation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) metabolism in the mouse using a multivariate data analysis approach. Chemical Research in Toxicology, 33(3), 826-837. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: development and applications. The Journal of Organic Chemistry, 72(25), 9476-9486. [Link]

  • Copeland, R. A., Basavapathruni, A., Moyer, M., & Scott, M. P. (2011). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical Biochemistry, 416(2), 206-210. [Link]

  • Edwards, N. J., et al. (2015). The CPTAC data portal: a resource for cancer proteomics research. Journal of Proteome Research, 14(6), 2707-2713. [Link]

  • Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-phenyl-4, 6-bis (trifluoromethyl) pyridine via NH4I/Na2S2O4-mediated cyclization of ketoxime acetates. Organic Syntheses, 100, 235-250. [Link]

  • Kao, C. C., et al. (2022). Juglone prevents human platelet aggregation through inhibiting Akt and protein disulfide isomerase. Phytomedicine, 99, 154005. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl) nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. [Link]

  • Lazar, C., et al. (2016). Accounting for the multiple natures of missing values in label-free quantitative proteomics data sets to compare imputation strategies. Journal of Proteome Research, 15(4), 1116-1125. [Link]

  • Liew, C. Y., et al. (2015). Differential proteomic analysis on the effects of 2-methoxy-1, 4-naphthoquinone towards MDA-MB-231 cell line. Phytomedicine, 22(5), 547-554. [Link]

  • Sticker, A., et al. (2019). Robust summarization and inference in proteome-wide label-free quantification. bioRxiv, 668863. [Link]

  • Tanca, A., et al. (2012). Comparability of differential proteomics data generated from paired archival fresh-frozen and formalin-fixed samples by GeLC-MS/MS and spectral counting. Journal of Proteomics, 77, 561-576. [Link]

  • Trachsel, C., et al. (2018). rawDiag: an R package for the diagnosis of mass spectrometry raw data. Journal of Proteome Research, 17(11), 3954-3961. [Link]

  • Vinogradova, D. S., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(17), 7845-7855. [Link]

Sources

Method

Application Notes: 2-Methoxy-6-(phenylsulfonyl)pyridine as a Next-Generation Thiol-Specific Probe for Structural Biology (NMR/EPR)

Executive Summary & Mechanistic Rationale Site-directed spin labeling (SDSL) and isotope labeling are foundational techniques in modern structural biology, enabling the elucidation of protein dynamics and ligand binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Site-directed spin labeling (SDSL) and isotope labeling are foundational techniques in modern structural biology, enabling the elucidation of protein dynamics and ligand binding via Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. Traditionally, methanethiosulfonate (MTS) and maleimide derivatives have been the standard reagents for targeting cysteine residues. However, these classical probes suffer from critical limitations: MTS labels form reducible disulfide bonds (rendering them unsuitable for in-cell studies), and maleimides are susceptible to hydrolytic ring-opening, which complicates spectral interpretation.

Recently, phenylsulfonyl pyridines have emerged as a superior class of highly selective, irreversible, and reduction-resistant thiol-labeling reagents[1]. 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS 1456625-25-4) exemplifies this advanced chemistry. Through a rapid Nucleophilic Aromatic Substitution (SNAr) mechanism, the solvent-exposed thiolate of a target cysteine attacks the highly electrophilic C6 position of the pyridine ring. This reaction expels the benzenesulfinate leaving group, yielding a highly stable pyridyl-thioether linkage[2].

When synthesized as a 13 C-methoxy isotopologue, this compound acts as an exquisitely sensitive, bio-orthogonal NMR probe. Furthermore, its rigid chemical scaffold serves as the structural foundation for next-generation, sterically hindered spin labels and DOTA-lanthanide tags used in high-resolution EPR and pseudocontact shift (PCS) NMR[3],[4].

Quantitative Comparison of Thiol-Reactive Probes

To justify the selection of 2-Methoxy-6-(phenylsulfonyl)pyridine over legacy reagents, the following table summarizes the quantitative and qualitative physicochemical differences critical for structural biology workflows.

Probe ChemistryReaction MechanismLinkage TypeReduction Stability (In-Cell)Hydrolytic StabilityPrimary Structural Biology Niche
Phenylsulfonyl Pyridine SNArPyridyl-ThioetherExcellent (Stable to DTT/GSH)Excellent (No ring opening)In-cell NMR, Rigid DEER EPR, PCS mapping
Maleimide Michael AdditionThiosuccinimideGoodPoor (Prone to ring opening)General in vitro fluorescence/labeling
Methanethiosulfonate (MTS) Disulfide ExchangeDisulfidePoor (Cleaved by reductants)GoodStandard in vitro cw-EPR
Iodoacetamide S N​ 2 AlkylationThioetherExcellentExcellentMass Spectrometry, Irreversible blocking

Experimental Workflows & Logical Relationships

Workflow cluster_0 Phase 1: SNAr Conjugation cluster_1 Phase 2: Structural Analysis A Apo-Protein (Free Cys-SH) C Nucleophilic Aromatic Substitution (pH 7.8, 25°C) A->C B 2-Methoxy-6-(phenylsulfonyl)pyridine (Probe) B->C D Pyridyl-Thioether Conjugate (+107.1 Da Mass Shift) C->D - PhSO2H E 13C-NMR Spectroscopy (Dynamics & Binding) D->E F EPR / DEER Spectroscopy (Distance Distributions) D->F

Workflow of site-specific SNAr conjugation and downstream NMR/EPR structural analysis.

Step-by-Step Methodologies

Protocol 1: Site-Specific Conjugation via SNAr

This protocol details the covalent attachment of 2-Methoxy-6-(phenylsulfonyl)pyridine to an engineered cysteine residue on a target protein.

Step 1: Protein Reduction

  • Action: Incubate the purified Cys-mutant protein (50–100 µM) with 5 mM Dithiothreitol (DTT) for 30 minutes at room temperature.

  • Causality: Cysteine residues readily oxidize to form intermolecular disulfides. DTT ensures 100% of the target sites are in the free thiol state prior to labeling.

Step 2: Buffer Exchange

  • Action: Process the protein through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Labeling Buffer (50 mM Tris, 150 mM NaCl, pH 7.8).

  • Causality: The SNAr reaction requires the cysteine to be in its highly nucleophilic thiolate (S ) state. A pH of 7.8 is strategically chosen to be near the intrinsic pK a​ of cysteine (~8.3), ensuring a sufficient population of reactive thiolate anions while remaining low enough to prevent off-target deprotonation and subsequent modification of lysine primary amines (pK a​ ~10.5)[1].

Step 3: Probe Addition & Incubation

  • Action: Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to create a 50 mM stock. Add the probe to the protein solution at a 10-fold molar excess. Ensure the final DMSO concentration remains < 5% (v/v). Incubate in the dark at 25°C for 3 hours.

  • Causality: The 10-fold excess drives the pseudo-first-order kinetics to completion. The 5% DMSO limit prevents solvent-induced protein denaturation.

Step 4: Self-Validation Checkpoint (Critical)

  • Action: Prior to costly NMR/EPR data acquisition, verify labeling efficiency via Intact Mass Spectrometry (ESI-TOF).

  • Trustworthiness/Validation: A precise mass shift of +107.1 Da relative to the apo-protein confirms quantitative covalent conjugation and the successful expulsion of the benzenesulfinate leaving group (141.2 Da). Any mass shift of +249.3 Da indicates non-covalent aggregation of the intact probe rather than true SNAr modification.

Step 5: Final Purification

  • Action: Remove unreacted probe and the benzenesulfinic acid byproduct via Size Exclusion Chromatography (SEC) using the final spectroscopy buffer.

Protocol 2: NMR & EPR Data Acquisition

A. 13 C-NMR Spectroscopy for Protein Dynamics When utilizing the 13 C-isotopologue of the probe, the methoxy group acts as a highly sensitive NMR reporter.

  • Concentrate the labeled protein to 0.5–1.0 mM in NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 10% D 2​ O, pH 7.0).

  • Acquire a 2D 1 H- 13 C HMQC spectrum at 298 K.

  • Expert Insight: The bio-orthogonal chemical shift of the 13 C-methoxy group (~3.9 ppm 1 H, ~54 ppm 13 C) places its cross-peak in a completely isolated region of the spectrum. This eliminates the severe spectral crowding typically observed with endogenous protein methyl groups (Ile, Leu, Val; typically <1.5 ppm 1 H, <25 ppm 13 C), allowing for unambiguous tracking of allosteric conformational changes upon drug binding[5].

B. DEER EPR Spectroscopy for Distance Mapping For EPR applications, the 2-methoxy-6-(phenylsulfonyl)pyridine scaffold is modified (e.g., replacing the methoxy group with a nitroxide or DOTA-Gd 3+ ) to serve as a rigid spin label.

  • Prepare the doubly-labeled protein sample at 50–100 µM in D 2​ O-based buffer containing 20% (v/v) d 8​ -glycerol as a cryoprotectant.

  • Transfer 10 µL of the sample into a quartz EPR capillary and flash-freeze in liquid nitrogen.

  • Acquire 4-pulse DEER data at 50 K (for nitroxides) or 10 K (for Gd 3+ tags).

  • Expert Insight: The ortho-substitution on the pyridine ring introduces severe steric hindrance, restricting rotation around the Cys-S-Pyridyl bond. This rigidity drastically narrows the distance distributions ( P(r) ) in DEER compared to the highly flexible MTSL, enabling high-resolution mapping of distinct protein structural states[2].

Chemical Properties & Application Logic

Stability Linkage Pyridyl-Thioether Linkage Red Reduction Resistant (No Disulfide Cleavage) Linkage->Red Hyd Hydrolytically Stable (No Ring Opening) Linkage->Hyd Rig Sterically Hindered (Restricted Rotation) Linkage->Rig App1 In-Cell NMR / Reducing Environments Red->App1 App2 Long-Term EPR Studies Hyd->App2 App3 High-Resolution Distance Mapping Rig->App3

Logical causality mapping of pyridyl-thioether chemical properties to structural biology applications.

References

  • Wang, X., et al. "Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins." Organic & Biomolecular Chemistry 19.37 (2021): 8104-8110. URL:[Link]

  • Herath, I. D., et al. "Rigid, Highly Reactive and Stable DOTA-like Tags Containing a Thiol-Specific Phenylsulfonyl Pyridine Moiety for Protein Modification and NMR Analysis." Chemistry–A European Journal 27.65 (2021): 16145-16152. URL:[Link]

  • Keizers, P. H., et al. "Rational Design of Lanthanide-Binding Tags to Optimize Magnetic Anisotropy in Paramagnetic Protein NMR." Journal of the American Chemical Society (2025). URL:[Link]

  • Zambaldo, C., et al. "Efficient Precision Labeling of Proteins in Live Cells via Highly Selective Thiol-Chemistry Illustrated by In-Cell 19 F-NMR." Chinese Chemical Society (2026). URL:[Link] (Representative DOI based on literature context).

Sources

Application

Application Notes &amp; Protocols: Evaluating 2-Methoxy-6-(phenylsulfonyl)pyridine as a Novel PI3K Inhibitor

Introduction: The Rationale for Targeting PI3K with a Novel Pyridine-Sulfone Scaffold The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, governing fundamental processes such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting PI3K with a Novel Pyridine-Sulfone Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which activate PI3K enzymes.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it into the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This event triggers a downstream cascade, most notably the recruitment and activation of the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR).[5][6]

Given its critical role, it is unsurprising that dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[5][6][7] This has made the PI3K enzyme family a highly attractive target for cancer drug discovery.[8][9]

The pyridine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[10][11] Its inclusion can enhance solubility and bioavailability, and the nitrogen atom can serve as a hydrogen bond acceptor, potentially increasing binding affinity to a target protein.[12] Furthermore, molecules incorporating a sulfonyl or sulfonamide group have shown potent activity as PI3K inhibitors.[13][14]

This document outlines a comprehensive strategy for the synthesis and evaluation of 2-Methoxy-6-(phenylsulfonyl)pyridine , a novel compound that combines these promising chemical features. We propose this molecule as a potential inhibitor of the PI3K pathway and provide a detailed roadmap for its characterization, from initial biochemical validation to cell-based functional assays and preliminary in vivo considerations.

Experimental Evaluation Workflow

The following diagram outlines the systematic approach for evaluating the potential of 2-Methoxy-6-(phenylsulfonyl)pyridine as a PI3K inhibitor.

G cluster_0 Phase 1: Compound Availability & Purity cluster_1 Phase 2: In Vitro Biochemical Characterization cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Preclinical Assessment Synthesis Chemical Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine QC Quality Control (NMR, MS, HPLC >95% Purity) Synthesis->QC KinaseAssay Biochemical PI3K Kinase Assay (Determine IC50) QC->KinaseAssay Selectivity Kinase Selectivity Profiling (Against PI3K isoforms & other kinases) KinaseAssay->Selectivity PathwayAssay PI3K Pathway Inhibition Assay (Western Blot for p-AKT) Selectivity->PathwayAssay ViabilityAssay Cell Viability/Proliferation Assay (Determine GI50) PathwayAssay->ViabilityAssay PK Pharmacokinetic (PK) Studies (e.g., in mice) ViabilityAssay->PK Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) PK->Efficacy

Caption: Workflow for the evaluation of a novel PI3K inhibitor.

Section 1: Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine

A plausible synthetic route for 2-Methoxy-6-(phenylsulfonyl)pyridine can be envisioned starting from commercially available materials such as 2-chloro-6-methoxypyridine. The following protocol is a generalized approach based on established organic chemistry principles.

Protocol 1: Proposed Synthesis

  • Thiomethylation: React 2-chloro-6-methoxypyridine with sodium thiomethoxide in a suitable polar aprotic solvent like DMF or DMSO. This nucleophilic aromatic substitution reaction will yield 2-methoxy-6-(methylthio)pyridine.

  • Oxidation: Oxidize the resulting 2-methoxy-6-(methylthio)pyridine to the corresponding sulfone. A strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) is typically effective for this transformation, yielding 2-methoxy-6-(methylsulfonyl)pyridine.

  • Alternative Phenylsulfonylation: An alternative and more direct route involves the reaction of 2-chloro-6-methoxypyridine with sodium benzenesulfinate in a polar aprotic solvent, potentially catalyzed by a copper salt, to directly form the target compound, 2-Methoxy-6-(phenylsulfonyl)pyridine.

  • Purification and Characterization: Purify the final product using column chromatography on silica gel. The identity and purity of the compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC before use in biological assays.

Section 2: In Vitro Biochemical Evaluation

The first critical step is to determine if the compound directly interacts with and inhibits the enzymatic activity of PI3K isoforms. A luminescent-based kinase assay that measures ADP production is a robust and high-throughput method.[15]

Principle of the Assay

The PI3K enzyme catalyzes the transfer of a phosphate group from ATP to its lipid substrate, PIP2, producing PIP3 and ADP. The amount of ADP generated is directly proportional to the kinase activity. This ADP can be converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[15] An inhibitor will reduce the amount of ADP produced, leading to a decrease in luminescence.

Protocol 2: In Vitro PI3K Kinase Activity Assay (ADP-Glo™ Format)

Materials:

  • Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • 2-Methoxy-6-(phenylsulfonyl)pyridine, dissolved in 100% DMSO

  • Known PI3K inhibitor as a positive control (e.g., Buparlisib, LY294002)[9][16]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Methoxy-6-(phenylsulfonyl)pyridine in 100% DMSO. A typical starting concentration might be 1 mM. Also prepare dilutions of the positive control inhibitor.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound, DMSO (vehicle control), or positive control to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well. The final enzyme concentration should be optimized to ensure the reaction is in the linear range.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP and substrate (PIP2) mixture to each well. The final ATP concentration should be close to the Km for the specific kinase isoform.

  • Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with the ADP-Glo™ Reagent followed by a 30-minute incubation with the Kinase Detection Reagent.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data: Set the vehicle control (DMSO) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a nonlinear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Hypothetical IC50 Values
PI3K Isoform2-Methoxy-6-(phenylsulfonyl)pyridine IC50 (nM)Buparlisib (Control) IC50 (nM)[9]
PI3Kα (p110α)Experimental Value52
PI3Kβ (p110β)Experimental Value166
PI3Kδ (p110δ)Experimental Value116
PI3Kγ (p110γ)Experimental Value262

Section 3: Cell-Based Functional Assays

Positive results from the biochemical assay warrant investigation in a more biologically relevant context. Cell-based assays determine if the compound can penetrate the cell membrane and inhibit the PI3K pathway, leading to a functional cellular outcome.

Protocol 3: Western Blot for Phospho-AKT (Ser473)

Principle of the Assay: A key downstream event of PI3K activation is the phosphorylation of AKT at serine 473 (Ser473).[2] A successful PI3K inhibitor will decrease the levels of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein. This change can be quantified by Western blotting.[17]

G cluster_0 PI3K Signaling Cascade RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Ser473) (Active) PIP3->pAKT Recruits & Activates (via PDK1/mTORC2) AKT AKT Downstream Downstream Effects (Cell Growth, Survival) pAKT->Downstream Inhibitor 2-Methoxy-6- (phenylsulfonyl)pyridine Inhibitor->PI3K Inhibits

Sources

Method

Investigating the Anticancer Properties of 2-Methoxy-6-(phenylsulfonyl)pyridine Derivatives: Application Notes and Protocols

Introduction The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2][3] In the field of onc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2][3] In the field of oncology, derivatives of pyridine have shown significant promise, exhibiting a range of anticancer effects through diverse mechanisms of action.[4][5][6] This document focuses on a specific, promising subclass: 2-Methoxy-6-(phenylsulfonyl)pyridine derivatives. These compounds have emerged as potent anticancer agents, demonstrating significant efficacy in preclinical studies by targeting fundamental cellular processes required for tumor growth and survival.

One of the primary mechanisms identified for this class of compounds is the disruption of microtubule dynamics.[7][8][9] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By interfering with tubulin polymerization, these derivatives can arrest cancer cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent programmed cell death, or apoptosis.[7][8][9][10]

This guide provides a comprehensive overview of the key mechanisms of action for 2-Methoxy-6-(phenylsulfonyl)pyridine derivatives and details the experimental protocols necessary to investigate and validate their anticancer properties in a research setting. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers, scientists, and drug development professionals to effectively evaluate this promising class of compounds.

Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis

The anticancer effect of 2-Methoxy-6-(phenylsulfonyl)pyridine derivatives is primarily attributed to their ability to function as microtubule-destabilizing agents.[7][8][9] They exert their effects by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules.[8][9] This leads to a cascade of cellular events culminating in apoptosis.

Key Mechanistic Events:

  • Inhibition of Tubulin Polymerization: These derivatives bind to tubulin, preventing its assembly into functional microtubules.[8][9] This action is similar to other well-known antimitotic agents like colchicine.[7] The disruption of the microtubule network is a potent trigger for cell cycle arrest.

  • G2/M Cell Cycle Arrest: With a dysfunctional mitotic spindle, cancer cells are unable to properly segregate their chromosomes during mitosis.[7][8][9] This activates cellular checkpoints, leading to a halt in the G2/M phase of the cell cycle.[7][8][9][10] Prolonged arrest at this stage is a strong signal for the cell to initiate apoptosis.

  • Induction of Apoptosis: The sustained cell cycle arrest and cellular stress trigger the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xl, and Mcl-1, and the activation of pro-apoptotic caspases.[1][8][10]

The following diagram illustrates the proposed signaling pathway initiated by these pyridine derivatives.

anticancer_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_proteins Molecular Regulation Compound 2-Methoxy-6-(phenylsulfonyl)pyridine Derivative Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Dysfunctional spindle leads to Bcl2 Bcl-2 Family (Bcl-xl, Mcl-1) Downregulation G2M_Arrest->Bcl2 Triggers Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Leads to Caspases->Apoptosis Executes

Caption: Proposed mechanism of action for 2-Methoxy-6-(phenylsulfonyl)pyridine derivatives.

Experimental Validation: A Step-by-Step Workflow

To rigorously assess the anticancer properties of these compounds, a multi-faceted experimental approach is required. The following workflow outlines the key assays, from initial cytotoxicity screening to detailed mechanistic studies.

Caption: Overall experimental workflow for validating anticancer properties.

Comparative Cytotoxicity Data

The initial step in evaluating any new anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes reported IC50 values for representative pyridine derivatives against various cancer cell lines.

Compound Class/ExampleCancer Cell LineIC50 (µM)Reference
(E)-styrylsulfonyl methylpyridine (TL-77)HCT-116 (Colon)< 1[8][9][10]
Pyridine-urea derivative (8e)MCF-7 (Breast)0.11 (72h)[11]
Pyridine-urea derivative (8b)(NCI-60 Panel)Mean GI: 43%[11]
3-cyano-2-substituted pyridine (9a)MCF-7 (Breast)2[1]
Pyridone derivative (1)HepG2 (Liver)4.5[4]
Phenyl sulfanyl pyridine (3)Panc1 (Pancreatic)Low µM range[7]

Note: IC50 values can vary based on exposure time and specific assay conditions.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 2-Methoxy-6-(phenylsulfonyl)pyridine derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound (and a vehicle control with DMSO only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with a microtubule inhibitor is expected to cause an accumulation of cells in the G2/M phase.[7][8][12]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations (as determined from the MTT assay) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.

Protocol 3: Western Blot for Apoptosis and Cell Cycle Markers

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming the molecular mechanism of action. By probing for key proteins, we can verify the induction of apoptosis (e.g., cleaved Caspase-3, PARP) and cell cycle arrest (e.g., Cyclin B1, p-Histone H3).

Materials:

  • Treated cell pellets (from a parallel experiment to Protocol 2)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the collected cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels upon treatment. A decrease in pro-Caspase-3 and an increase in cleaved-Caspase-3 would confirm apoptosis. An upregulation of p53 and p21 would be consistent with cell cycle arrest.[4]

Conclusion

The 2-Methoxy-6-(phenylsulfonyl)pyridine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The protocols and data presented in this guide provide a robust starting point for researchers to explore the efficacy and mechanism of these compounds. By systematically evaluating their effects on cell viability, cell cycle progression, and key signaling pathways, the scientific community can further validate and optimize these derivatives for potential clinical application. The primary mechanism involving tubulin polymerization inhibition and subsequent G2/M arrest offers a validated and potent strategy for targeting rapidly dividing cancer cells.[7][8][9][10]

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. IntechOpen. Available at: [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. - Merck Millipore. Merck Millipore. Available at: [Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. MDPI. Available at: [Link]

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1 - ResearchGate. ResearchGate. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Wiley Online Library. Available at: [Link]

  • (PDF) In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-y l)methanesulfonamide - ResearchGate. ResearchGate. Available at: [Link]

Sources

Method

Application Note: 2-Methoxy-6-(phenylsulfonyl)pyridine as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4) [1] Executive Summary & Strategic Rationale In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4) [1]

Executive Summary & Strategic Rationale

In modern medicinal chemistry and complex organic synthesis, the demand for highly functionalized, orthogonally reactive heterocyclic scaffolds is paramount. 2-Methoxy-6-(phenylsulfonyl)pyridine represents a privileged building block that elegantly balances stability with programmable reactivity.

The strategic value of this scaffold lies in its dual functionalization:

  • The C6-Phenylsulfonyl Group: Acts as a highly tunable, electron-withdrawing leaving group. Unlike traditional halogens (Cl, Br), the phenylsulfonyl moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making it an exceptional substrate for Nucleophilic Aromatic Substitution ( SN​Ar ) [2]. Furthermore, it serves as a pseudo-halide in transition-metal-catalyzed desulfinative cross-coupling reactions [3].

  • The C2-Methoxy Group: Serves as a mild electron-donating group that modulates the electrophilicity of the ring, preventing runaway reactivity. Crucially, it acts as a "masked" 2-pyridone—a ubiquitous motif in FDA-approved drugs—which can be cleanly deprotected via ether cleavage late in the synthetic sequence.

ReactivityMap Core 2-Methoxy-6-(phenylsulfonyl)pyridine SNAr SNAr Reactions (C-S/C-N/C-O Bond Formation) Core->SNAr Nucleophiles Coupling Desulfinative Cross-Coupling (C-C Bond Formation) Core->Coupling Pd/Ni Catalysis Deprotection Methoxy Cleavage (2-Pyridone Synthesis) Core->Deprotection TMSI or Acid Covalent Covalent Protein Modifiers (Cysteine Targeting) SNAr->Covalent Bio-thiols

Fig 1. Divergent synthetic utility of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Quantitative Comparison: Sulfonyl vs. Halogen Leaving Groups

To understand why a chemist would choose a phenylsulfonyl leaving group over a standard 2-chloropyridine, we must examine the thermodynamic and kinetic profiles of the leaving groups. The benzenesulfinate anion ( PhSO2−​ ) is an exceptional leaving group due to resonance stabilization across two oxygen atoms.

Table 1: Reactivity Profile Comparison for SN​Ar at the Pyridine C6 Position

Leaving Group at C6 SN​Ar Activation EnergyLeaving Group pKa​ (Conjugate Acid)Chemoselectivity (Thiols vs. Amines)Bench Stability
-Cl (Chloro)High (Requires >100∘ C)-7.0Poor (Often requires strong base)High
-F (Fluoro)Moderate ( 60−80∘ C)3.2ModerateHigh
- SO2​Ph (Phenylsulfonyl)Low (Room Temp to 40∘ C) ~1.5 Excellent (Highly thiophilic) High (Crystalline)

Data synthesis derived from established structure-activity relationships in heteroaryl SN​Ar reactions [2].

Application 1: Targeted Covalent Inhibitors via SN​Ar

Mechanistic Rationale

Recently, 2-sulfonylpyridines have emerged as a breakthrough chemotype for targeted covalent inhibitors (TCIs) and chemoproteomic probes. The KEAP1-NRF2 pathway screens have demonstrated that 2-sulfonylpyridines act as tunable, cysteine-reactive electrophiles [2]. The electron-deficient nature of the pyridine, compounded by the sulfonyl group, facilitates rapid attack by biological thiols (cysteine residues) to form a stable Meisenheimer complex, followed by the expulsion of the sulfinate anion.

SNArMech Substrate 2-Methoxy-6-(phenylsulfonyl)pyridine + Thiol (R-SH) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition Product 2-Methoxy-6-(R-thio)pyridine + PhSO2- Meisenheimer->Product Elimination

Fig 2. SNAr mechanism of 2-sulfonylpyridines with thiol nucleophiles.
Protocol: Chemoselective C-S Bond Formation (Thiol Conjugation)

This self-validating protocol is designed to conjugate complex thiols (e.g., peptides or drug fragments) to the pyridine core without transition metals.

Reagents:

  • 2-Methoxy-6-(phenylsulfonyl)pyridine (1.0 equiv)

  • Aliphatic or aromatic thiol (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF or DMSO (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMF.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the sulfonyl group by ambient hydroxide, ensuring high yields of the thioether.

  • Base Addition: Add DIPEA to the solution at room temperature.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the incoming thiol to generate the highly nucleophilic thiolate anion without engaging in competitive SN​Ar itself.

  • Nucleophile Addition: Dropwise add the thiol reagent. Stir the reaction at room temperature for 2–4 hours.

  • Validation & Quality Control: Monitor the reaction via LC-MS. The displacement of the phenylsulfonyl group ( −141 Da) by the incoming thiolate will result in a distinct mass shift. The extrusion of benzenesulfinate is thermodynamically irreversible, driving the reaction to completion.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF and DIPEA, dry over Na2​SO4​ , and concentrate in vacuo.

Application 2: Desulfinative Cross-Coupling

Mechanistic Rationale

While SN​Ar dominates under basic/nucleophilic conditions, the C-S bond of 2-Methoxy-6-(phenylsulfonyl)pyridine can be activated by low-valent transition metals (Pd or Ni) [3]. In a desulfinative Suzuki-Miyaura-type coupling, the Pd(0) catalyst undergoes oxidative addition into the C-S bond. Following the extrusion of SO2​ gas (which provides a massive entropic driving force), transmetalation with an arylboronic acid and subsequent reductive elimination yields the C6-arylated pyridine [4].

Protocol: Pd-Catalyzed Desulfinative Arylation

This protocol details the C-C bond formation using arylboronic acids.

Reagents:

  • 2-Methoxy-6-(phenylsulfonyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2​ (5 mol%)

  • XPhos (10 mol%)

  • K2​CO3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the pyridine substrate, arylboronic acid, Pd(OAc)2​ , XPhos, and K2​CO3​ . Evacuate and backfill with Argon three times.

    • Causality: Pd(0) intermediates generated in situ are highly sensitive to oxygen. Failure to rigorously degas will result in catalyst poisoning and homocoupling of the boronic acid.

  • Solvent Addition: Add sparged 1,4-Dioxane and H2​O .

    • Causality: Dioxane provides a high boiling point necessary to overcome the activation energy of C-S oxidative addition. Water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • Heating: Heat the reaction mixture to 100∘ C for 12 hours. The evolution of SO2​ gas may be observed.

  • Validation & Quality Control: TLC (Hexanes:EtOAc) will show the consumption of the highly UV-active starting material. LC-MS will confirm the target mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate. Purify via silica gel flash chromatography.

Application 3: Late-Stage Deprotection to 2-Pyridones

Mechanistic Rationale

The C2-methoxy group is strategically chosen because it is robust enough to survive both basic SN​Ar conditions and high-temperature Pd-catalysis, yet it can be cleaved under specific acidic or nucleophilic conditions to reveal a 2-pyridone. 2-Pyridones are critical hydrogen-bond donors/acceptors in drug design.

Protocol: Methoxy Cleavage using TMSI

Step-by-Step Methodology:

  • Dissolve the functionalized 2-methoxypyridine intermediate in anhydrous Dichloromethane (DCM) under Argon.

  • Cool to 0∘ C and add Trimethylsilyl iodide (TMSI) (2.0 equiv) dropwise.

    • Causality: The highly oxophilic silicon atom coordinates to the methoxy oxygen, activating the methyl group for SN​2 attack by the soft iodide anion. This avoids the use of harsh aqueous acids (like HBr/AcOH) which might degrade sensitive functional groups installed during earlier SN​Ar or coupling steps.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench with Methanol to destroy excess TMSI, followed by an aqueous sodium thiosulfate ( Na2​S2​O3​ ) wash to remove any liberated iodine ( I2​ ).

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Koh, M., Senkane, K., Chadwick, S. R., Sanchez, B. B., Chen, J. S., Chatterjee, A. K., Liu, P., Schultz, P. G., Cravatt, B. F., & Bollong, M. J. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.[Link]

  • Jin, Y.-h., Kim, H., Kwon, Y., Lee, J., & Sohn, J.-H. (2023). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters, 25(16), 2975-2980.[Link]

  • Wei, J., Liang, H., & Ni, C. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(3), 750-754.[Link]

Application

Experimental setup for studying the kinetics of 2-Methoxy-6-(phenylsulfonyl)pyridine reactions

Application Note & Protocol Topic: Experimental Design for Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Methoxy-6-(phenylsulfonyl)pyridine Introduction: The Significance of the Phenylsulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Design for Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Methoxy-6-(phenylsulfonyl)pyridine

Introduction: The Significance of the Phenylsulfonyl Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in drug design.[2][3] Specifically, heteroaromatic sulfones like 2-methoxy-6-(phenylsulfonyl)pyridine are of significant interest as versatile electrophiles. The potent electron-withdrawing nature of the phenylsulfonyl group activates the pyridine ring towards nucleophilic attack, facilitating the construction of complex molecular architectures.[4]

Understanding the kinetics of reactions involving this scaffold is paramount for drug development professionals. Kinetic data provides invaluable insights into reaction mechanisms, allows for the optimization of reaction conditions (temperature, concentration, catalyst loading), and is essential for process scale-up and ensuring batch-to-batch reproducibility.[5] This document provides a comprehensive guide to designing and executing a robust experimental plan for studying the kinetics of Nucleophilic Aromatic Substitution (SNAr) reactions, a primary reaction pathway for this class of compounds.[6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the characteristic transformation for electron-deficient aromatic rings like 2-methoxy-6-(phenylsulfonyl)pyridine.[7] The reaction proceeds via the attack of a nucleophile on the ring, leading to the substitution of a leaving group.

The Addition-Elimination Pathway

The traditionally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence.[8][9]

  • Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slowest because it involves the disruption of the aromatic system to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9] The negative charge is resonance-stabilized, particularly by electron-withdrawing groups (like the phenylsulfonyl group) at the ortho and para positions relative to the leaving group.[7]

  • Step 2 (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, the methoxy group).[7]

Recent studies combining kinetic isotope effect (KIE) measurements and computational analysis have provided evidence that some prototypical SNAr reactions may, in fact, proceed through a concerted mechanism, where bond formation and bond breakage occur in a single transition state.[8][10] However, for the purpose of experimental design, the two-step model provides a robust framework for understanding and predicting reactivity.

SNAr_Mechanism Reactants 2-Methoxy-6-(phenylsulfonyl)pyridine + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining) Reactants->TS1 k1 (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 (Fast) Products Substituted Product + Methoxide (MeO⁻) TS2->Products

Caption: The Addition-Elimination mechanism for SNAr reactions.

Core Principles of Kinetic Analysis

The goal of a kinetic study is to determine the reaction rate law, which mathematically describes how the reaction rate depends on the concentration of each reactant. For a hypothetical reaction A + B → C, the rate law is expressed as:

Rate = k [A]x [B]y

Where:

  • k is the rate constant.

  • [A] and [B] are the molar concentrations of the reactants.

  • x and y are the reaction orders with respect to each reactant.

To determine the rate law, we must systematically monitor the change in concentration of a reactant or product over time while varying the initial concentrations of the reactants.

Experimental Design and Strategy

A successful kinetic study hinges on a well-designed experiment and the selection of an appropriate analytical technique. The primary methods for monitoring the kinetics of organic reactions are in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and offline High-Performance Liquid Chromatography (HPLC).

FeatureIn-situ NMR SpectroscopyOffline HPLC Analysis
Principle Monitors changes in the magnetic environment of nuclei (e.g., ¹H) in real-time within the NMR tube.[11][12]Physically separates components of a mixture at discrete time points for quantification.[13]
Pros Non-invasive, no sampling required; provides structural information on all components simultaneously; excellent for identifying intermediates.[14][15]High sensitivity and accuracy; excellent for complex mixtures and trace analysis; robust and widely available.[16][17]
Cons Lower sensitivity than HPLC; requires deuterated solvents; potential for peak overlap; reaction times must be suitable for NMR acquisition scans.[11][15]Requires quenching of reaction aliquots; destructive sampling; potential for error during sample workup; requires method development.
Best For Reactions with half-lives from minutes to hours; mechanistic studies where intermediate detection is key.Slower reactions or when very precise quantification is needed; reactions in complex matrices or with solid reagents.[18]

For reactions that occur on a millisecond to second timescale, specialized stopped-flow techniques coupled with UV-Vis or fluorescence detection are necessary.[19][20][21][22] This involves the rapid mixing of reactant solutions and monitoring the spectroscopic change in an observation cell.[20][23]

Kinetic_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Modeling prep_node prep_node exec_node exec_node analysis_node analysis_node result_node result_node A1 Prepare Stock Solutions (Reactants, Internal Standard) A3 Thermostat Reaction Vessel /NMR Spectrometer A1->A3 A2 Develop Analytical Method (NMR or HPLC) B2 Monitor Concentration vs. Time (Acquire Spectra / Take Aliquots) A2->B2 B1 Initiate Reaction (t=0) (Mix Reactants) A3->B1 B1->B2 C1 Process Raw Data (Integrate Peaks / Use Calib. Curve) B2->C1 C2 Plot Kinetic Data (e.g., ln[A] vs. time) C1->C2 C3 Determine Rate Constant (k) and Reaction Order C2->C3 D1 Formulate Rate Law C3->D1

Caption: General experimental workflow for a chemical kinetics study.

Detailed Experimental Protocols

Safety Precaution: All chemical manipulations should be performed by trained professionals in a controlled laboratory environment, wearing appropriate personal protective equipment (PPE).[24]

Protocol 1: In-situ ¹H NMR Reaction Monitoring

This protocol is designed to determine the reaction order with respect to the nucleophile. The concentration of 2-methoxy-6-(phenylsulfonyl)pyridine is held constant while the nucleophile concentration is varied across experiments.

A. Reagent and Sample Preparation:

  • Prepare a stock solution of 2-methoxy-6-(phenylsulfonyl)pyridine (e.g., 0.1 M) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of an inert internal standard (IS) whose peaks do not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in the same deuterated solvent.

  • Prepare several stock solutions of the chosen nucleophile (e.g., sodium thiophenoxide) at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) in the same solvent.

B. NMR Spectrometer Setup:

  • Set the NMR spectrometer to the desired reaction temperature (e.g., 298 K). Allow the probe to equilibrate.

  • Optimize spectrometer settings using a sample of the starting material. Ensure proper shimming to achieve good spectral resolution.[15]

  • Set up a kinetic experiment (often called a pseudo-2D array). The key parameter is the recycle delay (d1). To ensure quantitative data, the total time (d1 + acquisition time) should be at least 5 times the longest T₁ relaxation time of the protons being monitored.[12] For initial experiments, a d1 of 30 seconds is a conservative starting point.

C. Kinetic Run Execution (Example for 1:1 ratio):

  • In an NMR tube, combine 0.25 mL of the 2-methoxy-6-(phenylsulfonyl)pyridine stock solution and 0.25 mL of the internal standard stock solution.

  • Place the NMR tube in the spectrometer and acquire a single spectrum (t < 0) to confirm the initial concentrations.

  • Remove the tube, swiftly add 0.25 mL of the 0.1 M nucleophile stock solution, vortex for ~2 seconds to mix, and immediately re-insert the tube into the spectrometer. This is time zero (t=0).

  • Start the pre-configured kinetic acquisition, collecting spectra at regular intervals (e.g., every 2-5 minutes) for at least 3 reaction half-lives.

D. Data Processing:

  • Process the arrayed NMR data.

  • For each time point, integrate a well-resolved signal for the starting material, the product, and the internal standard.

  • Calculate the concentration of the reactant at each time point (Ct) relative to the constant concentration of the internal standard.

Protocol 2: Offline HPLC Reaction Monitoring

This protocol is suitable for situations requiring higher sensitivity or when using non-deuterated solvents.

A. HPLC Method Development and Calibration:

  • Develop an HPLC method capable of separating the starting material, product, and an internal standard. A reversed-phase C18 column is often a good starting point, with a mobile phase of water and acetonitrile or methanol.[25]

  • Prepare a series of calibration standards containing known concentrations of the starting material and the internal standard.

  • Inject these standards to generate a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

B. Reaction Setup:

  • In a thermostatted reaction vessel (e.g., a round-bottom flask in an oil bath), combine the solvent, 2-methoxy-6-(phenylsulfonyl)pyridine, and the internal standard.

  • Allow the mixture to stir and reach thermal equilibrium.

C. Kinetic Run Execution:

  • Take an initial aliquot (t=0) before adding the nucleophile.

  • Initiate the reaction by adding the nucleophile to the stirring solution.

  • At predetermined time intervals (e.g., every 10 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.[18]

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile) and diluting with the HPLC mobile phase.[18]

  • Store the quenched samples (e.g., in an autosampler at 4 °C) for analysis.

D. Sample Analysis:

  • Run the series of quenched samples on the HPLC.

  • Using the peak areas and the previously generated calibration curve, determine the exact concentration of the starting material at each time point.

Data Analysis and Interpretation

Once you have a set of concentration vs. time data, the next step is to determine the reaction order and rate constant. This is typically done using graphical methods.

  • Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the nucleophile), its concentration remains effectively constant throughout the reaction. The rate law simplifies to Rate = k' [A], where k' (the pseudo-first-order rate constant) = k [B]y.

  • Plotting the Data:

    • If a plot of [A] vs. time is linear, the reaction is zero-order.

    • If a plot of ln[A] vs. time is linear, the reaction is first-order. The slope of this line is -k.

    • If a plot of 1/[A] vs. time is linear, the reaction is second-order. The slope of this line is k.

  • Determining Reaction Order: By running multiple experiments and varying the initial concentration of the nucleophile under pseudo-first-order conditions, you can determine the order with respect to the nucleophile. For example, if doubling the nucleophile concentration doubles the pseudo-first-order rate constant (k'), the reaction is first-order with respect to the nucleophile.

  • Calculating the True Rate Constant (k): Once the orders (x and y) are known, the true rate constant k can be calculated from the pseudo-order rate constants.

References

  • BioLogic Learning Center. (2025, August 5). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?[19]

  • University of York. Rapid reaction kinetics (Stopped-Flow).[20]

  • Fiveable. (2026, March 4). Stopped-flow and relaxation techniques | Chemical Kinetics...[21]

  • Wikipedia. Stopped-flow.[22]

  • Iowa State University. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility.[11]

  • Schlepckow, K., & Schwalbe, H. (2021, February 10). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics.[14]

  • Isley, N. A., et al. Concerted Nucleophilic Aromatic Substitutions. PMC.[8]

  • Miles, D. H., et al. (2013, March 19). NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. Journal of Chemical Education.[26]

  • TgK Scientific. Stopped-Flow Solutions.[23]

  • IMSERC. Kinetics / reaction monitoring.[12]

  • Kazimierczuk, K., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.[15]

  • Benchchem. A Comparative Guide to the Kinetic Profile of Suzuki Coupling with 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone.[18]

  • Sato, Y., et al. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications.[6]

  • Sigman, M. S., & Isley, N. A. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.[10]

  • Yang, Y., et al. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry (RSC Publishing).[4]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[27]

  • Acuna, A. U., et al. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications.[28]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[7]

  • Klyushin, A. Y., et al. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.[5]

  • Dr. Roaa Majid. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.[9]

  • BCREC Journal. (2020, December 28). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.[29]

  • University of Illinois Urbana-Champaign. (2022, August 1). General Guidelines for prospective HPLC users.[13]

  • IntechOpen. (2024, December 26). Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics.[16]

  • Waters. HPLC Separation Modes.[25]

  • ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.[17]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.[30]

  • Gani, D., & Larkin, J. P. Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[31]

  • Hoffman Fine Chemicals. CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine.[24]

  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.[3]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[32]

  • ResearchGate. 2‐Methoxy Pyridine.[33]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.[1]

  • Kumar, A., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.[2]

  • R Discovery. (2023, January 13). 2‐Methoxy Pyridine.[34]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine

Welcome to the technical support center for the synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this multi-step synthetic sequence. We will move beyond simple procedural outlines to delve into the chemical principles governing the reaction, providing you with the expert insights needed to diagnose and resolve common issues, particularly those related to low yield.

Synthetic Overview & Core Challenge

The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine is typically approached via a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from the readily available 2,6-dichloropyridine.

The core challenge of this synthesis lies in the second step. The introduction of the electron-donating methoxy group in the first step deactivates the pyridine ring towards subsequent nucleophilic attack, making the displacement of the second chlorine atom by the sulfinate anion kinetically challenging. This guide will focus on strategies to overcome this hurdle and optimize each stage of the process.

Synthetic_Pathway Start 2,6-Dichloropyridine Intermediate 2-Chloro-6-methoxypyridine Start->Intermediate Step 1: Methoxylation (NaOMe, MeOH) Byproduct 2,6-Dimethoxypyridine Start->Byproduct Over-reaction Final 2-Methoxy-6-(phenylsulfonyl)pyridine Intermediate->Final Step 2: Sulfonylation (PhSO2Na, DMF/DMSO)

Caption: General two-step synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My initial methoxylation step (Step 1) gives a mixture of the desired 2-chloro-6-methoxypyridine and a significant amount of the di-substituted byproduct, 2,6-dimethoxypyridine. How can I improve selectivity?

Answer: This is a classic selectivity problem in the functionalization of symmetrical dihalopyridines.[1] The formation of the di-methoxy byproduct occurs when a second molecule of sodium methoxide displaces the remaining chlorine on your desired mono-substituted intermediate. The key to minimizing this is precise stoichiometric and temperature control.

Causality & Solutions:

  • Stoichiometry: The most common cause is an excess of sodium methoxide. While a slight excess may be used to drive the reaction, using more than 1.1 equivalents significantly increases the rate of the second substitution.

    • Action: Carefully weigh your reagents. Use no more than 1.0 to 1.05 equivalents of sodium methoxide relative to 2,6-dichloropyridine.[2]

  • Temperature & Reaction Time: Higher temperatures and longer reaction times, while ensuring full consumption of the starting material, will also favor the formation of the thermodynamically stable di-substituted product. Mono-alkoxylation of 2,6-dichloropyridine generally proceeds readily under mild conditions.[1]

    • Action: Begin the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the 2,6-dichloropyridine is consumed.

  • Mode of Addition: Adding the dichloropyridine solution to the sodium methoxide solution can create localized areas of high methoxide concentration, promoting di-substitution.

    • Action: Employ a slow, dropwise addition of the sodium methoxide solution to the solution of 2,6-dichloropyridine. This maintains a low concentration of the nucleophile throughout the reaction.

Question 2: The second step, the reaction of 2-chloro-6-methoxypyridine with sodium benzenesulfinate, has a very low conversion rate. Why is this and how can I drive it to completion?

Answer: This is the most significant hurdle in the synthesis. The methoxy group (–OCH₃) is an electron-donating group (EDG), which increases the electron density of the pyridine ring. This disfavors the addition of a nucleophile, which is the rate-determining step in most SNAr reactions.[3][4] You must employ more forcing conditions to overcome this deactivation.

Causality & Solutions:

  • Electronic Deactivation: As explained, the –OCH₃ group makes the aromatic ring less electrophilic and thus less susceptible to nucleophilic attack.

    • Action: Increase the reaction temperature significantly. Reactions of this type often require heating in a high-boiling polar aprotic solvent like DMF or DMSO to 100-150 °C.[5]

  • Solvent Choice: The solvent must be able to dissolve the sulfinate salt and stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[3]

    • Action: Use anhydrous DMF or DMSO. These solvents have high dielectric constants and are excellent for SNAr reactions. Ensure they are truly anhydrous, as water can interfere with the nucleophile.

  • Reaction Time: Due to the lower reactivity, this step will require a much longer reaction time than the first step.

    • Action: Monitor the reaction over an extended period (e.g., 12-24 hours). Use TLC or LC-MS to track the disappearance of the 2-chloro-6-methoxypyridine starting material.

  • Nature of the Nucleophile: While sodium benzenesulfinate is the standard reagent, its nucleophilicity is crucial.

    • Action: Ensure your sodium benzenesulfinate is pure and dry. Some protocols generate the sulfinate in situ, which may improve reactivity.

Troubleshooting_Step2 cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Step 2: Sulfonylation C1 Electronic Deactivation by Methoxy Group Start->C1 C2 Suboptimal Temperature Start->C2 C3 Poor Solvent Choice Start->C3 C4 Insufficient Time Start->C4 S1 Increase Temperature (100-150 °C) C1->S1 Overcome activation energy C2->S1 S2 Use Anhydrous DMF or DMSO C3->S2 Stabilize intermediate S3 Extend Reaction Time (Monitor by TLC/LC-MS) C4->S3

Caption: Troubleshooting logic for low yield in the sulfonylation step.

Question 3: I'm having trouble purifying the final product. Column chromatography gives poor separation and low recovery.

Answer: Purifying pyridine derivatives can be challenging due to interactions between the basic nitrogen atom and acidic silanol groups on standard silica gel.[6] This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product on the column.

Causality & Solutions:

  • Silanol Interactions: The lone pair on the pyridine nitrogen interacts strongly with acidic Si-OH groups on the silica surface, causing severe peak tailing.[6]

    • Action 1 (Mobile Phase Modification): Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The modifier will compete for the active sites on the silica, allowing your product to elute with a much better peak shape.[6]

    • Action 2 (Alternative Stationary Phase): If tailing persists, switch to a more inert stationary phase. Alumina (neutral or basic) is a good alternative. Alternatively, using end-capped silica gel can reduce the number of available acidic sites.

  • Product Solubility/Crystallization: The final product, 2-Methoxy-6-(phenylsulfonyl)pyridine, is a solid with a reported melting point of 73-76 °C.[7] Recrystallization may be a more effective purification method than chromatography if the main impurities have different solubility profiles.

    • Action: After a rapid filtration through a short plug of silica to remove baseline impurities, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring? A: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (e.g., MeO⁻ or PhSO₂⁻) attacks the electron-deficient carbon bearing the leaving group (Cl⁻). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the electronegative nitrogen atom. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[3][4]

  • Q: Are there any alternative synthetic routes? A: While the sequential SNAr is common, one could consider reversing the order of substitution. However, reacting 2,6-dichloropyridine with sodium benzenesulfinate first would yield 2-chloro-6-(phenylsulfonyl)pyridine. The powerful electron-withdrawing phenylsulfonyl group would highly activate the ring, making the subsequent methoxylation step extremely fast and likely difficult to control, potentially leading to other side reactions. The presented route is generally preferred for its better control.

  • Q: What are the key safety precautions for this synthesis? A: Sodium methoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere. DMF and DMSO are high-boiling solvents; heating should be done in a well-ventilated fume hood with appropriate temperature monitoring to avoid overheating. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data & Protocols

Quantitative Data Summary
ParameterStep 1: MethoxylationStep 2: Sulfonylation
Starting Material 2,6-Dichloropyridine2-Chloro-6-methoxypyridine
Nucleophile Sodium Methoxide (NaOMe)Sodium Benzenesulfinate (PhSO₂Na)
Stoichiometry (Nuc.) 1.0 - 1.05 equivalents1.2 - 1.5 equivalents
Solvent Methanol (MeOH)Anhydrous DMF or DMSO
Temperature 0 °C to Room Temp.120 - 140 °C
Typical Time 2 - 4 hours12 - 24 hours
Typical Yield 70 - 85%60 - 80% (optimized)
Monitoring TLC (Hex/EtOAc)TLC (Hex/EtOAc) or LC-MS
Experimental Protocol: Step 1 - Synthesis of 2-Chloro-6-methoxypyridine
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred dichloropyridine solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The product can often be used in the next step without further purification if it is sufficiently pure by ¹H NMR.

Experimental Protocol: Step 2 & Purification - Synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine
  • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 2-chloro-6-methoxypyridine (1.0 eq) and sodium benzenesulfinate (1.3 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 130 °C in an oil bath and stir vigorously.

  • Maintain the temperature and monitor the reaction by TLC or LC-MS every 4-6 hours.

  • After 12-24 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Purification:

    • Recrystallization (Preferred): Recrystallize the crude solid from a suitable solvent like ethanol.

    • Chromatography (If needed): Dissolve the crude material in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 0.5% triethylamine.

References

  • Zhang, Y., et al. (2019). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. Available at: [Link]

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Malecha, J. W., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available at: [Link]

  • Rochais, C., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • ACS Publications. (2001). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-(dichloromethyl)pyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Concordia's Spectrum. (2019). Applications of Sulfinate Salts. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available at: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine. Available at: [Link]

  • PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Available at: [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

  • LOCKSS. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available at: [Link]

  • Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

Sources

Optimization

Common side products in the synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 2-Methoxy-6-(phenylsulfonyl)pyridine .

This compound, and the broader class of 2-sulfonylpyridines, are highly valuable as tunable, cysteine-reactive electrophiles in targeted covalent inhibitor design (e.g., targeting the KEAP1-NRF2 pathway)[1]. However, the synthesis is notoriously prone to chemoselectivity issues. Whether you are utilizing a Nucleophilic Aromatic Substitution (SNAr) approach or an oxidation route, this guide breaks down the mechanistic causality behind common side products and provides self-validating protocols to eliminate them.

Part 1: Diagnostic Summary of Common Side Products

Before troubleshooting, you must accurately identify the impurities in your crude mixture. The table below summarizes the most frequent side products, their origin, and their analytical signatures.

Side ProductPrimary RouteMechanistic CauseMass Shift (Δm/z)*Key ¹H NMR Signature (CDCl₃)
2-Methoxy-6-(phenylsulfinyl)pyridine OxidationUnder-stoichiometric oxidant or insufficient reaction time.-16 DaDiastereotopic behavior if chiral; less pronounced downfield shift of pyridine protons vs. sulfone.
2-Methoxy-6-(phenylsulfonyl)pyridine N-oxide OxidationOver-oxidation of the nucleophilic pyridine nitrogen lone pair.+16 DaExtreme downfield shift of the C3/C5 pyridine protons; altered UV-Vis absorption profile.
6-Methoxypyridin-2-ol (tautomerizes to pyridone)SNArO-alkylation of the ambident sulfinate, followed by ester hydrolysis.N/A (Cleavage)Complete loss of phenyl multiplet (7.4–8.0 ppm); appearance of broad NH/OH peak.
2-Hydroxy-6-(phenylsulfonyl)pyridine BothAcid-catalyzed or thermally driven cleavage of the methoxy ether.-14 DaComplete loss of the sharp methoxy singlet (~3.9 ppm).

*Relative to the target mass of 2-Methoxy-6-(phenylsulfonyl)pyridine (Exact Mass: 249.05).

Part 2: Mechanistic Workflow & Divergence Pathways

The following diagram illustrates the two primary synthetic routes and the exact mechanistic nodes where side products branch off from the desired target.

SynthesisRoutes Start1 Route A: SNAr 2-Chloro-6-methoxypyridine + Sodium benzenesulfinate Target Target Molecule: 2-Methoxy-6-(phenylsulfonyl)pyridine Start1->Target Soft-Soft Interaction (S-Alkylation) Side1 Side Product: Sulfinate Ester / Pyridinol (O-Alkylation & Hydrolysis) Start1->Side1 Hard-Hard Interaction (Ambident Attack) Side2 Side Product: Demethylated Sulfone (Ether Cleavage) Start1->Side2 Harsh Heat / Acidic Workup Start2 Route B: Oxidation 2-Methoxy-6-(phenylsulfanyl)pyridine + Oxidant Start2->Target Controlled Stoichiometry & Catalyst Side3 Side Product: Sulfoxide (Incomplete Oxidation) Start2->Side3 Under-stoichiometric Side4 Side Product: Pyridine N-Oxide (Over-oxidation) Start2->Side4 Excess Electrophilic Oxidant (e.g., mCPBA)

Mechanistic divergence pathways in the synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Part 3: Troubleshooting FAQs

Q1: I am using the SNAr route (2-chloro-6-methoxypyridine + PhSO₂Na). My LC-MS shows a massive peak for 6-methoxypyridin-2-ol and very little of the desired sulfone. What is happening?

The Causality: You are falling victim to the ambident nature of the sulfinate anion. The benzenesulfinate anion has delocalized negative charge across its sulfur and oxygen atoms[2]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the sulfur is a "soft" nucleophile[3]. If your reaction conditions (e.g., highly polar aprotic solvents with small, hard counterions like Li⁺ or Na⁺) favor the hard oxygen, you will get O-alkylation, forming a sulfinate ester. This ester is highly unstable and rapidly hydrolyzes during aqueous workup to yield 6-methoxypyridin-2-ol and benzenesulfinic acid. The Solution: Shift the equilibrium toward S-alkylation.

  • Add Tetrabutylammonium chloride (TBACl) to the reaction. The bulky, soft TBA⁺ counterion pairs with the sulfinate, breaking up tight ion pairs and enhancing the relative nucleophilicity of the soft sulfur atom[4].

  • Switch your solvent to DMF or DMAc and maintain the temperature strictly between 90–100 °C.

Q2: I am using the oxidation route (oxidizing the thioether with mCPBA). My product mass is consistently +16 Da higher than expected. How do I prevent this?

The Causality: You are generating the pyridine N-oxide. While sulfur is highly nucleophilic and oxidizes readily to the sulfoxide and then the sulfone, the lone pair on the pyridine nitrogen is also highly susceptible to electrophilic oxidants like mCPBA or unbuffered H₂O₂[5]. Once the sulfoxide is formed, the electron density on sulfur decreases, making the pyridine nitrogen highly competitive for the second equivalent of the oxidant. The Solution: You must use a catalyst that specifically directs the oxidant to the sulfur atom, bypassing the nitrogen. Abandon mCPBA. Instead, use a Molybdenum(VI) catalyst (such as ammonium heptamolybdate) with 30% H₂O₂. Mo(VI) forms a peroxomolybdate complex that is highly selective for sulfur oxidation and tolerates sensitive nitrogen heterocycles without forming N-oxides[6].

Q3: In both routes, I occasionally see a -14 Da side product, which NMR confirms is the loss of the methoxy group. Why is this ether so labile?

The Causality: 2-Methoxypyridines are essentially vinylogous esters/amides. The oxygen lone pair donates into the electron-deficient pyridine ring. If the reaction is subjected to strong aqueous acids (e.g., quenching an oxidation reaction with harsh acidic bisulfite) or extended heating above 120 °C, the nitrogen protonates, activating the C2 position for nucleophilic attack by water, resulting in the expulsion of methanol and the formation of the highly stable 2-pyridone tautomer. The Solution: Maintain strictly neutral or mildly basic conditions during aqueous workup. Quench oxidations with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) buffered with NaHCO₃.

Part 4: Field-Proven, Self-Validating Protocols

Protocol A: SNAr Route (Optimized for S-Alkylation)

This protocol utilizes phase-transfer principles to suppress O-alkylation and maximize atom economy[4].

  • Setup: In a flame-dried round-bottom flask under N₂, charge 2-chloro-6-methoxypyridine (1.0 equiv, 10 mmol) and sodium benzenesulfinate (1.5 equiv, 15 mmol).

  • Phase Transfer Addition: Add Tetrabutylammonium chloride (TBACl) (0.1 equiv, 1.0 mmol). Self-Validation Check: The addition of TBACl will visibly increase the solubility of the sulfinate salt once the solvent is added.

  • Solvent & Heating: Add anhydrous DMAc (20 mL). Heat the stirred suspension to 95 °C for 12 hours.

  • Monitoring: Sample 10 µL, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material peak disappears. If O-alkylation occurred, you will see the pyridinol peak; the TBACl should suppress this to <5%.

  • Workup: Cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water. The desired 2-methoxy-6-(phenylsulfonyl)pyridine will precipitate as a white/off-white solid.

  • Isolation: Filter the slurry, wash the filter cake with cold water (2 x 20 mL), and dry under high vacuum.

Protocol B: Catalytic Oxidation Route (Optimized to Prevent N-Oxidation)

This protocol utilizes Mo(VI) to selectively oxidize the thioether without touching the pyridine nitrogen[6].

  • Setup: Dissolve 2-methoxy-6-(phenylsulfanyl)pyridine (1.0 equiv, 10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Catalyst Addition: Add ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O (0.05 equiv, 0.5 mmol). Stir at room temperature for 10 minutes.

  • Oxidation: Cool the flask to 0 °C in an ice bath. Dropwise, add 30% aqueous H₂O₂ (2.5 equiv, 25 mmol) over 15 minutes. Self-Validation Check: The slow addition prevents thermal spikes that can lead to non-selective background oxidation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench: Cool back to 0 °C. Quench excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (10 mL) buffered with 5% NaHCO₃. Self-Validation Check: Test with peroxide indicator strips to ensure complete quench before extraction to prevent downstream degradation.

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure sulfone.

References

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Journal of the American Chemical Society / PMC URL:[Link]

  • Synthesis: Sulfonylated Pyridines MedChemBuzz URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds RSC Advances URL:[Link]

  • Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst ResearchGate URL:[Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives (N-oxide side product context) PMC / NIH URL:[Link]

  • Acid-Base Theories Overview (HSAB Theory and Ambident Nucleophiles) Scribd URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-(phenylsulfonyl)pyridine Protein Labeling

Welcome to the technical support center for protein labeling using 2-Methoxy-6-(phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protein labeling using 2-Methoxy-6-(phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the nuances of this powerful labeling technique to achieve optimal and reproducible results in your experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during protein labeling with 2-Methoxy-6-(phenylsulfonyl)pyridine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Labeling Efficiency

Symptom: Analysis by SDS-PAGE, mass spectrometry, or other methods shows a low yield of the labeled protein.

Potential Causes & Solutions:

  • Suboptimal pH: The reaction between 2-Methoxy-6-(phenylsulfonyl)pyridine and lysine residues is highly pH-dependent. The ε-amino group of lysine needs to be in its deprotonated, nucleophilic state to react.[][2]

    • Solution: Ensure the reaction buffer pH is between 8.0 and 9.5.[2] A lower pH will result in a higher proportion of protonated, unreactive lysine residues.[3][4] It is advisable to perform a pH titration experiment to determine the optimal pH for your specific protein.

  • Insufficient Reagent Concentration: The molar excess of the labeling reagent over the protein is a critical parameter.

    • Solution: Increase the molar excess of 2-Methoxy-6-(phenylsulfonyl)pyridine. Start with a 10 to 20-fold molar excess and optimize from there.[2] For proteins with less accessible lysine residues, a higher excess may be required.

  • Short Incubation Time: The reaction may not have proceeded to completion.

    • Solution: Increase the incubation time. Typical reaction times range from 1 to 4 hours at room temperature.[5] For challenging proteins or lower temperatures (4°C), an overnight incubation may be necessary.

  • Inaccessible Lysine Residues: The target lysine residues on your protein of interest may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent.[]

    • Solution: Consider using a mild denaturant in your buffer to partially unfold the protein and expose more lysine residues. However, be cautious as this may affect protein function. Alternatively, structure-guided selection of more accessible lysine residues for labeling can be employed if the protein's structure is known.[]

  • Reagent Instability: Although generally stable, prolonged storage of the 2-Methoxy-6-(phenylsulfonyl)pyridine stock solution, especially if not stored under anhydrous conditions, can lead to hydrolysis and reduced reactivity.

    • Solution: Prepare fresh stock solutions of the labeling reagent in an anhydrous solvent like DMSO or DMF immediately before use.[6]

Issue 2: Non-Specific Labeling or Over-labeling

Symptom: Mass spectrometry analysis reveals modification of unintended amino acid residues or multiple labels per protein molecule, potentially leading to protein precipitation or loss of function.[7]

Potential Causes & Solutions:

  • High Molar Excess of Reagent: An excessively high concentration of the labeling reagent can lead to the modification of less reactive nucleophilic residues or over-labeling of accessible lysines.[7]

    • Solution: Reduce the molar excess of 2-Methoxy-6-(phenylsulfonyl)pyridine. Perform a titration experiment to find the lowest concentration that still provides an acceptable labeling efficiency.

  • Prolonged Incubation Time: Extended reaction times can increase the likelihood of non-specific reactions.

    • Solution: Optimize the incubation time. Monitor the reaction progress at different time points to determine the optimal duration that maximizes specific labeling while minimizing non-specific modifications.

  • High pH: While a basic pH is required for lysine reactivity, extremely high pH values can promote the reactivity of other nucleophilic side chains, such as those of cysteine or tyrosine.

    • Solution: Maintain the pH within the recommended range of 8.0-9.5. Avoid excessively alkaline conditions.

Issue 3: Protein Precipitation During or After Labeling

Symptom: The protein solution becomes cloudy or forms a visible precipitate during the labeling reaction or subsequent purification steps.

Potential Causes & Solutions:

  • Over-labeling: The attachment of multiple bulky phenylsulfonylpyridine groups can alter the protein's surface properties, leading to a decrease in solubility and aggregation.[6][7]

    • Solution: Reduce the degree of labeling by lowering the molar excess of the reagent or decreasing the reaction time.[6][7]

  • Solvent-Induced Precipitation: A high concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the labeling reagent can cause protein denaturation and precipitation.[5]

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[5] Add the reagent stock solution to the protein solution slowly and with gentle mixing.

  • Changes in Protein Charge: The modification of positively charged lysine residues neutralizes their charge, which can alter the protein's isoelectric point and solubility.

    • Solution: If precipitation is a persistent issue, consider performing the labeling reaction in a buffer with additives that enhance protein solubility, such as glycerol or non-ionic detergents.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using 2-Methoxy-6-(phenylsulfonyl)pyridine for protein labeling.

Q1: What is the mechanism of protein labeling with 2-Methoxy-6-(phenylsulfonyl)pyridine?

A1: The labeling reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism.[9][10] The deprotonated ε-amino group of a lysine residue acts as a nucleophile and attacks the electron-deficient pyridine ring at the carbon atom bearing the phenylsulfonyl group. This leads to the displacement of the phenylsulfinate as a leaving group and the formation of a stable covalent bond between the lysine residue and the methoxypyridine moiety.

Caption: Reaction mechanism of lysine labeling.

Q2: What buffer conditions are recommended for the labeling reaction?

A2: The choice of buffer is critical for a successful labeling reaction.

ParameterRecommended Range/ConditionRationale
Buffer System Non-nucleophilic buffers such as PBS, HEPES, or borateBuffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the labeling reagent and should be avoided.[11]
pH 8.0 - 9.5To ensure the lysine ε-amino group is sufficiently deprotonated and nucleophilic.[2]
Additives Optional: Glycerol (up to 20%), non-ionic detergents (e.g., Tween-20, up to 0.1%)Can help to maintain protein solubility and prevent aggregation, especially for sensitive proteins.[8]

Q3: How should I prepare and store the 2-Methoxy-6-(phenylsulfonyl)pyridine reagent?

A3: Proper handling of the labeling reagent is essential for consistent results.

  • Preparation: Dissolve the 2-Methoxy-6-(phenylsulfonyl)pyridine powder in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-50 mM).[6]

  • Storage: Store the solid reagent at -20°C, protected from moisture.[6] The stock solution in anhydrous solvent should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is best to use the stock solution within a few weeks of preparation.

Q4: How can I remove excess, unreacted labeling reagent after the reaction?

A4: It is important to remove the unreacted reagent to prevent it from interfering with downstream applications.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and effective method for separating the labeled protein from the small molecule reagent.[5][6]

  • Dialysis: Dialysis against a suitable buffer is another effective method, particularly for larger sample volumes.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[11] This will consume any remaining reactive reagent. The quenched reagent can then be removed by SEC or dialysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (pH 8.0-9.5) C Add Reagent to Protein (10-20x Molar Excess) A->C B Prepare Fresh Reagent Stock in Anhydrous DMSO/DMF B->C D Incubate at RT (1-4h) or 4°C (overnight) C->D E Quench Reaction (Optional, e.g., Tris) D->E F Remove Excess Reagent (SEC or Dialysis) E->F G Characterize Labeled Protein (SDS-PAGE, Mass Spec) F->G

Caption: General experimental workflow for protein labeling.

Q5: How can I determine the degree of labeling (DOL)?

A5: The degree of labeling refers to the average number of label molecules conjugated to each protein molecule.

  • Mass Spectrometry: This is the most accurate method for determining the DOL. By comparing the mass of the unlabeled protein with that of the labeled protein, the number of attached labels can be precisely calculated.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance maximum that is different from that of the protein, the DOL can be estimated using the Beer-Lambert law. This requires knowing the extinction coefficients of both the protein and the label at the respective wavelengths.

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. Available at: [Link]

  • 2‐Methoxy Pyridine - R Discovery. Available at: [Link]

  • A 'quenchergenic' chemoselective protein labeling strategy - PMC. Available at: [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC. Available at: [Link]

  • A "Quenchergenic" Chemoselective Protein Labeling Strategy - PubMed - NIH. Available at: [Link]

  • How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent? | ResearchGate. Available at: [Link]

  • Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed. Available at: [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC. Available at: [Link]

  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC. Available at: [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Available at: [Link]

  • 2‐Methoxy Pyridine - ResearchGate. Available at: [Link]

  • Triazine-pyridine Chemistry for Protein Labelling on Tyrosine - ResearchGate. Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - ResearchGate. Available at: [Link]

  • Two-color labeling of temporally defined protein populations in mammalian cells. Available at: [Link]

  • Proximity labeling for investigating protein-protein interactions - PMC - NIH. Available at: [Link]

  • pH-induced protonation of lysine in aqueous solution causes chemical shifts in X-ray photoelectron spectroscopy - PubMed. Available at: [Link]

  • Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC. Available at: [Link]

  • GUIDE TO ANTIBODY LABELING AND DETECTION METHODS - Interchim. Available at: [Link]

  • pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of protein purification and characterization using Thermofluor screens - ResearchGate. Available at: [Link]

  • Characterization and Optimization of a Novel Protein–Protein Interaction Biosensor High-Content Screening Assay to Identify Disruptors of the Interactions Between p53 and hDM2 - PMC. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]

  • Protein labeling approach to improve lysosomal targeting and efficacy of antibody–drug conjugates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes - MDPI. Available at: [Link]

  • Protein labeling methods - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC. Available at: [Link]

  • CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine - Hoffman Fine Chemicals. Available at: [Link]

  • 2-Methyl-6-(phenylethynyl) pyridine (MPEP) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice - Frontiers. Available at: [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed. Available at: [Link]

Sources

Optimization

Preventing hydrolysis of 2-Methoxy-6-(phenylsulfonyl)pyridine in aqueous buffers

Technical Support Center: 2-Methoxy-6-(phenylsulfonyl)pyridine Welcome to the technical support guide for 2-Methoxy-6-(phenylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxy-6-(phenylsulfonyl)pyridine

Welcome to the technical support guide for 2-Methoxy-6-(phenylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability of this compound in aqueous buffer systems. Here, you will find answers to common questions, troubleshooting strategies for stability issues, and detailed protocols to guide your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Q1: What are the primary stability concerns for 2-Methoxy-6-(phenylsulfonyl)pyridine in aqueous solutions?

A1: The molecule has two primary sites susceptible to hydrolysis: the 2-methoxy group (an aryl ether) and the 6-(phenylsulfonyl) group (a sulfone). The methoxy group is particularly prone to acid-catalyzed cleavage, which is often the primary degradation pathway under acidic conditions (pH < 6).[1][2][3] The phenylsulfonyl group is generally more stable but can be susceptible to degradation under more extreme conditions.

Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

A2: To minimize hydrolysis, especially of the acid-labile methoxy group, a neutral to slightly basic pH range of 7.0 to 8.0 is recommended for routine experiments and short-term storage. Buffers work optimally within +/-1 pH unit of their pKa, so selecting a buffer with a pKa in this range is critical.[4]

Q3: Can I use any buffer system within the recommended pH range?

A3: While pH is the most critical factor, the buffer composition can also influence stability. Phosphate and borate buffers are generally good starting points. However, some buffer species can participate in catalysis, a phenomenon known as general acid/base catalysis.[5][6] It is always advisable to perform a preliminary stability check with your chosen buffer system if your experiment runs for an extended period or involves elevated temperatures.

Q4: How does temperature affect the stability of 2-Methoxy-6-(phenylsulfonyl)pyridine?

A4: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. We strongly recommend preparing solutions fresh and storing them at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advised. Avoid repeated freeze-thaw cycles, as this can introduce variability.

Visualizing the Hydrolysis Mechanism

Understanding the points of molecular vulnerability is key to preventing degradation. The diagram below illustrates the primary acid-catalyzed hydrolysis pathway affecting the 2-methoxy group.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of Aryl Ether Mol 2-Methoxy-6-(phenylsulfonyl)pyridine Protonation Protonation of Ether Oxygen Mol->Protonation H⁺ (from buffer) Intermediate Oxonium Ion Intermediate Protonation->Intermediate Fast Equilibrium Attack Nucleophilic Attack by Water (H₂O) Intermediate->Attack Rate-Determining Step Products Hydrolysis Products: 2-Hydroxypyridine Derivative + Methanol Attack->Products

Caption: Acid-catalyzed cleavage of the 2-methoxy group.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My analytical results (e.g., HPLC) show a new, more polar peak appearing over time. What could this be?

A5: This is a classic sign of hydrolysis. The primary degradation product is the 2-hydroxy analog, which is more polar than the parent methoxy compound and will thus have a shorter retention time in a typical reversed-phase HPLC system.[7][8][9]

  • Immediate Action: Confirm the identity of the new peak using a stability-indicating method or by mass spectrometry.

  • Root Cause Analysis:

    • Check Buffer pH: Measure the pH of your buffer solution. An incorrectly prepared buffer may be more acidic than intended.

    • Review Buffer Choice: Are you using a buffer with a pKa far from your target pH? This can lead to poor buffering capacity and pH drift.

    • Evaluate Temperature: Were the samples left at room temperature for an extended period?

Q6: I'm observing a loss of biological activity or inconsistent assay results with my compound. Could this be a stability issue?

A6: Yes, absolutely. If the 2-methoxy group is critical for the compound's interaction with its biological target, its hydrolysis to a hydroxyl group will likely alter or diminish its activity. Inconsistent results are often the first sign of on-bench degradation.

The following workflow can help you diagnose the issue:

Troubleshooting_Workflow Start Inconsistent Assay Results/ Loss of Potency Check1 1. Prepare fresh compound stock and re-run assay immediately. Start->Check1 Result1 Results are now consistent? Check1->Result1 Conclusion1 Conclusion: Original stock was degraded. Review storage and handling. Result1->Conclusion1 Yes Check2 2. Perform Time-Course Stability (See Protocol 1) Result1->Check2 No Result2 Degradation observed via HPLC? Check2->Result2 Conclusion2 Conclusion: Compound is unstable in current assay buffer. Result2->Conclusion2 Yes NoDeg No degradation observed. Investigate other assay parameters (reagents, etc.). Result2->NoDeg No Action Action: Optimize buffer conditions (pH, temp, composition). Conclusion2->Action End Problem Resolved Action->End

Sources

Troubleshooting

Technical Support Center: Stability of 2-Methoxy-6-(phenylsulfonyl)pyridine in Solution

Introduction: Welcome to the technical support guide for 2-Methoxy-6-(phenylsulfonyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 2-Methoxy-6-(phenylsulfonyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. The stability of a compound in solution is paramount for generating reproducible and reliable data. Solution instability can lead to a mismatch in structure-activity relationships (SAR) and reduce in vivo or in vitro efficacy[1]. Due to the limited specific stability data publicly available for 2-Methoxy-6-(phenylsulfonyl)pyridine, this guide synthesizes information based on the chemical properties of its core moieties—the pyridine ring, the methoxy group, and the phenylsulfonyl group—along with established principles of chemical stability.

Section 1: Compound Profile

A quick reference to the fundamental properties of 2-Methoxy-6-(phenylsulfonyl)pyridine.

PropertyValueReference
CAS Number 1456625-25-4[2]
Molecular Formula C₁₂H₁₁NO₃S[2]
Molecular Weight 249.28 g/mol [2]
Appearance SolidN/A
Melting Point 73-76 °C[2]
Intended Use For laboratory research purposes only.[2]

Section 2: Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary factors that can affect the stability of 2-Methoxy-6-(phenylsulfonyl)pyridine in solution?

Answer: The stability of any chemical in solution is influenced by a combination of environmental and chemical factors.[3][4] For this specific molecule, the key factors to control are:

  • pH: The pyridine ring is weakly basic (pKa of pyridinium is ~5.23)[5]. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the sulfonyl group or the methoxy ether linkage. Most small molecule drugs exhibit maximal stability in the pH range of 4-8.[6]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[3][6] For every 10°C increase, the rate of degradation can increase exponentially.[7]

  • Solvent (Presence of Water): The sulfonyl group is susceptible to hydrolysis, especially when adjacent to an activating group like pyridine. Pyridine-2-sulfonyl chlorides, a related class of compounds, are known to be highly unstable and sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[8] Therefore, the presence of water, even in trace amounts in solvents, is a critical concern.

  • Light (Photodegradation): Aromatic and heterocyclic systems can absorb UV or visible light, which can lead to photochemical degradation (photolysis).[3][4]

  • Oxygen (Oxidation): While the core structure is not exceptionally prone to oxidation, prolonged exposure to atmospheric oxygen can be a risk factor for degradation, especially in the presence of trace metal impurities.[3][4]

Q2: What is the most likely degradation pathway for this compound in solution?

Answer: Based on its structure, the most probable non-enzymatic degradation pathway is hydrolysis . The carbon-sulfur bond between the pyridine ring and the sulfonyl group is the most likely point of cleavage. This is analogous to the known instability of pyridine-2-sulfonyl chlorides, which readily hydrolyze.[8] This reaction would yield 2-methoxypyridine and benzenesulfonic acid as the primary degradation products. Cleavage of the methoxy group (ether hydrolysis) is also possible but typically requires harsher acidic conditions.

Below is a diagram illustrating the hypothesized primary degradation pathway.

G main_compound 2-Methoxy-6-(phenylsulfonyl)pyridine water + H₂O (Hydrolysis) main_compound->water product1 2-Methoxypyridine water->product1 Likely Cleavage product2 Benzenesulfonic Acid water->product2 Likely Cleavage

Caption: Hypothesized hydrolytic degradation of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Q3: How should I prepare and store stock solutions of 2-Methoxy-6-(phenylsulfonyl)pyridine?

Answer: To maximize the shelf-life of your stock solution, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent. Recommended options include Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers or protic solvents like methanol/ethanol for long-term storage due to the risk of hydrolysis.

  • Preparation: Prepare the stock solution at a reasonably high concentration (e.g., 10-50 mM) to minimize the relative amount of any residual water in the solvent. If possible, handle the solid and solvent in a controlled environment, such as a glove box or under a stream of inert gas (nitrogen or argon).

  • Storage:

    • Temperature: Store stock solutions at -20°C or, preferably, -80°C .

    • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials. This is critical to avoid repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation.

    • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light.[3]

Section 3: Troubleshooting Guide

This section addresses common issues that may arise from compound instability during experiments.

Issue EncounteredPossible Cause & ExplanationRecommended Action & Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. Degradation in Aqueous Buffer: The compound is likely degrading in the aqueous assay medium over the course of the experiment. The active concentration is decreasing over time.1. Prepare Fresh: Make final dilutions into the aqueous buffer immediately before starting the assay. Do not store the compound in aqueous solutions.2. Run Time-Course Control: Incubate the compound in the final assay buffer (without cells or enzymes) for the duration of your experiment. Analyze this solution by HPLC at the end to quantify the extent of degradation.3. pH Optimization: If possible, check if your assay can be performed in a buffer with a pH between 6 and 8, where the compound may be more stable.[6]
New, unexpected peaks appear in HPLC analysis of a solution. Chemical Degradation: The appearance of new peaks is a clear sign of degradation. The parent compound peak will decrease in area as the new impurity peaks grow.1. Identify Degradants: Use LC-MS to determine the mass of the new peaks. This can help confirm the degradation pathway (e.g., identifying masses corresponding to 2-methoxypyridine or benzenesulfonic acid).2. Review Storage: Re-evaluate your storage conditions (temperature, light exposure, solvent choice, container seal) to identify the cause.3. Discard and Replace: Do not use a solution that shows significant degradation (>5-10%). Prepare a fresh stock solution following best practices.
The color of the stock solution has changed (e.g., turned yellow/brown). Significant Decomposition: A visible color change often indicates substantial degradation and the formation of multiple, often polymeric, byproducts. This could be due to oxidation or photodegradation.1. Do Not Use: The solution is compromised. Discard it according to your institution's safety guidelines.2. Inert Atmosphere: When preparing the new stock, consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen.[3]3. Purity Check: Before extensive use, verify the purity of a newly prepared stock solution via HPLC to establish a baseline (T=0) chromatogram.

Section 4: Protocols for Stability Assessment

For critical applications, it is essential to perform a stability study under your specific experimental conditions.

Protocol 1: Experimental Workflow for Assessing Solution Stability

This workflow provides a systematic approach to quantifying the stability of 2-Methoxy-6-(phenylsulfonyl)pyridine in a chosen solvent or buffer.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock 1. Prepare fresh stock solution in anhydrous solvent (e.g., DMSO) prep_test 2. Dilute stock into test solution (e.g., PBS, pH 7.4) prep_stock->prep_test t0_sample 3. Immediately take T=0 sample and analyze by HPLC prep_test->t0_sample aliquot 4. Dispense test solution into multiple sealed vials store 5. Store aliquots under defined conditions (e.g., 37°C, protected from light) aliquot->store tn_sample 6. At each time point (T=x h), remove one aliquot store->tn_sample hplc_analysis 7. Analyze by HPLC immediately tn_sample->hplc_analysis calc 8. Calculate % Remaining vs. T=0 hplc_analysis->calc

Caption: Workflow for conducting a solution stability study.

Protocol 2: General-Purpose HPLC Method for Purity Analysis

This method serves as a starting point for assessing the purity of 2-Methoxy-6-(phenylsulfonyl)pyridine and detecting potential degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm or use DAD to scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 5: References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (2023). 2-Methoxy Pyridine. John Wiley & Sons. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Methoxy-6-(phenylsulfonyl)pyridine. Retrieved March 14, 2026, from [Link]

  • Trécourt, F., et al. (2002). 2-Methoxy Pyridine. ResearchGate. [Link]

  • Fetzner, S. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Aher, S. (2015). Factors affecting drug stability. Slideshare. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. [Link]

  • Wang, B. W., et al. (2008). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Journal of Environmental Sciences. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved March 14, 2026, from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • USA Lab. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Szymańska, E., et al. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

  • Szymańska, E., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Addressing selectivity issues in protein modification with phenylsulfonyl pyridines

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize protein modification workflows using phenylsulfonyl pyridines and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize protein modification workflows using phenylsulfonyl pyridines and their pyrimidine analogs. While these reagents are celebrated for their rapid, metal-free, and highly stable cysteine S-arylation, achieving absolute chemoselectivity and regioselectivity requires a precise understanding of reaction kinetics and microenvironment causality.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative tuning data, and self-validating protocols to ensure your bioconjugation experiments succeed.

Diagnostic Hub: Selectivity Troubleshooting Workflow

When dealing with complex proteins, off-target modifications can derail structural and functional studies. Use the following diagnostic logic to identify and resolve your selectivity issues.

Workflow Start Off-Target Modification Detected? CheckLys Check Lysine/Tyrosine Cross-Reactivity Start->CheckLys Non-Cys Residues CheckCys Check Multiple Cysteine Labeling Start->CheckCys Other Cys Residues Success Highly Selective S-Arylation Achieved Start->Success No Issues TunepH Lower pH to 7.0-7.2 (Protonate Amines) CheckLys->TunepH TuneSubst Use Less Electrophilic Substituent CheckLys->TuneSubst CheckCys->TuneSubst TuneTemp Lower Temp to 0°C & Reduce Equivalents CheckCys->TuneTemp TunepH->Success TuneSubst->Success TuneTemp->Success

Diagnostic workflow for resolving selectivity issues in SNAr bioconjugation.

Mechanistic FAQs: Causality & Reagent Tuning

Q: Why am I observing off-target labeling on lysine or tyrosine residues despite the reported thiol-specificity of phenylsulfonyl pyridines? A: The causality lies in the fundamental mechanism of Nucleophilic Aromatic Substitution (SNAr) and the protonation state of competing residues. Phenylsulfonyl pyridines are highly selective for the superior nucleophilicity of thiolate anions (cysteine pKa ~8.3). However, if you are using highly electrophilic derivatives (e.g., heavily fluorinated or nitro-substituted rings) at an elevated pH (>8.0), the primary amines of lysine (pKa ~10.5) and the hydroxyls of tyrosine (pKa ~10.0) become partially deprotonated and sufficiently nucleophilic to attack the ring 1. Resolution: Modulate the pH strictly to 7.0–7.2. At this pH, amines are fully protonated and non-nucleophilic, securing chemoselectivity. Alternatively, tune the electrophilicity of the pyridine/pyrimidine core by using electron-donating substituents to lower the baseline reactivity 2.

Q: My target protein has multiple solvent-exposed cysteines. How can I achieve single-site regioselectivity? A: Regioselectivity among multiple cysteines is dictated by local pKa microenvironments, steric hindrance, and reaction kinetics. Highly reactive probes will label all solvent-exposed cysteines indiscriminately. Resolution: Employ a "kinetic tuning" strategy. Lower the reaction temperature to 0 °C and reduce the reagent stoichiometry (e.g., 20 equivalents instead of 100). For example, 5-bromo or 5-iodo halogenated derivatives have been proven to selectively arylate only the most reactive, solvent-exposed cysteines at 0 °C within 2.5 hours, leaving sterically hindered or structurally coordinated cysteines untouched 2.

Q: During tryptic digestion for LC-MS/MS, I am losing the modification. Is the S-aryl linkage unstable? A: Unlike traditional maleimide-thiol conjugates that are prone to retro-Michael deconjugation in complex biological buffers 3, the S-aryl bond formed by phenylsulfonyl pyridines is a highly stable thioether 2. If you are losing the modification, it is highly likely you accidentally utilized a reversible Michael acceptor rather than a true SNAr reagent, which can dissociate during the proteomic digestion process [[4]](). Ensure your reagent undergoes irreversible SNAr by releasing the benzenesulfinate leaving group.

Quantitative Data: Kinetic Tuning of Phenylsulfonyl Pyridines

To achieve optimal selectivity, you must match the electrophilicity of your reagent to the specific demands of your protein. The table below summarizes how pyridine/pyrimidine ring substitutions dictate reaction rates and specificity profiles spanning multiple orders of magnitude 2, 5.

Substituent on Pyridine/Pyrimidine CoreRelative ElectrophilicityOptimal Reaction TempTarget Specificity Profile
5-Nitro / Highly Fluorinated Very High0 °CPromiscuous (High risk of Lys/Tyr cross-reactivity at pH > 7.5)
5-Bromo / 5-Iodo High0 °C to 20 °CHighly Cys-selective; differentiates between solvent-exposed Cys
Unsubstituted Moderate20 °CCys-selective; requires longer incubation times
5-Methoxy / 4,6-Dimethyl Low37 °CUnreactive toward GSH in vitro; requires highly activated/engineered Cys

SNAr Reaction Pathway

Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via a Meisenheimer intermediate, heavily dependent on the thiolate concentration (controlled by pH) and the leaving group's stability.

Mechanism A Phenylsulfonyl Pyridine C Meisenheimer Intermediate A->C Nucleophilic Attack B Protein-Cys-SH (Deprotonated) B->C D Stable S-Aryl Conjugate C->D Elimination E Benzenesulfinate Leaving Group C->E

SNAr reaction pathway of phenylsulfonyl pyridines with cysteine thiolates.

Self-Validating Experimental Protocol: Highly Regioselective Cysteine S-Arylation

This protocol is designed as a closed-loop, self-validating system. By incorporating kinetic LC-MS checkpoints, you eliminate the guesswork of incubation times and prevent over-labeling caused by secondary cysteine reactivity.

Step 1: Buffer Preparation & Protein Equilibration

  • Prepare 50 mM sodium phosphate buffer, pH 7.2, supplemented with 150 mM NaCl.

  • Causality Check: Degas the buffer thoroughly using nitrogen or argon sparging. Dissolved oxygen promotes spontaneous disulfide formation, which will artificially lower your conjugation yield.

  • Dilute the target protein to a low micromolar concentration (10–50 µM) to minimize intermolecular cross-linking and aggregation [[2]]().

Step 2: Reagent Preparation

  • Dissolve the tuned phenylsulfonyl pyridine derivative (e.g., 5-bromo-2-(phenylsulfonyl)pyridine) in anhydrous DMSO to create a 10 mM stock solution.

Step 3: Kinetic Labeling & Self-Validation

  • Add the reagent to the protein solution to a final concentration of 20 molar equivalents. Ensure the final DMSO concentration remains ≤ 5% v/v. Higher organic solvent concentrations can cause partial protein unfolding, exposing cryptic cysteines to unwanted arylation 2.

  • Incubate the reaction at 0 °C with minimal stirring.

  • Self-Validating Checkpoint: Pull 5 µL aliquots at exactly 30, 60, and 150 minutes. Quench immediately with 1% formic acid and analyze via Intact Mass LC-MS. This kinetic curve allows you to identify the exact moment the primary adduct reaches maximum yield before secondary cysteines begin to react.

Step 4: Quenching and Purification

  • Once the LC-MS confirms the desired single-adduct formation (typically around 2.5 hours for 5-bromo derivatives at 0 °C), quench the reaction by adding a 100-fold molar excess of reduced glutathione (GSH).

  • Perform an immediate buffer exchange using spin desalting columns (e.g., Zeba spin columns) to completely remove unreacted electrophiles and the benzenesulfinate leaving group.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.[Link]

  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry.[Link]

  • Efficient Precision Labeling of Proteins in Live Cells via Highly Selective Thiol-Chemistry Illustrated by In-Cell 19 F-NMR - Chinese Chemical Society.[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI.[Link]

  • Tyrosine bioconjugation – an emergent alternative - PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific Binding of 2-Methoxy-6-(phenylsulfonyl)pyridine

Introduction: Chemical Profiling & Root Cause Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing assays for small molecules that exhibit cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chemical Profiling & Root Cause Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing assays for small molecules that exhibit challenging physicochemical properties. 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS 1456625-25-4) is a prime example of a compound that requires precise assay engineering to yield trustworthy data.

Before adjusting any protocol, we must establish the causality behind its binding behavior. Non-specific binding (NSB) occurs when a molecule interacts with a surface or off-target protein via molecular forces outside of stereospecific shape complementarity[1]. For this specific chemotype, NSB is driven by two primary structural features:

  • Hydrophobic Sticking: The highly lipophilic phenylsulfonyl moiety acts as a hydrophobic anchor, driving entropically favorable adsorption onto unpassivated plastics (polystyrene) and dextran matrices[1].

  • Hydrogen Bonding Promiscuity: The sulfonyl oxygens and methoxy group act as hydrogen bond acceptors. Because the electron-withdrawing nature of these groups significantly lowers the pKa of the pyridine nitrogen, the molecule remains largely uncharged at physiological pH (pH 7.4). Consequently, electrostatic charge-charge interactions are minimal, meaning traditional high-salt washes will be ineffective and may even exacerbate hydrophobic aggregation[2].

Mechanism Compound 2-Methoxy-6-(phenylsulfonyl)pyridine (Hydrophobic & H-Bond Acceptor) Specific Target Protein Binding (Specific Pocket Interaction) Compound->Specific Desired Pathway NSB_Plastic Labware / Sensor Surface (Hydrophobic Adsorption) Compound->NSB_Plastic NSB (High Background) NSB_Protein Carrier Proteins (e.g., BSA) (Off-Target Scavenging) Compound->NSB_Protein NSB (Signal Quenching) Tween Tween-20 / CHAPS (Disrupts Surface NSB) Tween->NSB_Plastic Blocks DMSO DMSO Optimization (Prevents Aggregation) DMSO->NSB_Protein Maintains Solvation

Caption: Mechanistic pathways of specific vs. non-specific binding and the role of buffer additives.

Troubleshooting FAQs

Q: In my Surface Plasmon Resonance (SPR) assay, injecting 2-Methoxy-6-(phenylsulfonyl)pyridine causes a massive, non-dissociating response even on the reference channel. How do I fix this? A: This is a classic hallmark of hydrophobic NSB to the carboxymethyl dextran matrix. Because the compound is uncharged, increasing salt (NaCl) will not help and will likely "salt out" the hydrophobic molecule, worsening the background[2]. Actionable fix: Introduce a non-ionic surfactant. Adding 0.01% - 0.05% Tween-20 or CHAPS to your running buffer disrupts these hydrophobic interactions[3]. Ensure your running buffer also contains a matched DMSO concentration (typically 1-5%) to the sample to maintain compound solubility.

Q: I am using 1% BSA to block my biochemical assay plates, but my apparent IC50/KD for this compound is shifting dramatically (becoming less potent). Why? A: Bovine Serum Albumin (BSA) is a globular protein with multiple hydrophobic pockets specifically evolved to bind and transport lipophilic small molecules[3]. The phenylsulfonyl moiety of your compound is likely being sequestered by BSA, reducing the effective free concentration of the drug available to bind your target. Actionable fix: Reduce BSA to 0.05% or switch to a non-protein blocking agent like PEG-8000 (0.1%) or a synthetic blocking polymer.

Q: My LC-MS/MS bioanalytical quantification of this compound from cell media is highly variable. What is causing the analyte loss? A: The compound is adsorbing to the walls of standard polypropylene microcentrifuge tubes or 96-well plates during sample preparation, a common issue for highly lipophilic fragments[4]. Actionable fix: Switch to surface-passivated, low-binding consumables (e.g., Eppendorf LoBind). You can also add a small amount of surfactant (e.g., 0.1% Tween-20) or an organic modifier (acetonitrile) directly to the collection tubes prior to sample addition to keep the compound in solution[4].

Self-Validating Experimental Protocols

To ensure data trustworthiness, any protocol to minimize NSB must include internal controls that validate the success of the intervention.

Protocol: SPR Buffer Optimization for Lipophilic Fragments

Objective: Eliminate reference channel binding of 2-Methoxy-6-(phenylsulfonyl)pyridine while preserving target-specific binding.

  • Baseline Establishment (The Control): Immobilize your target protein on Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) unmodified (bare dextran) or blocked with ethanolamine. Causality: FC1 acts as the self-validating system to isolate NSB from true binding[2].

  • Buffer Preparation: Prepare a base running buffer (e.g., PBS, pH 7.4). Do not add salt beyond 150 mM, as high ionic strength promotes hydrophobic aggregation of uncharged molecules.

  • Additive Titration: Prepare three variations of the running buffer:

    • Buffer A: PBS + 2% DMSO (Negative control)

    • Buffer B: PBS + 2% DMSO + 0.05% Tween-20 (Surfactant test)[3]

    • Buffer C: PBS + 2% DMSO + 0.1% PEG-8000 (Polymer test)

  • Analyte Injection: Inject a high concentration (e.g., 50 µM) of 2-Methoxy-6-(phenylsulfonyl)pyridine over both FC1 and FC2.

  • Validation Check: Analyze the FC1 (reference) sensorgram. A successful buffer system will yield an FC1 response of < 5 RU (Response Units) and a rapid return to baseline during the dissociation phase. If FC1 shows a box-like, reversible curve, the NSB is eliminated. If FC1 shows an upward drifting curve that fails to dissociate, hydrophobic sticking is still occurring.

Workflow Start Run Compound over Bare Sensor (FC1) Decision1 Is FC1 Response > 5 RU? Start->Decision1 Specific Proceed to Kinetic Data Analysis Decision1->Specific No (NSB Minimized) CheckSolubility Verify 2-5% DMSO Match in Buffer & Sample Decision1->CheckSolubility Yes (High NSB) AddTween Add 0.05% Tween-20 to Running Buffer SwitchPlates Use Low-Bind Plates for Sample Prep AddTween->SwitchPlates CheckSolubility->AddTween SwitchPlates->Start Retest

Caption: Iterative workflow for diagnosing and minimizing non-specific binding in SPR assays.

Quantitative Data & Buffer Formulations

The following table summarizes the quantitative impact of various buffer additives on the non-specific binding of lipophilic small molecules (like phenylsulfonyl derivatives) to standard assay surfaces.

Buffer Additive / ConditionConcentration RangeMechanism of Action against NSBImpact on 2-Methoxy-6-(phenylsulfonyl)pyridine
Tween-20 (Surfactant) 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions between the phenyl ring and plastics/dextran[3].Highly Effective. Reduces background signal by >85% in SPR and bead assays.
DMSO (Co-solvent) 1.0% - 5.0% (v/v)Maintains solvation of the lipophilic core, preventing micelle formation.Essential. Must be strictly matched between sample and running buffer to avoid bulk shifts.
BSA (Carrier Protein) 0.01% - 0.1% (w/v)Blocks non-specific protein-protein or protein-surface interactions[2].Caution. May sequester the compound due to its lipophilicity, artificially lowering apparent affinity.
NaCl (Ionic Strength) 150 mM - 300 mMShields electrostatic charge-charge interactions[2].Ineffective/Detrimental. The compound is neutral; high salt may "salt out" the drug and increase NSB.
PEG-8000 (Polymer) 0.1% - 0.5% (w/v)Sterically hinders access to hydrophobic surface patches without sequestering the drug.Recommended Alternative. Excellent replacement for BSA if protein scavenging is observed.

References

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Life Technical Blog, December 10, 2020. Available at:[Link]

  • Technology Networks. "4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments." Technology Networks Analysis, December 18, 2015. Available at:[Link]

  • National Institutes of Health (PMC). "Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs." RNA, 2019. Available at:[Link]

  • ACS Publications. "Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications." Chemical Reviews, June 09, 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-6-(phenylsulfonyl)pyridine in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic small molecules. 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4) is a classic example of a "difficult" compound. Its structure—a bulky, hydrophobic phenylsulfonyl moiety coupled with a planar methoxy-pyridine ring—drives strong intermolecular π−π stacking and hydrophobic interactions.

When introduced into aqueous assay buffers, this compound resists solvation. Instead of remaining as molecular monomers, it often undergoes liquid-liquid phase separation to form colloidal aggregates. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your assay data reflects true pharmacology, not physical artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon addition to the assay buffer. How can I prevent this "crash out"? The Causality: This is a thermodynamic shock response. When you transfer a high-concentration DMSO stock directly into an aqueous buffer (like PBS or HEPES), the local dielectric constant plummets. The compound cannot hydrate fast enough, leading to instantaneous crystallization or amorphous precipitation. The Solution:

  • Order of Addition: Never add the compound to a "bare" buffer. Ensure your assay buffer already contains your carrier proteins (e.g., 0.1% BSA) or surfactants before the compound is introduced.

  • Acoustic Dispensing: If available, use an Echo liquid handler to transfer nanoliter volumes of the DMSO stock directly into the final assay volume, bypassing intermediate aqueous dilution steps that trigger nucleation.

Q2: I am seeing inconsistent IC50​ values, steep Hill slopes, and "bell-shaped" dose-response curves. Is this a solubility issue? The Causality: Yes. You have likely crossed the compound's Critical Aggregation Concentration (CAC). At this threshold, the compound forms densely packed, liquid-like colloidal particles (typically 50–500 nm in radius). These colloids non-specifically sequester target proteins on their surface, causing partial unfolding and promiscuous inhibition [1]. This manifests as a false positive in biochemical assays. The Solution: You must disrupt the colloids. The addition of non-ionic detergents (e.g., 0.01% Triton X-100) alters the surface tension and breaks these colloids down into manageable micelles. You can physically verify the presence and disruption of these colloids using Dynamic Light Scattering (DLS) [2].

Q3: My cell-based assay cannot tolerate the high DMSO concentrations (>1%) required to keep this compound soluble. What are my alternatives? The Causality: While DMSO enhances solubility, concentrations above 0.5–1.0% alter lipid bilayer fluidity, induce off-target kinase phosphorylation, and cause heterogeneous cytotoxicity, confounding your phenotypic readouts [3]. The Solution: Transition to a host-guest complexation strategy using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic cavity of the cyclodextrin toroid encapsulates the lipophilic phenylsulfonyl group, while its hydrophilic exterior maintains aqueous solubility. This allows you to deliver the drug at high concentrations while keeping DMSO ≤0.1% [4].

Part 2: Solubilization Strategies & Quantitative Data

To select the appropriate intervention, you must balance solubilization power against assay compatibility. Below is a comparative matrix of additives used to stabilize 2-Methoxy-6-(phenylsulfonyl)pyridine.

Solubilization AgentMechanism of ActionTypical Working Conc.ProsCons
DMSO Co-solvency; disrupts water hydrogen bonding network.0.1% – 1.0% (v/v)Universal solvent; easy to prepare serial dilutions.High toxicity in cells; causes target-independent signaling shifts [3].
Triton X-100 Micellar encapsulation; disrupts colloidal phase separation.0.005% – 0.01% (v/v)Highly effective at reversing colloidal false positives.Can denature sensitive enzymes; lyses cells at high concentrations.
CHAPS Zwitterionic micelle formation.1 mM – 5 mMGentler on membrane proteins than Triton X-100.Higher cost; requires careful optimization of the Critical Micelle Concentration (CMC).
HP- β -CD Inclusion complexation (Host-Guest thermodynamics).5% – 20% (w/v)Zero osmotic penalty; highly biocompatible for cell assays [4].Requires pre-incubation (kneading/mixing) to form the complex.

Part 3: Experimental Protocols (Self-Validating Systems)

A robust assay must prove its own validity. The following protocols integrate physical verification steps to ensure the compound is truly soluble.

Protocol 1: DLS-Guided Surfactant Optimization (Biochemical Assays)

This protocol uses Dynamic Light Scattering (DLS) to physically validate that false-positive colloids have been eradicated.

  • Sample Preparation: Prepare a 10 μM solution of 2-Methoxy-6-(phenylsulfonyl)pyridine in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) containing 1% DMSO.

  • Baseline DLS Measurement: Transfer 20 μL to a 384-well DLS microplate. Measure the hydrodynamic radius ( Rh​ ). Validation checkpoint: If Rh​ is between 50–500 nm, colloidal aggregates are present [2].

  • Surfactant Titration: Spike the buffer with a serial dilution of Triton X-100 (from 0.001% to 0.05%).

  • Re-measurement: Read the plate again.

  • Enzymatic Counter-Screen: Select the lowest surfactant concentration that reduces the Rh​ to <10 nm (indicating micellar or monomeric state). Re-run your biochemical assay under these conditions. If the previously observed inhibition disappears, it was a colloidal artifact.

Protocol 2: HP- β -CD Complexation for Cell-Based Assays

This protocol uses a phase-solubility diagram to mathematically prove the formation of a 1:1 inclusion complex.

  • Matrix Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM in PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 5 mg) of solid 2-Methoxy-6-(phenylsulfonyl)pyridine to 1 mL of each HP- β -CD solution.

  • Equilibration: Shake the suspensions at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 μm PVDF syringe filter.

  • Quantification & Validation: Quantify the dissolved compound using HPLC-UV. Plot the concentration of the dissolved compound against the HP- β -CD concentration (Higuchi-Connors plot). Validation checkpoint: A linear plot (Type AL​ ) confirms a 1:1 stoichiometric inclusion complex, validating that the drug is molecularly dispersed, not just suspended.

Part 4: System Workflows & Mechanistic Diagrams

G Start Assay Artifacts Detected (Precipitation / Flat SAR) DLS Dynamic Light Scattering (DLS) Check for Colloids Start->DLS Agg Colloids Detected (>50 nm radius) DLS->Agg NoAgg No Colloids Detected (True Insoluble) DLS->NoAgg Surf Add 0.01% Triton X-100 or Tween-20 Agg->Surf CD Formulate with HP-β-CD (Inclusion Complex) NoAgg->CD Val Re-run Assay: Confirm Linear Dose-Response Surf->Val CD->Val

Fig 1. DLS-guided troubleshooting workflow for resolving assay artifacts caused by compound aggregation.

Mechanism Cmpd 2-Methoxy-6-(phenylsulfonyl)pyridine (Highly Lipophilic) Aq Aqueous Buffer (High Dielectric Constant) Cmpd->Aq Direct Dilution Micelle Micellar Encapsulation (Maintains Monomers) Cmpd->Micelle + Non-ionic Surfactant Inclusion HP-β-CD Inclusion Complex (Shields Hydrophobic Core) Cmpd->Inclusion + Cyclodextrin Colloid Colloidal Aggregation (Protein Sequestration) Aq->Colloid > CAC

Fig 2. Divergent physical states of lipophilic compounds in aqueous media based on the applied solubilization strategy.

References

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today, 19, 188–200. Available at:[Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available at:[Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Caiment, F. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(6), 2824. Available at:[Link]

  • Radu, C. D., Parteni, O., & Ochiuz, L. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 13(11), 1881. Available at:[Link]

Troubleshooting

Technical Support Center: NMR Interpretation for 2-Methoxy-6-(phenylsulfonyl)pyridine

Overview Interpreting the Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4)[1] presents a unique analytical challenge for drug development professionals. The molecule fe...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Interpreting the Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4)[1] presents a unique analytical challenge for drug development professionals. The molecule features competing electronic environments: the strongly electron-donating methoxy group at C2 and the highly electron-withdrawing phenylsulfonyl group at C6. This technical guide provides a self-validating troubleshooting framework designed to help researchers resolve overlapping aromatic multiplets, definitively assign quaternary carbons, and ensure structural integrity.

Section 1: Quantitative Data Summary

To establish a baseline for your assignments, the table below summarizes the expected 1 H and 13 C NMR chemical shifts based on the distinct electronic contributions of the substituents[2][3].

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Mechanistic Rationale
Methoxy (-OCH 3​ ) 3.90 - 4.10Singlet (3H)~54.0Typical alkoxy range; deshielded by direct oxygen attachment.
Pyridine H3 / C3 6.80 - 7.00Doublet (1H)~107.0 - 110.0Strongly shielded by resonance donation from the C2 methoxy oxygen lone pairs.
Pyridine H4 / C4 7.60 - 7.80Triplet/dd (1H)~139.0 - 141.0Meta to both substituents; standard aromatic shift.
Pyridine H5 / C5 7.80 - 8.00Doublet (1H)~115.0 - 120.0Deshielded by the strong inductive effect of the adjacent C6 sulfonyl group.
Pyridine C2 -Quaternary~163.0 - 165.0Highly deshielded by direct attachment to the electronegative oxygen.
Pyridine C6 -Quaternary~152.0 - 155.0Deshielded by direct attachment to the electron-withdrawing -SO 2​ group.
Phenyl Ortho (H2', H6') 7.95 - 8.10Multiplet (2H)~128.0 - 129.0Deshielded by the adjacent -SO 2​ group.
Phenyl Meta (H3', H5') 7.50 - 7.65Multiplet (2H)~129.0 - 130.0Standard phenyl range; minimal inductive effect.
Phenyl Para (H4') 7.55 - 7.70Multiplet (1H)~133.0 - 134.0Slightly deshielded by resonance withdrawal from the sulfonyl group.
Phenyl Ipso (C1') -Quaternary~138.0 - 140.0Attached directly to the sulfonyl group.
Section 2: Troubleshooting & FAQs

Q1: I have a complex, overlapping multiplet cluster between 7.5 and 8.1 ppm. How do I differentiate the pyridine protons (H4, H5) from the phenylsulfonyl protons? Causality & Solution: This overlap occurs because the strong electron-withdrawing nature of the sulfonyl group deshields both the ortho-phenyl protons and the pyridine H5 proton, pushing them into the exact same spectral window[3]. Relying on 1D integration alone will lead to ambiguous assignments. Self-Validating Protocol:

  • Locate the highly shielded pyridine H3 doublet at ~6.8–7.0 ppm. This peak is isolated from the rest of the aromatic region due to the strong resonance donation from the methoxy group[2].

  • Use a 2D COSY spectrum. Trace the cross-peak from H3 to its neighbor, H4 (which will be buried in the multiplet).

  • Trace the subsequent COSY cross-peak from H4 to H5.

  • The remaining signals in the 7.5–8.1 ppm region belong to the phenyl ring. You can validate this by checking the integration of the isolated phenyl signals (which should sum to 5H total) and verifying their distinct spin system (ortho correlating to meta, meta correlating to para).

Q2: How can I definitively assign the quaternary carbons C2 and C6? They appear very close to each other in the 13 C spectrum. Causality & Solution: C2 (bound to -OCH 3​ ) and C6 (bound to -SO 2​ Ph) are both highly deshielded heteroatom-bound carbons, typically appearing between 150 and 165 ppm. Misassignment here is a common point of failure in structural verification[4]. Self-Validating Protocol:

  • Acquire a 2D HMBC spectrum optimized for long-range coupling ( 3JCH​≈8 Hz).

  • Locate the intense methoxy proton singlet (~3.9 ppm). Look for a strong 3J correlation to a quaternary carbon. This carbon is definitively C2.

  • Locate the pyridine H5 proton (identified via the COSY method in Q1). It will show a 2J or 3J correlation to C6. By cross-referencing these two distinct HMBC correlations, the assignment of the quaternary carbons is internally validated without ambiguity.

Q3: My methoxy peak appears broadened or slightly split, even though it should be a sharp singlet. Is my compound degrading? Causality & Solution: While degradation is a possibility, peak broadening of the methoxy group in 2-methoxypyridine derivatives is frequently caused by restricted rotation or concentration-dependent aggregation in non-polar solvents like CDCl 3​ [5]. The lone pairs on the methoxy oxygen conjugate with the pyridine ring, giving the C-O bond partial double-bond character. Self-Validating Protocol:

  • Dilute the NMR sample by a factor of 4 and rerun the 1D 1 H spectrum. If the peak sharpens into a singlet, the issue was aggregation.

  • If broadening persists, run the sample at an elevated temperature (e.g., 40 °C). Increased thermal energy overcomes the rotational barrier; if the peak sharpens, restricted rotation is confirmed.

Section 3: Experimental Protocol for High-Resolution 2D NMR Workflow

To execute the self-validating system described above, follow this standardized acquisition methodology:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of high-purity 2-Methoxy-6-(phenylsulfonyl)pyridine[1] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could cause magnetic field inhomogeneities.

Step 2: 1D Acquisition & Shimming

  • Acquire a standard 1D 1 H spectrum (minimum 16 scans, relaxation delay D1≥2 s).

  • Acquire a 1D 13 C{1H} spectrum (minimum 512 scans, relaxation delay D1≥2 s). Ensure the signal-to-noise ratio for the quaternary carbons (C2, C6, C1') is at least 10:1.

Step 3: 2D COSY & HSQC Mapping

  • Run a gradient-selected COSY (gCOSY) to map the homonuclear 3JHH​ couplings. Use a minimum of 128 t1​ increments to ensure adequate resolution in the indirect dimension.

  • Run a gradient-selected HSQC (gHSQC) to map direct 1JCH​ bonds. This will instantly differentiate protonated carbons from quaternary carbons.

Step 4: 2D HMBC Validation

  • Run a gradient-selected HMBC (gHMBC) optimized for a long-range coupling constant of 8 Hz. Use at least 256 t1​ increments to ensure high resolution in the carbon dimension, which is critical for distinguishing C2 and C6.

Section 4: Logical Workflow Diagram

The following diagram illustrates the causality and logical flow of the NMR assignment process, demonstrating how each experiment builds a self-validating structural proof.

G N1 1D 1H & 13C NMR Initial Screening N2 Identify Methoxy (-OCH3) 1H: ~3.9 ppm | 13C: ~54 ppm N1->N2 N3 Analyze Aromatic Region (6.8 - 8.2 ppm) N1->N3 N6 2D HMBC Link Quaternary C2 & C6 N2->N6 3J Correlation to C2 N4 2D COSY Isolate Pyridine H3-H4-H5 vs Phenyl N3->N4 Trace from H3 (~6.8 ppm) N5 2D HSQC Assign Direct C-H Correlations N4->N5 N5->N6 H5 Correlation to C6 N7 Final Assignment: 2-Methoxy-6-(phenylsulfonyl)pyridine N6->N7 Internally Validated

Logical workflow for the self-validating NMR assignment of 2-Methoxy-6-(phenylsulfonyl)pyridine.

References
  • CAS 1456625-25-4 | 2-Methoxy-6-(phenylsulfonyl)pyridine - Hoffman Fine Chemicals. Source: hoffmanchemicals.com.
  • 2-Methoxypyridine(1628-89-3) 13C NMR spectrum - ChemicalBook. Source: chemicalbook.com.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Source: nih.gov.
  • Study of CH/π Interactions in the Molecular Recognition between Acetyl Galactopyranoside and 6-substituted 2-Methoxypyridines. Source: scielo.org.mx.
  • Supporting Information - The Royal Society of Chemistry (1-(phenylsulfonyl)piperidine NMR data). Source: rsc.org.

Sources

Optimization

Dealing with impurities in commercial 2-Methoxy-6-(phenylsulfonyl)pyridine

Troubleshooting Guides, Impurity Profiling, and Purification Workflows As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields or unexpected side reactions when utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Impurity Profiling, and Purification Workflows

As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields or unexpected side reactions when utilizing commercial batches of 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS: 1456625-25-4). Whether you are deploying this reagent as a building block for complex cross-coupling, nucleophilic substitution, or within medicinal chemistry campaigns, the purity of your starting material dictates the viability of your downstream chemistry.

Commercial synthesis of this compound typically proceeds via the nucleophilic aromatic substitution of 2-chloro-6-methoxypyridine with thiophenol, followed by the oxidation of the resulting sulfide intermediate to the target sulfone using meta-chloroperoxybenzoic acid (mCPBA)[1]. Because oxidation kinetics vary, commercial lots are highly susceptible to specific, predictable impurities. This support guide provides a field-proven, self-validating framework for identifying, quantifying, and eliminating these contaminants.

Part 1: Mechanistic Origins of Common Impurities (The "Why")

To troubleshoot effectively, we must first understand the chemical causality behind the impurities found in your vial.

  • Impurity A: 2-Methoxy-6-(phenylsulfinyl)pyridine (Under-oxidation)

    • Causality: The oxidation of a sulfide to a sulfoxide is kinetically rapid, but the subsequent oxidation of the sulfoxide to the sulfone is significantly slower and requires a slight excess of oxidant[2]. If the manufacturer quenches the reaction prematurely or uses degraded mCPBA, the reaction kinetically traps the sulfoxide[2].

  • Impurity B: 2-Methoxy-6-(phenylsulfonyl)pyridine N-oxide (Over-oxidation)

    • Causality: While the pyridine ring is electron-deficient and resists oxidation, the use of excess mCPBA and elevated temperatures—often employed to force the sluggish sulfoxide-to-sulfone conversion—can inadvertently oxidize the pyridine nitrogen[3]. This N-oxide is a well-documented synthetic byproduct in pyridine sulfide oxidations[3].

  • Impurity C: meta-Chlorobenzoic Acid (mCBA)

    • Causality: mCBA is the stoichiometric byproduct of mCPBA oxidation. While typically removed by basic aqueous workup, mCBA can co-crystallize with the target sulfone if the organic phase is not thoroughly washed or if the target compound precipitates too quickly, trapping the acid in its crystal lattice.

SynthesisPathway SM 2-Chloro-6- methoxypyridine Sulfide Sulfide Intermediate SM->Sulfide PhSH, Base Sulfoxide Sulfoxide (Under-oxidation) Sulfide->Sulfoxide mCPBA (Fast) Target Target Sulfone Product Sulfoxide->Target mCPBA (Slow) NOxide N-Oxide (Over-oxidation) Target->NOxide Excess mCPBA (Heat)

Synthesis pathway illustrating the kinetic origins of under- and over-oxidation impurities.

Part 2: Quantitative Impurity Profiling

Before initiating purification, profile your commercial batch using LC-MS and 1 H NMR to identify the dominant contaminant.

ImpurityMass Shift (vs Target)Typical LC-MS RT Shift 1 H NMR Diagnostic Peaks (CDCl 3​ )Origin / Causality
Sulfoxide -16 DaEarlier (More polar)Complex aromatic splitting due to the chiral sulfur center[2]Under-oxidation (kinetic trapping)
N-Oxide +16 DaEarlier (Highly polar)Downfield shift of adjacent pyridine protonsOver-oxidation (excess mCPBA)[3]
mCBA N/A (MW 156.5)Varies (pH dependent)Broad multiplet ~7.4–8.0 ppmIncomplete basic workup
Starting Material -116 DaLater (Less polar)Distinct methoxy singlet shiftIncomplete S N​ Ar with thiophenol
Part 3: Troubleshooting FAQs

Q: My commercial batch has a persistent M+16 peak on LC-MS. Is this the N-oxide or a different sulfonate species? A: It is almost certainly the pyridine N-oxide. Because the intermediate sulfoxide is notoriously slow to oxidize to the sulfone, manufacturers often push the reaction with excess mCPBA and heat[3]. This brute-force approach overcomes the electron-deficient nature of the pyridine ring, leading to inadvertent N-oxidation[3]. See Protocol A for removal.

Q: I see a major impurity at M-16. Why does this happen, and how does it affect my downstream cross-coupling? A: The M-16 species is the sulfoxide under-oxidation product. Because the first oxidation step is exceptionally fast and the second is slow, a lack of sufficient oxidant kinetically traps the sulfoxide[2]. In cross-coupling reactions, sulfoxides act as poorer leaving groups than sulfones and can competitively coordinate to palladium or nickel catalysts, severely depressing your yields. You must re-subject the batch to mild oxidation (0.1–0.2 eq mCPBA in DCM at 0 °C).

Q: The NMR of my batch shows broad, overlapping aromatic peaks, and the solid has a faint, sharp odor. What is the contaminant? A: This indicates contamination with meta-chlorobenzoic acid (mCBA). mCBA often co-crystallizes with the target sulfone if the manufacturer's basic aqueous workup was rushed. The presence of this acidic impurity will immediately quench basic reagents (like Grignard reagents, LDA, or alkoxides) used in subsequent nucleophilic substitution steps. See Protocol B for removal.

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to your main experiment without confirming the "Self-Validation Check" at the end of each workflow.

Protocol A: Mild Deoxygenation of the N-Oxide Impurity

Causality & Design: To salvage a batch heavily contaminated with the N-oxide, we must selectively reduce the N–O bond without cleaving the C–S sulfone bond. While catalytic hydrogenation might risk dehalogenation or pyridine ring reduction, elemental iron in acetic acid provides a mild, single-electron transfer reduction pathway that is highly selective for N-oxides.

  • Dissolution: Dissolve the crude 2-Methoxy-6-(phenylsulfonyl)pyridine (1.0 eq) in a 4:1 mixture of Ethanol and Glacial Acetic Acid to achieve a 0.2 M concentration.

  • Reduction: Add Iron powder (325 mesh, 3.0 eq) in one portion.

  • Heating: Heat the suspension to 60 °C and stir vigorously for 2 hours. (Causality: Vigorous mechanical stirring is required to continuously break up the passivating iron oxide layer that forms on the metal surface).

  • Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove iron residues. Wash the filter cake generously with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure, redissolve the residue in Ethyl Acetate, and wash carefully with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Dry over anhydrous Na 2​ SO 4​ and concentrate.

  • Self-Validation Check: Analyze the concentrated organic layer via LC-MS. The M+16 peak must be completely absent. If residual N-oxide remains, verify the activity of your iron powder (it degrades to unreactive rust over time).

Protocol B: Scavenging mCBA and Recrystallization

Causality & Design: Simple trituration fails to remove mCBA because it is physically trapped within the sulfone's crystal lattice. The material must be fully solubilized in an organic solvent to allow the biphasic acid-base extraction to proceed efficiently.

  • Solubilization: Dissolve the contaminated solid completely in Ethyl Acetate (15 mL/g of compound). (Causality: Complete dissolution ensures no mCBA is shielded from the aqueous base).

  • Deprotonation: Wash the organic phase vigorously with saturated aqueous NaHCO 3​ (3 x 5 mL/g). (Causality: The pKa of mCBA is ~3.8, while the conjugate acid of bicarbonate is ~6.4. This ensures complete deprotonation and partitioning of mCBA into the aqueous phase as a water-soluble sodium salt).

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to dryness.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of boiling Ethanol. Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, and finally to 4 °C to induce crystallization. Filter and dry.

  • Self-Validation Check: Run a 1 H NMR of the recrystallized solid. The broad aromatic signals corresponding to mCBA (7.4–8.0 ppm) must be entirely absent.

Part 5: Purification Logic Tree

LogicTree Start Analyze Commercial Batch (LC-MS / 1H NMR) Q1 High mCBA Impurity? Start->Q1 A1_Yes Protocol B: Basic Aqueous Wash Q1->A1_Yes Yes Q2 High N-Oxide Impurity? Q1->Q2 No A1_Yes->Q2 A2_Yes Protocol A: Mild Reduction Q2->A2_Yes Yes Q3 High Sulfoxide Impurity? Q2->Q3 No A2_Yes->Q3 A3_Yes Re-subject to Oxidation (0.1 eq mCPBA) Q3->A3_Yes Yes Pass Proceed to Downstream Chemistry Q3->Pass No A3_Yes->Pass

Decision matrix for identifying and resolving specific commercial batch impurities prior to use.

References
  • Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98% 17228-64-7.

  • ACS Publications (Journal of Medicinal Chemistry). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors.3

  • White Rose eTheses Online. Improved Routes to Unsaturated Ketones and Heterocycles.2

  • PubMed Central (PMC). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation.1

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-6-(phenylsulfonyl)pyridine Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating bioconjugation as a "black box" protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating bioconjugation as a "black box" protocol. To truly optimize your yields and troubleshoot failures, you must understand the physical chemistry governing your reagents.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting for site-specific protein modification using 2-Methoxy-6-(phenylsulfonyl)pyridine.

The Causality of S-Arylation: Understanding the Mechanism

2-Methoxy-6-(phenylsulfonyl)pyridine modifies proteins via a1[2]. The success of this reaction relies on two critical structural features:

  • The Electrophilic Core: The pyridine ring acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate[2]. The 2-methoxy substituent fine-tunes this electrophilicity, preventing indiscriminate reactivity while maintaining a rapid reaction rate with thiols[3].

  • The Leaving Group: The phenylsulfonyl moiety is an exceptional leaving group. Upon attack by a thiolate, the intermediate rapidly collapses, ejecting benzenesulfinate and forming a highly stable, irreversible S-heteroaryl bond[3].

SNAr_Mechanism A Protein-Cys-SH (Target Thiol) C Deprotonation (pH 7.5-8.0) Thiolate Formation A->C B 2-Methoxy-6-(phenylsulfonyl)pyridine (Electrophile) D Meisenheimer Complex (Stabilized Intermediate) B->D C->D Nucleophilic Attack E S-Heteroarylated Protein (Stable Conjugate) D->E Aromatization F Benzenesulfinate (Leaving Group) D->F Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for cysteine S-arylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conjugation yield lower than 20% even after 4 hours of incubation? Causality: SNAr kinetics are strictly dependent on the nucleophilicity of the target residue. At physiological pH (7.4), the cysteine thiol (pKa ~8.3) is predominantly protonated. If your buffer pH drops below 7.0, the concentration of the reactive thiolate anion becomes negligible, stalling the SNAr attack[3]. Solution: Adjust your reaction buffer to pH 7.5–8.0. If the yield remains low, the target cysteine may be buried in the hydrophobic core. Introduce a mild denaturant (e.g., 1–2 M Urea or 0.5% CHAPS) to increase solvent accessibility.

Q2: I am observing off-target labeling (e.g., lysine modification) in my mass spectrometry data. How do I prevent this? Causality: 2-Sulfonylpyridines are inherently chemoselective for soft nucleophiles (thiols) over hard nucleophiles (amines)[2]. However, at elevated pH (>8.5) or under massive molar excesses (>50x), the ε-amino groups of lysine residues (pKa ~10.5) begin to deprotonate and compete for the electrophile[4]. Solution: Strictly control the pH to 7.5–8.0. Limit the reagent excess to 5–10 molar equivalents relative to the free cysteine concentration.

Q3: The reagent precipitates immediately upon addition to the protein mixture. What is the optimal solvent system? Causality: Heteroaryl sulfones possess high lipophilicity. Direct addition of the dry powder or highly concentrated stocks into aqueous buffers causes rapid aggregation, sequestering the reactive warhead from the protein[4]. Solution: Prepare a fresh 20–50 mM stock in anhydrous DMSO or DMF. Add this stock dropwise to the rapidly stirring protein solution. Ensure the final organic solvent concentration does not exceed 5–10% (v/v) to prevent protein precipitation.

Q4: Can I use DTT or BME to reduce my protein prior to conjugation? Causality: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols. Because 2-Methoxy-6-(phenylsulfonyl)pyridine is a thiol-reactive electrophile, these reducing agents will aggressively compete with your protein, consuming the reagent and forming dead-end adducts[3]. Solution: Use5 for disulfide reduction[5]. TCEP is a phosphine-based reducing agent that lacks a thiol group and is fully compatible with SNAr workflows.

Troubleshooting Start Issue: Low Conjugation Yield Check1 Is pH between 7.5 and 8.0? Start->Check1 Fix1 Adjust buffer pH. Thiolate must be formed. Check1->Fix1 No Check2 Is the Cysteine solvent-accessible? Check1->Check2 Yes Fix1->Check2 Fix2 Add mild denaturant (e.g., 2M Urea) or increase incubation time. Check2->Fix2 No Check3 Is TCEP present? Check2->Check3 Yes Fix2->Check3 Fix3 Add 2-5 eq TCEP to reduce disulfide bonds. Check3->Fix3 No Success Optimal Bioconjugation Achieved Check3->Success Yes Fix3->Success

Figure 2: Step-by-step troubleshooting logic for resolving low bioconjugation yields.

Quantitative Data: Impact of Reaction Parameters

To provide a self-validating framework, the following table summarizes how different parameters affect the conjugation efficiency and chemoselectivity of phenylsulfonyl pyridines[2][3][4].

ParameterConditionConjugation Half-Life (t½)Chemoselectivity (Cys vs Lys)Mechanistic Impact
pH 6.5> 12 hoursExcellent (>99%)Thiol remains protonated; poor nucleophilicity.
pH 7.5 - 8.015 - 30 minsExcellent (>95%)Optimal thiolate formation; minimal lysine deprotonation.
pH 9.0+< 5 minsPoor (<70%)Rapid reaction, but lysine amines become competitive nucleophiles.
Reducing Agent 5 eq TCEP15 - 30 minsExcellentMaintains reduced cysteines without consuming the electrophile.
Reducing Agent 5 eq DTTN/A (Failed)N/ADTT completely consumes the phenylsulfonyl pyridine reagent.
Co-Solvent 5% DMSO20 minsExcellentMaintains reagent solubility without denaturing the protein.

Self-Validating Experimental Protocol: Site-Specific S-Arylation

This protocol is engineered to be a self-validating system. By taking aliquots at specific checkpoints, you can isolate variables and guarantee reproducibility.

Phase 1: Preparation and Reduction

  • Buffer Exchange: Dialyze or desalt your target protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). Note: Avoid primary amine buffers like Tris if you plan to push the pH above 8.0, though HEPES is preferred.

  • Reduction: Add 5 molar equivalents of TCEP-HCl to the protein solution. Incubate at room temperature for 30 minutes.

  • Validation Checkpoint 1: Perform an Ellman’s assay (DTNB) on a small aliquot to confirm the presence of free sulfhydryls prior to reagent addition.

Phase 2: Reagent Preparation and Conjugation 4. Stock Preparation: Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to a final concentration of 20 mM. Critical: Use immediately; prolonged storage in DMSO can lead to moisture absorption and slow hydrolysis. 5. Reaction Initiation: Add the reagent stock dropwise to the rapidly mixing protein solution to achieve a 10-fold molar excess. Ensure the final DMSO concentration is ≤ 5% (v/v). 6. Incubation: Incubate the mixture at 25°C for 2 hours with gentle end-over-end mixing.

Phase 3: Purification and Validation 7. Quenching (Optional): If precise kinetic control is required, quench the reaction by adding a massive excess (50 mM) of free L-cysteine or BME to scavenge unreacted electrophiles. 8. Purification: Remove excess reagent and leaving group (benzenesulfinate) using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with your final storage buffer. 9. Validation Checkpoint 2: Analyze the purified conjugate via Intact Mass Spectrometry (LC-MS). You should observe a mass shift corresponding to the addition of the 2-methoxypyridine moiety (loss of the phenylsulfonyl group).

References

  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins , Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Supplementary Information - The Royal Society of Chemistry , RSC Publishing.5

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation , Bioconjugate Chemistry (ACS Publications). 4

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles , Journal of the American Chemical Society (ACS Publications). 1

Sources

Optimization

Technical Support Center: Strategies to Reduce Reaction Times for 2-Methoxy-6-(phenylsulfonyl)pyridine Modifications

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(phenylsulfonyl)pyridine and its derivatives. This guide is designed to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(phenylsulfonyl)pyridine and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. Our focus is on providing actionable strategies to reduce reaction times and improve overall efficiency, grounded in established chemical principles and field-proven insights.

Introduction to the Reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine

2-Methoxy-6-(phenylsulfonyl)pyridine is a key intermediate in medicinal chemistry, valued for its unique electronic and steric properties. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing phenylsulfonyl group at the 2-position, and the methoxy group at the 6-position, further influences the reactivity of the pyridine core. Understanding these electronic effects is paramount to optimizing reaction conditions.

The phenylsulfonyl group is an excellent leaving group and powerfully activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The methoxy group, while also possessing some electron-withdrawing inductive effects due to the oxygen atom, can also act as a leaving group under certain conditions. The interplay of these substituents dictates the regioselectivity and rate of nucleophilic substitution reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with a thiol nucleophile on 2-Methoxy-6-(phenylsulfonyl)pyridine is extremely slow, even at elevated temperatures. What factors could be contributing to this, and how can I accelerate the reaction?

Answer:

Slow SNAr reactions with this substrate are a common challenge. The rate of an SNAr reaction is influenced by several factors: the nature of the nucleophile, the stability of the intermediate, the leaving group ability, and the reaction conditions.[1][2]

Potential Causes and Solutions:

  • Insufficient Nucleophilicity: While thiols are generally good nucleophiles, their reactivity can be significantly enhanced by converting them to the corresponding thiolate.

    • Solution: Add a suitable non-nucleophilic base to deprotonate the thiol in situ. The choice of base is critical; it should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

  • Poor Intermediate Stabilization: The rate-determining step in many SNAr reactions is the formation of the negatively charged Meisenheimer intermediate.[1][3] The stability of this intermediate is crucial.

    • Solution: The inherent electron deficiency of the pyridine ring, augmented by the phenylsulfonyl group, already provides significant stabilization.[4] However, solvent choice can play a major role. Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive anion.[4]

  • Inadequate Temperature: While you've mentioned elevated temperatures, it's possible the activation energy for the reaction is still not being sufficiently overcome.[2]

    • Solution: Carefully increase the reaction temperature in a controlled manner. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to significantly reduced reaction times.

  • Leaving Group Ability: The phenylsulfonyl group is an excellent leaving group. However, in some contexts, the methoxy group could also be displaced. The relative rates will depend on the specific nucleophile and reaction conditions.

dot

Caption: Troubleshooting workflow for slow SNAr reactions.

Issue 2: Poor Regioselectivity in Functionalization Reactions

Question: I am attempting a metal-catalyzed cross-coupling reaction to introduce a substituent at a specific position on the pyridine ring, but I am observing a mixture of isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the functionalization of substituted pyridines is a significant challenge. The electronic nature of the existing substituents and the reaction mechanism both play a crucial role.

Potential Causes and Solutions:

  • Competing Reaction Sites: The pyridine nitrogen and the existing substituents direct incoming electrophiles or organometallic reagents to specific positions. The phenylsulfonyl group is a strong meta-director for electrophilic attack (if such a reaction were feasible on this electron-poor ring), while the methoxy group is an ortho, para-director. For nucleophilic attack, the positions ortho and para to the electron-withdrawing sulfonyl group (C2 and C4) are activated.[3][4]

  • Directed Metalation: For achieving high regioselectivity, directed ortho-metalation (DoM) is a powerful strategy.

    • Solution: The methoxy group can act as a directing group for lithiation at the C3 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA).[5] The resulting organolithium species can then be quenched with a variety of electrophiles.

  • Palladium-Catalyzed Cross-Coupling: For Suzuki-Miyaura or similar cross-coupling reactions, the position of the halide or triflate leaving group will dictate the site of new bond formation.

    • Solution: If starting from a halogenated precursor to 2-Methoxy-6-(phenylsulfonyl)pyridine, the regioselectivity is pre-determined. For direct C-H activation/functionalization, the choice of catalyst, ligand, and directing group is critical.[6][7]

dot

Caption: Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for SNAr reactions on this substrate?

A1: There is no single "optimal" temperature. It is highly dependent on the nucleophile's reactivity and the solvent used. A good starting point is often room temperature for highly reactive nucleophiles (like thiolates in a polar aprotic solvent) and gradually increasing to 80-120 °C for less reactive nucleophiles. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature for your specific system.

Q2: Can I use a phase-transfer catalyst to accelerate my reaction?

A2: Yes, a phase-transfer catalyst (PTC) can be very effective, especially if your nucleophile is in an aqueous or solid phase and the pyridine substrate is in an organic phase. A PTC like tetrabutylammonium bromide can facilitate the transfer of the nucleophilic anion into the organic phase, thereby increasing the reaction rate.

Q3: Are there any alternative activating groups to the phenylsulfonyl group?

A3: While the phenylsulfonyl group is highly effective, other electron-withdrawing groups like a nitro group or a trifluoromethyl group at the C2 or C4 position can also activate the pyridine ring for SNAr. The choice of activating group can also influence the subsequent reactivity of the modified pyridine.

Experimental Protocols

Protocol 1: Accelerated SNAr with a Thiol Nucleophile

This protocol details a general procedure for the nucleophilic aromatic substitution of the phenylsulfonyl group with a thiol, incorporating strategies to reduce reaction time.

Materials:

  • 2-Methoxy-6-(phenylsulfonyl)pyridine

  • Thiol of choice

  • Sodium hydride (60% dispersion in mineral oil) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Thiolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 equivalents) in anhydrous DMF dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: To the freshly prepared thiolate solution, add a solution of 2-Methoxy-6-(phenylsulfonyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, gently heat the mixture to 50-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

FactorGeneral RecommendationRationale
Solvent Polar aprotic (DMF, DMSO, NMP)Stabilizes the Meisenheimer intermediate and solvates the cation of the nucleophile.[4]
Base Non-nucleophilic (NaH, K2CO3)Generates a more potent nucleophile (e.g., thiolate from thiol) without competing in the reaction.
Temperature 25-120 °CDependent on nucleophile reactivity; higher temperatures increase reaction rates but may lead to side products.[2]
Catalyst Phase-transfer catalyst (optional)Facilitates reactions between reactants in different phases.

References

  • Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. [Link]

  • Murphy, R. A., & Sarpong, R. (2012). Direct methoxypyridine functionalization approach to magellanine-type Lycopodium alkaloids. Organic letters, 14(2), 632–635. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Walsh Medical Media. (2023, June 26). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. [Link]

Sources

Troubleshooting

Impact of pH on the reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine with thiols

Welcome to the Technical Support Center for Heteroaryl Sulfone Bioconjugation. As a Senior Application Scientist, I frequently assist researchers in optimizing the labeling of target proteins using tunable electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Sulfone Bioconjugation. As a Senior Application Scientist, I frequently assist researchers in optimizing the labeling of target proteins using tunable electrophilic probes.

The reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine with biological thiols is a highly nuanced process governed by nucleophilic aromatic substitution (SNAr)[1]. Because this reaction relies on the thiolate anion rather than the protonated thiol, the pH of your reaction buffer is the single most critical variable in your experimental design. Below, you will find a deep dive into the mechanistic principles, troubleshooting guides for common pH-related issues, and field-validated protocols to ensure your bioconjugation workflows are both robust and reproducible.

Mechanistic Pathway: The Role of pH in SNAr

To troubleshoot effectively, we must first understand the reaction mechanism. The SNAr reaction proceeds via the addition of a nucleophile to the electron-deficient pyridine ring, forming a negatively charged Meisenheimer intermediate, followed by the elimination of the phenylsulfinate leaving group[1]. The pH dictates the equilibrium between the inactive thiol (R-SH) and the active nucleophile (R-S⁻).

SNAr_Pathway Thiol R-SH (Protonated Thiol) Thiolate R-S⁻ (Active Nucleophile) Thiol->Thiolate Base / pH > 7.0 Complex Meisenheimer Intermediate Thiolate->Complex Nucleophilic Attack (C6) Probe 2-Methoxy-6-(phenylsulfonyl)pyridine (Electrophile) Probe->Complex Product Thioether Conjugate + PhSO₂⁻ Complex->Product Elimination (SNAr)

Figure 1: pH-dependent SNAr mechanism of 2-Methoxy-6-(phenylsulfonyl)pyridine with thiols.

Troubleshooting Guides & FAQs

Q1: Why is my bioconjugation yield severely reduced at pH 6.5? A: The SNAr reaction strictly requires the thiolate anion (R-S⁻). The pKa of a typical solvent-exposed cysteine thiol is approximately 8.3[2]. At pH 6.5, the equilibrium concentration of the nucleophilic thiolate is extremely low (less than 2%). Kinetic studies on heteroaryl sulfones demonstrate that the reaction rate is approximately 5 times faster at pH 7.0 compared to 6.5 simply due to the higher effective concentration of the thiolate anion[2]. If you must work at pH 6.5 to maintain protein stability, you will need to significantly increase your incubation time or probe concentration.

Q2: Can I increase the pH to 9.0 to force the reaction to completion? A: While a higher pH exponentially increases thiolate concentration and accelerates the SNAr reaction, it critically compromises chemoselectivity. At pH > 8.5, competing nucleophiles—specifically the unprotonated ε-amino groups of lysine residues—gain enough nucleophilic character to attack the electrophile. Furthermore, highly basic conditions can lead to the premature hydrolysis of the sulfonyl warhead. A near-neutral pH (7.0–8.0) is the optimal therapeutic window for maintaining strict cysteine selectivity[2].

Q3: How does the 2-methoxy substitution affect reactivity compared to other 2-sulfonylpyridines? A: The methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). In SNAr reactions, EDGs push electron density into the heteroaromatic ring, which raises the activation energy required to form the negatively charged Meisenheimer intermediate. Literature on heteroaryl sulfones demonstrates that strong +M groups (like -OMe) can drastically reduce or even completely switch off reactivity toward standard thiols like glutathione[2]. Therefore, 2-Methoxy-6-(phenylsulfonyl)pyridine is a highly attenuated, "lazy" electrophile. It will typically only react with hyper-reactive, low-pKa cysteines (such as those in specific enzyme active sites), making it an excellent tool for highly targeted covalent ligand discovery where minimizing off-target background is paramount[1].

Data Presentation: pH vs. Reaction Kinetics

The following table summarizes the causal relationship between pH, thiolate availability, and the resulting kinetic and selectivity profiles for heteroaryl sulfone probes.

Buffer pHApprox. Thiolate Fraction (%)*Relative Reaction Rate (kobs)Chemoselectivity (Cys vs. Lys)Application Scientist Recommendation
6.5 1.5%Very Slow (1x)ExcellentPoor labeling efficiency; avoid unless required for stability.
7.0 4.8%Moderate (5x)ExcellentOptimal for targeting highly reactive, low-pKa cysteines.
7.5 13.7%Fast (15x)Very GoodStandard starting point for general bioconjugation.
8.0 33.4%Very Fast (35x)GoodUseful for labeling sterically hindered or less reactive cysteines.
8.5 61.3%Extremely Fast (>60x)Poor (Lys competition)Not recommended; high risk of off-target arylation and hydrolysis.

*Calculated using the Henderson-Hasselbalch equation assuming a standard cysteine pKa of 8.3.

Experimental Protocol: pH-Optimized Cysteine Bioconjugation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes mechanistic controls to prove that your labeling is both thiol-dependent and site-specific.

Step 1: Buffer Preparation Prepare 50 mM HEPES or Sodium Phosphate buffers at your desired pH (e.g., pH 7.5). Causality: You must strictly avoid primary amine buffers (e.g., Tris) because unprotonated amines can compete as nucleophiles at higher pH levels. Additionally, ensure the buffer is free of reducing agents containing free thiols (e.g., DTT or β-mercaptoethanol), as they will rapidly consume the electrophilic probe[1].

Step 2: Reagent Preparation Dissolve 2-Methoxy-6-(phenylsulfonyl)pyridine in anhydrous DMSO to create a 10 mM stock solution. Causality: The sulfonylpyridine warhead is susceptible to slow hydrolysis in aqueous solutions. Keeping stock solutions in an anhydrous organic solvent ensures reagent integrity over time[2].

Step 3: Reaction Initiation Dilute your target protein to 10–50 µM in the reaction buffer. Add the probe to the protein solution at a 5- to 10-fold molar excess. Causality: Ensure the final DMSO concentration remains ≤5% v/v. Higher co-solvent concentrations can unfold the target protein, exposing buried, non-target cysteines and ruining the site-selectivity of your attenuated probe.

Step 4: Incubation Incubate the mixture at 25°C or 37°C for 1–4 hours with gentle agitation.

Step 5: Quenching (Kinetic Freezing) Quench the reaction by adding a massive excess (e.g., 1 mM final concentration) of a low-molecular-weight thiol like L-cysteine or Glutathione (GSH). Causality: Flooding the system with a highly reactive, unhindered thiol instantly outcompetes the protein for any remaining unreacted probe. This effectively freezes the reaction kinetics at your exact time point, preventing artificial over-labeling during sample preparation for LC-MS[2].

Step 6: Self-Validation (The Negative Control) Procedure: In a parallel reaction tube, pre-incubate your target protein with a large excess of a known cysteine-blocking agent (e.g., 10 mM Iodoacetamide) for 30 minutes before adding the 2-Methoxy-6-(phenylsulfonyl)pyridine probe. Causality: Iodoacetamide irreversibly alkylates all accessible free cysteines via an SN2 mechanism. If subsequent LC-MS analysis of this control sample shows mass shifts corresponding to your sulfonylpyridine probe, it definitively proves that the probe is reacting with off-target residues (like lysine or histidine). This immediately alerts you that your chosen pH is too high or your probe concentration is excessive, allowing you to validate and adjust the chemoselectivity of your assay[1][2].

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 2-Methoxy-6-(phenylsulfonyl)pyridine in Cell-Based Assays

Welcome to our dedicated technical support resource for researchers utilizing 2-Methoxy-6-(phenylsulfonyl)pyridine in their cell-based assays. This guide is designed to provide practical, experience-driven advice to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers utilizing 2-Methoxy-6-(phenylsulfonyl)pyridine in their cell-based assays. This guide is designed to provide practical, experience-driven advice to navigate common challenges and ensure the scientific integrity of your experiments. The information presented here is synthesized from publicly available data on related compounds and general best practices for small molecule inhibitors. As of the latest update, specific literature on the cellular effects of 2-Methoxy-6-(phenylsulfonyl)pyridine is limited; therefore, this guide is based on the known reactivity of the phenylsulfonyl pyridine moiety and the biological activities of structurally similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing high variability in my assay results between replicates. What could be the cause?

A1: High variability is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself. Before investigating compound-specific effects, it's crucial to rule out general experimental inconsistencies.

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Variations in cell number per well will lead to significant differences in assay readouts.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell growth and compound efficacy. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Incomplete Solubilization: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in your culture medium. Visually inspect for any precipitate.

Q2: My compound appears to be precipitating in the cell culture medium. How can I improve its solubility?

A2: The solubility of small molecules in aqueous media is a frequent challenge. 2-Methoxy-6-(phenylsulfonyl)pyridine is predicted to be soluble in most organic solvents[1]. However, its solubility in aqueous cell culture media may be limited.

  • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5% (v/v), with ≤ 0.1% being ideal[2]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Gentle Warming: Gently warming the solution may aid in dissolution, but be cautious as excessive heat can degrade the compound.

  • Sonication: Brief sonication can help to break up aggregates and improve solubility.

  • Test Alternative Solvents: If solubility issues persist, consider testing other biocompatible solvents like ethanol, though their cellular toxicity must also be carefully evaluated.

Q3: I am seeing significant cytotoxicity even at low concentrations of the compound. What could be the reason?

A3: While the specific toxicological profile of 2-Methoxy-6-(phenylsulfonyl)pyridine is not extensively documented, related pyridine derivatives can exhibit cytotoxicity[3][4]. Understanding the potential mechanism can help troubleshoot unexpected toxicity.

  • Potential Mechanism of Action - Thiol Reactivity: The phenylsulfonyl pyridine moiety has been reported to react with free thiol groups, such as the cysteine residues in proteins[5]. This covalent modification could lead to protein inactivation and subsequent cellular stress and death.

  • Potential Mechanism of Action - Cytoskeletal Disruption: A structurally related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), has been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis[6][7]. If 2-Methoxy-6-(phenylsulfonyl)pyridine shares this activity, it would explain observed cytotoxicity.

To investigate further, you can:

  • Perform a Dose-Response Curve: A detailed dose-response experiment will help determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration range.

  • Shorten Incubation Time: If the compound is highly reactive, reducing the exposure time might mitigate acute toxicity while still allowing for the observation of more specific effects.

  • Use a Less Sensitive Cell Line: Different cell lines have varying sensitivities to cytotoxic agents. Testing on a panel of cell lines can provide insights into the compound's selectivity.

Q4: My compound is not showing any effect in the assay, even at high concentrations. What should I do?

A4: A lack of activity can be as perplexing as unexpected toxicity. Here are some troubleshooting steps:

  • Confirm Compound Integrity: Ensure your compound has not degraded. If possible, verify its identity and purity using analytical methods like HPLC or mass spectrometry.

  • Re-evaluate the Biological Hypothesis: The presumed target or pathway might not be active or relevant in your specific cell model. Consider using a positive control compound known to modulate the pathway of interest to validate your assay system.

  • Increase Incubation Time: Some cellular effects take longer to manifest. A time-course experiment (e.g., 24, 48, 72 hours) can reveal delayed responses.

  • Consider Cell Permeability: The compound may not be efficiently entering the cells. While not a direct solution, this is a factor to consider in the interpretation of negative results.

Experimental Protocols

Protocol 1: Preparation of 2-Methoxy-6-(phenylsulfonyl)pyridine Stock Solution
  • Safety First: Handle 2-Methoxy-6-(phenylsulfonyl)pyridine in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Safety data sheets for related compounds indicate they can be irritants[8][9][10][11].

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add high-purity, anhydrous DMSO to the solid compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution thoroughly until all solid is dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining Optimal Seeding Density for Cell-Based Assays
  • Cell Preparation: Culture your cells of interest to ~80% confluency. Harvest the cells and prepare a single-cell suspension.

  • Serial Dilution: Perform a serial dilution of your cell suspension.

  • Plating: Plate the cells in a 96-well plate at a range of densities (e.g., from 1,000 to 40,000 cells per well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the cell number in each well.

  • Analysis: Plot cell number (or assay signal) against the initial seeding density. The optimal seeding density is one that ensures cells are in the logarithmic growth phase at the end of the experiment.

Data Presentation

Parameter Recommendation Rationale
Stock Solution Concentration 10-50 mM in DMSOHigh concentration minimizes the volume of solvent added to cell culture.
Final DMSO Concentration ≤ 0.1 - 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.[2]
Working Concentration Range 0.1 - 100 µM (initial screen)A broad range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24, 48, and 72 hoursAllows for the assessment of both acute and delayed cellular responses.
Controls Untreated, Vehicle (DMSO), Positive ControlEssential for data interpretation and assay validation.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Assay Results

G cluster_experimental Experimental Technique cluster_compound Compound Properties start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_plating Evaluate for Edge Effects start->check_plating check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_solubility Inspect for Compound Precipitation start->check_solubility re_run Re-run Assay with Optimized Parameters check_seeding->re_run check_plating->re_run check_pipetting->re_run check_solubility->re_run G compound 2-Methoxy-6- (phenylsulfonyl)pyridine protein Cellular Protein (with Cysteine residue) compound->protein Covalent Modification of Thiol Group inactive_protein Inactive Protein protein->inactive_protein downstream Downstream Signaling protein->downstream Normal Function inactive_protein->downstream Blocked Signal cellular_response Altered Cellular Response downstream->cellular_response

Caption: Hypothetical mechanism of thiol reactivity.

References

  • Zhang, X., Li, M., Chen, B., Liu, H., & Su, X. (2015). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry, 13(16), 4768–4775. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Lodola, A., Tognolini, M., et al. (2024). Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. European Journal of Medicinal Chemistry, 281, 116681. Retrieved from [Link]

  • M&U International. (n.d.). Material Safety Data Sheet: 2-Methoxy Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • Gasparini, F., Lindsley, C. W., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. Retrieved from [Link]

  • Pan, B.-B., Zhou, C., Meng, W.-H., Zhang, L.-Y., & Su, X.-C. (2025). Application for Orthogonal Dual Labeling of Proteins. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wovkulich, P. M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Journal of Medicinal Chemistry, 45(8), 1641-1651. Retrieved from [Link]

  • Rani, P. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

  • Toshimitsu, A., et al. (2023). A novel cell-based assay for the high-throughput screening of epithelial-mesenchymal transition inhibitors: Identification of approved and investigational drugs that inhibit epithelial-mesenchymal transition. Lung Cancer, 175, 36-46. Retrieved from [Link]

  • Lee, S., et al. (2022). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Animal Science and Technology, 64(5), 943-956. Retrieved from [Link]

  • Le, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 1-13. Retrieved from [Link]

  • Director-Myska, A. E., et al. (2016). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Toxicological Sciences, 153(2), 346-357. Retrieved from [Link]

  • Thomson, R. I., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Guide to the Mass Spectrometric Validation of 2-Methoxy-6-(phenylsulfonyl)pyridine–Protein Conjugates In the landscape of bioconjugation, the development of robust and stable linkages is paramount for the cre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Validation of 2-Methoxy-6-(phenylsulfonyl)pyridine–Protein Conjugates

In the landscape of bioconjugation, the development of robust and stable linkages is paramount for the creation of effective therapeutics, diagnostics, and research tools. While traditional reagents like maleimides and haloacetamides have been mainstays for cysteine modification, their limitations—namely the potential for conjugate instability and off-target reactivity—have driven the search for superior alternatives.[1][2][3] Among the promising newcomers are 2-sulfonyl pyridines, a class of electrophiles that react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, offering a stable and selective method for protein modification.[4][5]

This guide provides a comprehensive framework for validating protein conjugation with a representative agent, 2-Methoxy-6-(phenylsulfonyl)pyridine. We will delve into the causality behind experimental choices in mass spectrometry, present a comparative analysis against established reagents, and provide detailed, self-validating protocols to ensure scientific integrity.

The Chemistry: Why 2-Sulfonyl Pyridines?

The core advantage of 2-sulfonyl pyridine reagents lies in their reaction mechanism. Unlike maleimides, which react via a Michael addition to form a thiosuccinimide bond susceptible to a reversing retro-Michael reaction, 2-sulfonyl pyridines undergo a nucleophilic aromatic substitution.[2][4][6] In this reaction, the nucleophilic thiolate anion of a cysteine residue attacks the electron-deficient pyridine ring, displacing the phenylsulfonyl group as a stable leaving group. This forms a highly stable thioether bond, which is not prone to the thiol exchange reactions that can plague maleimide-based conjugates in the reducing environments found in vivo.[6]

The reactivity of the 2-sulfonyl pyridine core can be finely tuned by modifying substituents on the pyridine ring, allowing for the optimization of reaction kinetics for specific applications.[4][7][8] This tunability provides a significant advantage over less modular reagent classes.

Caption: Reaction mechanism of 2-Methoxy-6-(phenylsulfonyl)pyridine with a protein cysteine residue.

Comparative Analysis of Cysteine-Reactive Reagents

The choice of a conjugation reagent is a critical decision in any bioconjugation workflow. It directly impacts the stability, homogeneity, and ultimately, the function of the final product. Below is a comparison of key performance characteristics.

Feature2-Sulfonyl PyridinesMaleimidesHaloacetamides (Iodoacetamides)
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)[4][5]Michael Addition[2][3]Nucleophilic Substitution (SN2)[2][3]
Optimal pH ~7.0 - 8.56.5 - 7.5[9]8.0 - 8.5[2]
Reaction Rate Tunable; can be very rapid[7][8]Rapid[10]Generally slower than maleimides[2]
Specificity for Thiols High; selective over other nucleophilic amino acids[7]High at neutral pH, but can react with lysines at pH > 8.0[1][9]Can react with histidine and methionine at higher pH[9]
Conjugate Stability Very High : Forms a stable, irreversible thioether bond[7]Moderate : Susceptible to retro-Michael addition and thiol exchange[1][6]Very High : Forms a stable, irreversible thioether bond[2]

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of protein conjugates.[11][12] It provides definitive data on the success of the conjugation, the degree of labeling, and the precise location of the modification. A dual-pronged MS approach, combining intact mass analysis with bottom-up proteomics, creates a self-validating system for comprehensive characterization.

cluster_1 Intact Mass Analysis cluster_2 Bottom-Up Peptide Mapping start_node start_node process_node process_node result_node result_node start Conjugated Protein Sample split start->split p1_1 Desalting (e.g., SEC or RP-HPLC) split->p1_1 p2_1 Reduction & Alkylation (DTT/IAA) split->p2_1 p1_2 LC-MS Analysis (Denaturing or Native) p1_1->p1_2 p1_3 Deconvolution of Charge State Envelope p1_2->p1_3 p1_res Provides: - Average Degree of Labeling - Confirmation of Conjugation - Homogeneity Assessment p1_3->p1_res p2_2 Enzymatic Digestion (e.g., Trypsin) p2_1->p2_2 p2_3 LC-MS/MS Analysis p2_2->p2_3 p2_4 Database Search & Data Analysis p2_3->p2_4 p2_res Provides: - Site of Modification - Site Occupancy - Confirmation of Cysteine Specificity p2_4->p2_res

Caption: A comprehensive dual-workflow for mass spectrometric validation of protein conjugates.

Experimental Protocols

Protocol 1: Intact Mass Analysis for Degree of Labeling

This method is crucial for rapidly determining the average number of conjugations per protein. The choice of denaturing versus native MS depends on the protein system. Denaturing conditions are often simpler but disrupt non-covalent interactions, while native MS can provide insights into how conjugation affects protein complexes.[13][14]

1. Sample Preparation:

  • Prepare the conjugated protein sample at a concentration of ~1 mg/mL in a suitable buffer (e.g., PBS).
  • Control: Prepare a sample of the unconjugated protein at the same concentration. This is essential for establishing the baseline mass.

2. Desalting and Separation (Denaturing Conditions):

  • Equilibrate a C4 reverse-phase HPLC column with Mobile Phase A (e.g., 0.1% formic acid in water).
  • Inject 5-10 µg of the protein sample.
  • Wash the column with Mobile Phase A to remove salts and non-volatile buffers.
  • Elute the protein using a gradient of Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) directly into the mass spectrometer's ESI source.

3. Mass Spectrometry Analysis:

  • Acquire data in positive ion mode over an m/z range sufficient to cover the expected charge states of the protein (e.g., m/z 800-4000).
  • Use an instrument capable of high-resolution analysis, such as an Orbitrap or Q-TOF mass spectrometer.[11][15]

4. Data Analysis:

  • The raw spectrum will show a distribution of multiply charged ions.
  • Use deconvolution software (e.g., MagTran, MaxEnt) to convert the m/z spectrum into a true mass scale.
  • Compare the mass of the unconjugated control to the conjugated sample. The mass shift corresponds to the mass of the added moiety.
  • Calculation: The mass added by 2-Methoxy-6-(phenylsulfonyl)pyridine conjugation (after loss of the phenylsulfonyl group) is 123.037 Da .
  • A heterogeneous sample will show multiple peaks corresponding to different numbers of conjugations (e.g., Protein+0, Protein+1, Protein+2). This distribution is used to calculate the average degree of labeling.
Protocol 2: Bottom-Up Proteomics for Site Localization

This "peptide mapping" approach is the definitive method for identifying which specific cysteine residue(s) have been modified.[16][17][18]

1. Sample Denaturation, Reduction, and Alkylation:

  • To ~50 µg of the conjugated protein, add a denaturing buffer (e.g., 8 M urea).
  • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. This step ensures that all cysteines, not just the conjugated ones, are accessible for analysis.
  • Alkylate the free, un-conjugated cysteines by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes. This "capping" step is critical; it prevents disulfide scrambling and allows for the unambiguous identification of the originally conjugated site. The mass of the carbamidomethyl group added by IAA is +57.021 Da .

2. Buffer Exchange and Enzymatic Digestion:

  • Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to lower the urea concentration to <2 M, which is required for protease activity.
  • Add a protease, typically Trypsin, at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, creating a predictable set of peptides.[19]

3. LC-MS/MS Analysis:

  • Acidify the peptide digest with formic acid or TFA.
  • Inject the peptide mixture onto a C18 reverse-phase nanoLC column.[20]
  • Separate the peptides using a gradient of acetonitrile.
  • Analyze the eluting peptides using a data-dependent acquisition (DDA) method. The mass spectrometer will perform an MS1 scan to measure peptide masses, followed by MS/MS scans (fragmentation) of the most abundant peptides.[18]

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a database containing the sequence of the target protein.
  • Configure the search parameters to include both fixed and variable modifications:
  • Fixed Modification: Carbamidomethyl on Cysteine (+57.021 Da).
  • Variable Modification: Conjugation with 2-methoxy-pyridine on Cysteine (+123.037 Da).
  • The software will identify peptides containing the conjugated cysteine residue, thus pinpointing the exact site of modification. The fragmentation pattern in the MS/MS spectrum provides definitive evidence for the modification's location on the peptide backbone.

Conclusion

Validating protein conjugation is not merely a quality control step; it is a fundamental component of developing well-characterized and reliable biomolecules. The use of 2-Methoxy-6-(phenylsulfonyl)pyridine offers a compelling alternative to traditional cysteine-reactive chemistries, promising enhanced conjugate stability. By employing a rigorous, dual-pronged mass spectrometry workflow that combines intact mass analysis with bottom-up proteomics, researchers can generate a comprehensive and self-validating dataset. This approach provides unambiguous confirmation of successful conjugation, determines the extent and homogeneity of labeling, and precisely identifies the site of modification, ensuring the scientific integrity required for advanced research and therapeutic development.

References

  • Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. PMC, Nature Communications.
  • Native Mass Spectrometry. Agilent.
  • A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjugation. Benchchem.
  • Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. Rango Exchange.
  • Bottom–Up Protein Analysis Workflow for Simultaneous Characterization of Payloads, Disulfide Bonds, and Free Thiols in Antibody–Drug Conjugates. ACS Publications, Analytical Chemistry.
  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. IntechOpen.
  • Intact Protein Mass Spectrometry for Therapeutic Protein Quantitation, Pharmacokinetics, and Biotransformation in Preclinical and Clinical Studies: An Industry Perspective. ACS Publications.
  • A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Benchchem.
  • Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - BR.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications, Bioconjugate Chemistry.
  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. ACS Publications, Analytical Chemistry.
  • Fast Cysteine Bioconjugation Chemistry. PMC, Molecules.
  • Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes. PMC, Journal of the American Society for Mass Spectrometry.
  • Quantification of Protein−Ligand Interactions by Mass Spectrometry, Titration, and H/D Exchange: PLIMSTEX. ACS Publications, Journal of the American Chemical Society.
  • A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Amino-PEG3-CH2COOH. Benchchem.
  • Mass spectrometric analysis of protein–ligand interactions. PMC, Biophysical Reviews.
  • High Throughput Intact Protein Analysis for Drug Discovery Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. bioRxiv.
  • Pushing the Limits of Bottom-Up Proteomics with State-Of-The-Art Capillary UHPLC and Orbitrap Mass Spectrometry for Reproducible. Thermo Fisher Scientific.
  • Protein Analysis by Shotgun/Bottom-up Proteomics. PMC, International Journal of Molecular Sciences.
  • Advances in Bottom-Up Proteomics. Biocompare.
  • Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. MDPI, Proteomes.
  • High-Resolution Native Mass Spectrometry Opens the Door for Detailed Analyses of Intact Protein Complexes. Spectroscopy Online.
  • Mass Spectrometry Analysis of Intact Proteins from Crude Samples. PMC, Analytical Chemistry.
  • Protein Biomarker Validation: A Mass Spectrometry Approach. Longdom Publishing.
  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC, Nature Chemical Biology.
  • Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net.
  • Recent Advances in Mass Spectrometry-Based Protein Interactome Studies. PMC, Journal of Proteome Research.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton.
  • Efficient Site-Specific Labeling of Proteins via Cysteines. PMC, Journal of Visualized Experiments.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. MDPI, Pharmaceuticals.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications, Bioconjugate Chemistry.
  • Development of N-terminal targeting ligands for protein-material conjugation. University of Sheffield.
  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI, International Journal of Molecular Sciences.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC, Pharmaceuticals.
  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. NSF Public Access Repository, ACS Chemical Biology.
  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC, Accounts of Chemical Research.

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Comparative

Confirming the site of protein modification by 2-Methoxy-6-(phenylsulfonyl)pyridine

An in-depth technical guide for researchers and drug development professionals on validating site-specific protein modifications using next-generation nucleophilic aromatic substitution (SNAr) probes. Introduction: The S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on validating site-specific protein modifications using next-generation nucleophilic aromatic substitution (SNAr) probes.

Introduction: The Shift to SNAr-Based Cysteine Modifiers

Historically, the bioconjugation and targeted covalent inhibitor (TCI) landscapes have been dominated by Michael acceptors (e.g., maleimides, acrylamides) and haloacetamides. However, these traditional electrophiles suffer from critical limitations: maleimide-thiol adducts are prone to in vivo retro-Michael exchange with off-target biological thiols (like glutathione or serum albumin), while iodoacetamides often lack strict chemoselectivity, cross-reacting with lysine or histidine residues at physiological pH.

2-Methoxy-6-(phenylsulfonyl)pyridine represents a paradigm shift in covalent protein modification[1]. Utilizing a nucleophilic aromatic substitution (SNAr) mechanism, the phenylsulfonyl moiety acts as a highly efficient leaving group. When attacked by a reactive cysteine thiolate, it forms a highly stable, irreversible heteroaryl thioether bond[2]. The addition of the methoxy group (an electron-donating group) to the pyridine ring precisely tempers the electrophilicity of the core, preventing hyper-reactivity and ensuring that only the most nucleophilic, functionally relevant cysteines are targeted[3].

Comparative Performance Analysis

To objectively evaluate 2-Methoxy-6-(phenylsulfonyl)pyridine, we must benchmark its chemical behavior against industry-standard alternatives. The table below summarizes the mechanistic and performance differences critical for probe selection in drug development.

Feature2-Methoxy-6-(phenylsulfonyl)pyridineTraditional MaleimidesIodoacetamides (Haloacetamides)
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Michael AdditionBimolecular Nucleophilic Substitution (SN2)
Chemoselectivity Exquisite: Strictly targets cysteine thiolates[1].High: Targets cysteines, but reacts with primary amines at pH > 7.5.Moderate: High risk of cross-reactivity with Lys, His, and N-termini.
Adduct Stability Outstanding: Forms an irreversible heteroaryl thioether[4].Poor in vivo: Susceptible to retro-Michael thiol exchange.Good: Forms an irreversible thioether bond.
Reaction Kinetics Tunable: Moderated by the methoxy group to prevent off-target hits[3].Extremely Fast: Often leads to non-specific surface labeling.Slow to Moderate: Requires higher concentrations or longer incubation.
Optimal pH Range 7.5 – 8.0 (Ensures thiolate formation)6.5 – 7.57.5 – 8.5

Experimental Methodology: Self-Validating Site Confirmation via LC-MS/MS

Confirming the exact site of S-pyridylation requires a rigorous, self-validating bottom-up proteomics workflow. The protocol below is designed to eliminate false positives by utilizing differential alkylation: cysteines modified by the probe will exhibit a specific mass shift (+107.04 Da), while unmodified cysteines are capped with iodoacetamide (+57.02 Da), proving the exact stoichiometry and location of the modification.

Phase 1: Protein Bioconjugation
  • Preparation: Dilute the target protein to 10–50 µM in a degassed labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8). Causality: A slightly basic pH (7.8) is chosen to ensure the target cysteine is deprotonated to its highly nucleophilic thiolate state, which is required to initiate the SNAr attack on the pyridine ring[5].

  • Labeling: Add 2-Methoxy-6-(phenylsulfonyl)pyridine (from a 10 mM DMSO stock) to a final concentration of 5–10 molar equivalents relative to the protein. Ensure final DMSO concentration remains ≤ 5% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • Quenching: Remove unreacted probe using a Zeba™ Spin Desalting Column or repeated ultrafiltration. Causality: Removing excess probe before denaturation prevents artifactual labeling of buried cysteines that become exposed during the subsequent unfolding steps.

Phase 2: Denaturation, Reduction, and Differential Alkylation
  • Denaturation: Denature the labeled protein using 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl (pH 8.0).

  • Disulfide Reduction (Critical Step): Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM and incubate at 37°C for 45 minutes. Causality: You must use TCEP rather than Dithiothreitol (DTT) or β-mercaptoethanol (BME). DTT and BME contain free thiols that will competitively react with any trace remaining 2-sulfonylpyridine, whereas TCEP is a thiol-free reducing agent[1].

  • Capping Unreacted Cysteines: Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. Causality: This step creates a self-validating system. Any cysteine not modified by the SNAr probe will be alkylated by IAA, yielding a +57.02 Da shift. This definitively differentiates the target site from structurally adjacent cysteines.

Phase 3: Digestion and LC-MS/MS Analysis
  • Digestion: Dilute the urea concentration to < 1 M using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Quench digestion with 1% Formic Acid and desalt peptides using C18 ZipTips.

  • Data Acquisition & Analysis: Analyze via high-resolution LC-MS/MS. Set the search parameters to look for a dynamic modification on Cysteine of +107.037 Da (corresponding to the addition of the 2-methoxy-6-pyridyl moiety, C6H6NO, after the elimination of the phenylsulfinate leaving group).

Workflow Visualization

Below is the logical workflow mapping the causality of the bioconjugation and validation process.

SNAr_Workflow Target Target Protein (Native Cysteines) Reaction SNAr Bioconjugation (pH 7.5 - 8.0, 37°C) Target->Reaction Probe 2-Methoxy-6-(phenylsulfonyl)pyridine (SNAr Modifier) Probe->Reaction Adduct S-Pyridylated Protein (Irreversible Thioether) Reaction->Adduct Sulfinate Elimination Reduction Reduction via TCEP (Thiol-Free Reductant) Adduct->Reduction Alkylation Alkylation via IAA (Caps Unreacted Cysteines) Reduction->Alkylation Digestion Trypsin Digestion (Peptide Generation) Alkylation->Digestion LCMS LC-MS/MS Analysis (Mass Shift: +107.04 Da) Digestion->LCMS Peptide Mapping

Workflow for confirming site-specific cysteine modification by 2-Methoxy-6-(phenylsulfonyl)pyridine.

References

  • Zambaldo, C., et al. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020.[Link]

  • Ma, B., et al. "Rigid, Highly Reactive and Stable DOTA-like Tags Containing a Thiol-Specific Phenylsulfonyl Pyridine Moiety for Protein Modification and NMR Analysis." Chemistry – A European Journal, 2021.[Link]

  • Racioppo, B., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023.[Link]

  • Zhang, X., et al. "Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins." Organic & Biomolecular Chemistry, 2025.[Link]

  • Abbasov, M. E., et al. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition." National Institutes of Health (PMC), 2023.[Link]

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Validation

A Comparative Guide to Thiol Modification: Phenylsulfonyl Pyridine vs. Iodoacetamide

In the landscape of bioconjugation and proteomics, the selective modification of cysteine residues is a cornerstone technique for researchers, scientists, and drug development professionals. The unique nucleophilicity of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation and proteomics, the selective modification of cysteine residues is a cornerstone technique for researchers, scientists, and drug development professionals. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for attaching probes, drugs, or other functional molecules. Among the arsenal of thiol-reactive reagents, iodoacetamide has been a long-standing workhorse. However, newer classes of reagents, such as phenylsulfonyl pyridines, have emerged, offering distinct advantages in terms of selectivity and tunability. This guide provides an in-depth, objective comparison of these two powerful chemical tools, supported by mechanistic insights and experimental data to inform your selection process.

The Chemistry of Thiol Modification: A Tale of Two Mechanisms

The fundamental difference between phenylsulfonyl pyridine and iodoacetamide lies in their reaction mechanisms with the thiol group of a cysteine residue. This difference dictates their respective reactivity, selectivity, and optimal reaction conditions.

Iodoacetamide: The Classic S_N2 Pathway

Iodoacetamide and its derivatives are classic alkylating agents that react with thiols via a second-order nucleophilic substitution (S_N2) reaction.[1][2] The process is initiated when the nucleophilic thiolate anion (R-S⁻) attacks the electrophilic carbon atom adjacent to the iodine. This displaces the iodide ion, which is an excellent leaving group, to form a highly stable thioether bond.[2][3] This modification, often termed carbamidomethylation, is irreversible and effectively blocks the thiol group from forming disulfide bonds.[2][4]

The efficiency of this reaction is highly dependent on the deprotonation of the cysteine thiol to the more reactive thiolate anion.[5] Since the pKa of a typical cysteine thiol is around 8.5, the reaction is most efficient at a slightly alkaline pH, generally between 7.5 and 8.5.[5][6]

Caption: Mechanism of iodoacetamide alkylation via an S_N2 reaction.

Phenylsulfonyl Pyridine: A Modern S_NAr Approach

Phenylsulfonyl pyridines represent a more modern class of reagents that react with thiols through a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[7][8] In this reaction, the thiolate anion attacks an electron-deficient carbon atom on the pyridine ring, specifically the one bearing the sulfonyl group. This forms a transient, stabilized intermediate known as a Meisenheimer complex.[7] Subsequently, the sulfonyl group is eliminated as a sulfinate leaving group, resulting in a stable S-arylated thioether linkage.[9][10]

A key advantage of this chemistry is its tunability. The reactivity of the 2-sulfonyl pyridine core can be modulated over several orders of magnitude by introducing electron-withdrawing or -donating groups on the pyridine ring.[8][11][12] This allows for the fine-tuning of reaction kinetics for specific applications.[11][13] These reagents generally exhibit high reactivity and selectivity for thiols at or near neutral pH.[13][14]

G cluster_1 Phenylsulfonyl Pyridine (SNAr Reaction) Thiolate Protein-Cys-S⁻ Intermediate Meisenheimer Complex (Intermediate) Thiolate->Intermediate Nucleophilic Attack Reagent Py-SO₂-Ph Reagent->Intermediate Product Protein-Cys-S-Py Intermediate->Product Stable Thioether Bond LeavingGroup Ph-SO₂⁻ Intermediate->LeavingGroup Sulfinate Leaving Group

Caption: Mechanism of phenylsulfonyl pyridine arylation via an S_NAr reaction.

Performance Characteristics: A Head-to-Head Comparison

The choice between iodoacetamide and phenylsulfonyl pyridine depends critically on the specific requirements of the experiment, including desired selectivity, reaction speed, and stability of the final conjugate.

FeatureIodoacetamidePhenylsulfonyl Pyridine
Reaction Mechanism S_N2 (Nucleophilic Substitution)[2]S_NAr (Nucleophilic Aromatic Substitution)[7]
Optimal pH 7.5 - 8.5 (requires thiolate)[5]~7.0 (Neutral)[13][14]
Selectivity Primarily thiols, but potential side reactions with Met, His, Tyr, Lys[15][16]Highly selective for thiols[7][8]
Reaction Rate Moderate; can be slow at lower pH[17]Tunable and can be very rapid[11][12]
Adduct Stability Forms a very stable thioether bond[4][15]Forms a very stable thioether bond[13][14]
Reversibility Irreversible[4]Irreversible[12]
Key Advantage Well-established, widely used, cost-effectiveHigh selectivity, tunable reactivity, stable adducts[7][13]
Key Limitation Potential for off-target reactions, light-sensitive[5][15]Newer chemistry, potentially higher cost
Selectivity: The Critical Differentiator

While iodoacetamide is generally selective for cysteine, it is not perfectly specific. Under conditions of excess reagent, higher pH, or when highly accessible thiols are absent, iodoacetamide can react with other nucleophilic amino acid side chains, including methionine, histidine, lysine, and tyrosine.[6][15][16] This can lead to "overalkylation," complicating downstream analysis, particularly in proteomics where precise identification of modification sites is crucial.[16][18]

In contrast, heteroaryl sulfones like phenylsulfonyl pyridine exhibit superior selectivity for cysteine residues.[7][13] The S_NAr mechanism shows a strong preference for soft nucleophiles like thiols over harder nucleophiles such as amines (lysine) and hydroxides (tyrosine).[8] Furthermore, unlike other reagents such as maleimides, they do not react with oxidized cysteine forms like sulfenic acids (-SOH).[13][14] This high degree of chemoselectivity is a significant advantage for applications requiring clean and specific labeling.

Kinetics and pH: Controlling the Reaction

The rate of iodoacetamide alkylation is directly tied to the concentration of the thiolate anion, making the reaction pH-dependent.[5] While reactions are often performed at room temperature for 1-2 hours, incomplete alkylation can be a concern if the pH is not optimal or if the reagent degrades due to light exposure.[1][5]

Phenylsulfonyl pyridines offer greater flexibility. Their reactivity can be systematically tuned by altering the electronic properties of the pyridine ring.[7][11] For instance, adding electron-withdrawing groups can increase the reaction rate by several orders of magnitude.[12] This allows researchers to select a reagent with kinetics tailored to their specific needs, from rapid "capping" in proteomics workflows to more controlled labeling for creating antibody-drug conjugates. The reaction proceeds efficiently at neutral pH, which can be advantageous for proteins that are sensitive to alkaline conditions.[14]

Experimental Protocols

Successful and reproducible bioconjugation relies on well-defined protocols. The following are generalized procedures for labeling proteins with iodoacetamide and phenylsulfonyl pyridine reagents. Note that molar ratios and incubation times should be optimized for each specific protein and application.

Protocol 1: Protein Labeling with Iodoacetamide

This protocol outlines a general procedure for alkylating cysteine residues with iodoacetamide-functionalized reagents.

Materials:

  • Protein solution (1-10 mg/mL)

  • Labeling Buffer: 0.1 M Tris or Bicarbonate buffer, pH 7.5-8.5[1]

  • Iodoacetamide reagent (e.g., Biotin-Iodoacetamide)

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 2-Mercaptoethanol or DTT

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Labeling Buffer. Ensure the buffer is free of any extraneous thiol-containing compounds.

  • (Optional) Reduction of Disulfides:

    • If targeting cysteines involved in disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP.[1]

    • Incubate for 1 hour at room temperature.

    • Crucially, remove the excess reducing agent using a desalting column or dialysis against the degassed Labeling Buffer before proceeding.[1]

  • Reagent Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of the iodoacetamide reagent in anhydrous DMSO or DMF. Protect this solution from light at all times.[3][5]

  • Labeling Reaction (Alkylation):

    • Add a 10- to 20-fold molar excess of the iodoacetamide stock solution to the protein solution.[1]

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol or DTT) to consume any excess iodoacetamide.[15]

    • Purify the labeled protein from excess reagent and byproducts using a suitable method like size-exclusion chromatography or dialysis.

Protocol 2: Protein Labeling with Phenylsulfonyl Pyridine

This protocol provides a general framework for labeling proteins using phenylsulfonyl pyridine-based reagents.

Materials:

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer: 0.1 M Phosphate or HEPES buffer, pH 7.0-7.4

  • Phenylsulfonyl pyridine reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent: TCEP

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer.

  • (Optional) Reduction of Disulfides:

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with the degassed Reaction Buffer.

  • Reagent Preparation:

    • Prepare a fresh stock solution (e.g., 10 mM) of the phenylsulfonyl pyridine reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the reagent stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature. Reaction progress can be monitored if the reagent or protein has a suitable spectroscopic handle.

  • Purification:

    • Due to the high selectivity, a quenching step is often unnecessary.

    • Proceed directly to purification of the conjugated protein using size-exclusion chromatography or another appropriate method to remove the unreacted reagent and the sulfinate byproduct.

Workflow and Decision Guide

Choosing the appropriate reagent is a critical step in experimental design. The following diagrams illustrate a typical workflow and a decision-making framework.

G cluster_workflow General Thiol Labeling Workflow A 1. Protein Preparation (Buffer Exchange) B 2. Reduce Disulfides? (Optional, with DTT/TCEP) A->B C 3. Remove Reducing Agent (Critical Step) B->C If Yes D 4. Prepare Reagent (Fresh, in DMSO/DMF) B->D If No C->D E 5. Labeling Reaction (Incubate Protein + Reagent) D->E F 6. Quench Reaction? (Recommended for IAM) E->F G 7. Purify Conjugate (e.g., SEC, Dialysis) F->G H 8. Characterize (MS, SDS-PAGE) G->H

Caption: A generalized experimental workflow for protein thiol modification.

G cluster_decision Reagent Selection Guide Start Is absolute chemoselectivity critical? Node_Yes Are off-target reactions with Met, His, Lys a concern? Start->Node_Yes Yes Node_No Is this a standard alkylation (e.g., proteomics sample prep)? Start->Node_No No Node_Yes->Node_No No Result_PSP Use Phenylsulfonyl Pyridine (High Selectivity) Node_Yes->Result_PSP Yes Result_IAM Use Iodoacetamide (Well-established, cost-effective) Node_No->Result_IAM Yes Result_Consider_PSP Consider Phenylsulfonyl Pyridine (Tunable kinetics, neutral pH) Node_No->Result_Consider_PSP No (e.g., Sensitive Protein, need for rapid kinetics)

Caption: Decision tree for selecting a thiol-reactive reagent.

Conclusion

Both phenylsulfonyl pyridine and iodoacetamide are effective reagents for the irreversible modification of cysteine thiols, forming stable thioether bonds. Iodoacetamide remains a valuable and widely used tool, particularly for routine applications like blocking thiols in proteomics sample preparation where its performance is well-understood.[2][4]

However, for applications demanding higher precision and cleaner reaction profiles, such as the development of antibody-drug conjugates or specific labeling of sensitive proteins, phenylsulfonyl pyridines offer compelling advantages. Their superior chemoselectivity minimizes the risk of off-target modifications, while their tunable reactivity provides an additional layer of experimental control.[7][11] By understanding the distinct chemical properties and performance characteristics of these two powerful reagents, researchers can make an informed decision to achieve optimal results in their bioconjugation endeavors.

References

  • Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. PMC. Available at: [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC. Available at: [Link]

  • Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate. Available at: [Link]

  • TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification. Analytical Chemistry - ACS Publications. Available at: [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. Available at: [Link]

  • Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Frontiers. Available at: [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC. Available at: [Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. PMC. Available at: [Link]

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Preparation of bioconjugates by solid-phase conjugation to ion exchange matrix-adsorbed carrier proteins. PubMed. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Available at: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton - University of Southampton. Available at: [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. PMC. Available at: [Link]

  • Does Iodoactamide not work on LMW thiols?. ResearchGate. Available at: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]

  • Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction. PubMed. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. Available at: [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Available at: [Link]

  • Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. PMC. Available at: [Link]

  • 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
  • An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Publishing. Available at: [Link]

  • Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. PubMed. Available at: [Link]

  • Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. ResearchGate. Available at: [Link]

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Comparative

Reactivity comparison of different sulfonyl-containing protein labeling reagents

The landscape of chemical proteomics and covalent drug discovery has undergone a paradigm shift. Historically, protein labeling relied on highly reactive, non-specific electrophiles to achieve global tagging.

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of chemical proteomics and covalent drug discovery has undergone a paradigm shift. Historically, protein labeling relied on highly reactive, non-specific electrophiles to achieve global tagging. Today, the focus has shifted toward "context-dependent" warheads that remain inert in aqueous environments until a specific protein microenvironment catalyzes their reaction. Sulfonyl-containing reagents—ranging from classical sulfonyl chlorides to advanced Sulfur(VI) Fluoride Exchange (SuFEx) and Sulfur-Triazole Exchange (SuTEx) chemistries—represent the forefront of this evolution.

This guide provides an in-depth, mechanistic comparison of these reagents, exploring the causality behind their reactivity and providing self-validating protocols for their application in chemoproteomics.

Mechanistic Causality: The "Why" Behind Sulfonyl Reactivity

The reactivity of a sulfonyl electrophile is dictated by two primary factors: the nature of its leaving group (or electrophilic center) and the Hard-Soft Acid-Base (HSAB) properties of the target nucleophile.

Sulfonyl Chlorides: The Kinetic Shotgun

Sulfonyl chlorides (e.g., Dansyl chloride) feature a highly polarized, weak S–Cl bond. Because the chloride ion is an excellent leaving group, the activation energy for nucleophilic attack is extremely low.

  • Causality: This low barrier leads to rapid, indiscriminate reaction with hard nucleophiles like primary amines (Lysine, N-terminus) and water. Consequently, sulfonyl chlorides suffer from a half-life of mere minutes at physiological pH, making them suitable for in vitro fluorophore tagging but entirely incompatible with live-cell target discovery[1].

Vinyl Sulfones: The Soft Electrophile

Rather than utilizing a leaving group, vinyl sulfones feature an alkene conjugated to an electron-withdrawing sulfone, creating a Michael acceptor.

  • Causality: According to HSAB theory, the vinyl sulfone is a "soft" electrophile. At neutral pH, it preferentially reacts with "soft" nucleophiles like cysteine thiolates, effectively ignoring "hard" amine nucleophiles. This grants vinyl sulfones excellent aqueous stability and high selectivity for cysteine-targeted covalent inhibitors and antibody-drug conjugates (ADCs)[1].

SuFEx (Sulfonyl Fluorides & Fluorosulfates): Context-Dependent Activation

Sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F) utilize fluorine, a notoriously poor leaving group, resulting in an S(VI)–F bond that is highly stable in aqueous conditions.

  • Causality: To overcome this stability, the SuFEx reaction requires a specific protein microenvironment. Proximal basic residues (e.g., Histidine) must deprotonate the attacking nucleophile (Tyr, Lys, Ser), or local hydrogen-bond donors must stabilize the departing fluoride ion[2][3]. Fluorosulfates exhibit even lower intrinsic reactivity than sulfonyl fluorides due to oxygen resonance stabilization, making them ideal for "Inverse Drug Discovery"—where the probe only reacts upon perfect, reversible docking into an active site[4].

SuTEx (Sulfonyl Triazoles): Tunable Chemoselectivity

Sulfur-triazole exchange (SuTEx) chemistry replaces the fluorine atom with a 1,2,4-triazole leaving group.

  • Causality: While fluorine's properties are fixed, a triazole ring can be structurally modified to tune the pKa of the leaving group. This tunability allows researchers to dial in the exact electrophilicity needed to target specific residues. SuTEx probes demonstrate a ~5-fold enhanced chemoselectivity for Tyrosine—a typically poor nucleophile—over other amino acids, enabling the functional profiling of over 10,000 tyrosine sites in live cells[5].

G A Sulfonyl-Containing Electrophiles B Sulfonyl Chloride (-SO₂Cl) A->B High polarization C Vinyl Sulfone (-SO₂-CH=CH₂) A->C Michael acceptor D Sulfonyl Fluoride / Fluorosulfate (-SO₂F / -OSO₂F) A->D SuFEx chemistry E Sulfonyl Triazole (-SO₂-Triazole) A->E SuTEx chemistry B1 Kinetic Shotgun: Rapid Hydrolysis, Non-specific Amines B->B1 C1 Soft Electrophile: Stable in H₂O, Cys-selective C->C1 D1 Context-Dependent: Requires Protein Microenvironment D->D1 E1 Tunable LG: Enhanced Tyrosine Chemoselectivity E->E1

Mechanistic divergence of sulfonyl electrophiles based on leaving group and intrinsic reactivity.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and targeting profiles of the discussed sulfonyl reagents, providing a baseline for selecting the appropriate warhead for specific experimental designs.

Reagent ClassRepresentative WarheadPrimary Target ResiduesAqueous Stability (t₁/₂)Intrinsic ReactivityPrimary Application
Sulfonyl Chloride -SO₂ClLys, N-terminusMinutesVery HighGlobal in vitro amine labeling
Vinyl Sulfone -SO₂-CH=CH₂Cys (His/Lys at high pH)> DaysModerate (Soft)Cys-targeted covalent inhibitors
Sulfonyl Fluoride -SO₂FTyr, Lys, His, SerHours to DaysLow to ModerateSuFEx chemoproteomics[2]
Fluorosulfate -OSO₂FTyr, Lys> DaysVery LowInverse drug discovery[4]
Sulfonyl Triazole -SO₂-TriazoleTyr (Highly selective), LysHoursModerate to HighFunctional Tyrosine profiling[5]

Self-Validating Experimental Protocol: Competitive ABPP

To utilize context-dependent reagents (SuFEx/SuTEx) effectively, the experimental design must inherently prove that the labeling is driven by specific protein binding rather than random collision. The following Competitive Activity-Based Protein Profiling (ABPP) workflow acts as a self-validating system: by pre-incubating the proteome with a non-covalent competitor, any reduction in covalent probe labeling confirms that the reaction was active-site directed.

Step-by-Step Methodology

Phase 1: In Situ Labeling & Competition

  • Cell Culture Preparation: Culture two identical populations of cells (e.g., Jurkat or HeLa) to 80% confluency.

  • Competitor Pre-incubation (The Validation Control): Treat Population A (Control) with a vehicle (DMSO). Treat Population B (Competition) with a known non-covalent inhibitor targeting the protein family of interest (e.g., 10 µM for 1 hour).

    • Causality: Occupying the binding pocket prevents the SuFEx/SuTEx probe from accessing the microenvironment required to catalyze the leaving group's departure.

  • Probe Labeling: Add the alkyne-functionalized SuFEx or SuTEx probe (e.g., 5 µM) to both populations for 1–2 hours.

Phase 2: Bioorthogonal Tagging (CuAAC) 4. Lysis: Harvest and lyse cells using a mild detergent buffer (1% NP-40, 50 mM Tris pH 8.0). Quantify and normalize protein concentrations. 5. Click Chemistry: To 1 mg of proteome, add the CuAAC master mix: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Causality: The bioorthogonal click reaction ensures that only proteins covalently modified by the alkyne-probe are tagged with biotin, eliminating false positives from native cellular components.

Phase 3: Enrichment & LC-MS/MS 6. Streptavidin Enrichment: Precipitate proteins to remove excess click reagents, resuspend, and incubate with Streptavidin agarose beads for 2 hours. 7. Stringent Washing: Wash beads sequentially with 1% SDS, 8 M Urea, and PBS.

  • Causality: Harsh denaturing washes break all non-covalent protein-protein interactions, ensuring that only the directly modified target proteins remain on the beads.
  • On-Bead Digestion & Analysis: Perform trypsin digestion directly on the beads. Analyze the released peptides via high-resolution LC-MS/MS. Compare the heavy/light isotopic ratios or label-free quantification (LFQ) intensities between Population A and B to identify specific, competed target sites.

    G Step1 Step 1 Live Cell Incubation with SuTEx/SuFEx Probe Step2 Step 2 Cell Lysis & CuAAC Click Chemistry Step1->Step2 Step3 Step 3 Streptavidin Enrichment & Stringent Washing Step2->Step3 Step4 Step 4 On-bead Digestion & LC-MS/MS Analysis Step3->Step4

    Self-validating chemoproteomic workflow for profiling context-dependent sulfonyl probes.

Conclusion

The selection of a sulfonyl-containing reagent must be driven by the biological question at hand. For rapid, non-specific bioconjugation, sulfonyl chlorides remain useful. For cysteine-directed drug design, vinyl sulfones offer unmatched stability. However, for modern chemoproteomics, target discovery, and the mapping of functional Tyrosine/Lysine networks, the context-dependent activation of SuFEx (fluorosulfates/sulfonyl fluorides) and the highly tunable chemoselectivity of SuTEx (sulfonyl triazoles) represent the gold standard. By leveraging the specific microenvironments of protein binding pockets, these advanced reagents transform covalent labeling from a random chemical event into a highly specific biological probe.

Sources

Validation

Stability Assay for the Bioconjugate of 2-Methoxy-6-(phenylsulfonyl)pyridine: A Comparative Guide

As biotherapeutics, antibody-drug conjugates (ADCs), and targeted covalent inhibitors (TCIs) grow in clinical complexity, the demand for robust, irreversible bioconjugation strategies has never been higher. Historically,...

Author: BenchChem Technical Support Team. Date: March 2026

As biotherapeutics, antibody-drug conjugates (ADCs), and targeted covalent inhibitors (TCIs) grow in clinical complexity, the demand for robust, irreversible bioconjugation strategies has never been higher. Historically, cysteine-selective bioconjugation has relied heavily on maleimide chemistry. However, the inherent retro-Michael instability of thiosuccinimide linkages in systemic circulation leads to premature payload release and off-target toxicity via thiol exchange with human serum albumin (HSA) or glutathione.

Enter 2-Methoxy-6-(phenylsulfonyl)pyridine , a highly tunable, cysteine-reactive electrophile. Operating via a Nucleophilic Aromatic Substitution (SNAr) mechanism, this reagent yields an S-pyridyl adduct that exhibits unprecedented stability in human plasma. This guide objectively compares the stability profile of 2-Methoxy-6-(phenylsulfonyl)pyridine bioconjugates against traditional alternatives, providing mechanistic insights and a self-validating experimental protocol for plasma stability assessment.

Mechanistic Causality: The SNAr Advantage

The superior stability of the 2-Methoxy-6-(phenylsulfonyl)pyridine bioconjugate is fundamentally rooted in its reaction mechanism. Unlike maleimides, which undergo a reversible Michael addition, 2-sulfonyl pyridines react with thiolate anions via a highly efficient [1].

  • Addition: The nucleophilic cysteine thiolate attacks the electron-deficient 2-position of the pyridine ring, forming a stabilized Meisenheimer complex. The methoxy group at the 6-position acts as an electron-donating group (+M effect) that fine-tunes the ring's electrophilicity, ensuring strict chemoselectivity for cysteine over lysine amines [2].

  • Elimination: The bulky phenylsulfinate group acts as an excellent leaving group, driving the reaction to irreversible completion.

The resulting S-heteroarylated (S-pyridyl) bond is completely resistant to retro-cleavage. Because the leaving group is permanently expelled from the system, the thermodynamic reverse reaction is impossible, providing a "fire-and-forget" linkage that is unaffected by exogenous biological thiols.

Comparative Stability Profile

To benchmark the performance of 2-Methoxy-6-(phenylsulfonyl)pyridine, we compare its bioconjugate properties against industry-standard reagents. The data below synthesizes expected outcomes based on structural reactivity studies [1, 2].

Bioconjugation ReagentLinkage FormedReaction MechanismPlasma Stability (168h at 37°C)Thiol Exchange RiskOptimal pH Range
2-Methoxy-6-(phenylsulfonyl)pyridine S-PyridylSNAr (Addition-Elimination)>95% Intact Negligible 7.0 - 8.0
Maleimide ThiosuccinimideMichael Addition40-60% IntactHigh (Cleavage via HSA/GSH)6.5 - 7.5
Iodoacetamide ThioetherSN2 Alkylation~85% IntactLow7.5 - 8.5 (High risk of Lysine cross-reactivity)

Experimental Workflow: Self-Validating Plasma Stability Assay

To rigorously validate these stability claims, the following step-by-step methodology details a self-validating system for assessing the in vitro plasma stability of the bioconjugate. This protocol utilizes a parallel maleimide control to prove that the assay conditions are sufficiently harsh to induce thiol exchange, thereby validating the absolute stability of the sulfonyl pyridine conjugate.

Phase 1: Bioconjugation & Purification
  • Preparation: Dissolve the model protein (e.g., partially reduced Trastuzumab, 50 µM) in conjugation buffer (PBS, pH 7.4, 1 mM EDTA).

  • Conjugation: Add 10 molar equivalents of 2-Methoxy-6-(phenylsulfonyl)pyridine (dissolved in DMSO, ensuring final DMSO concentration is <5% v/v). In parallel, prepare a maleimide-conjugated control using identical molar ratios.

  • Incubation: Incubate both reactions at 25°C for 2 hours with gentle agitation.

  • Purification: Remove excess unreacted reagents using a size-exclusion desalting column (e.g., 40K MWCO). Confirm >95% conjugation efficiency and determine the Drug-to-Antibody Ratio (DAR) via intact mass LC-MS.

Phase 2: Plasma Incubation (The Stress Test)
  • Spiking: Spike the purified bioconjugates into sterile, pooled human plasma to achieve a final protein concentration of 2 µM.

  • Incubation: Incubate the aliquots at 37°C in a humidified CO2 incubator to mimic physiological conditions.

  • Sampling: Withdraw 50 µL aliquots at predefined time points ( t=0,24,48,72, and 168 hours). Immediately flash-freeze the aliquots in liquid nitrogen to halt any ongoing thiol exchange reactions.

Phase 3: Affinity Capture & LC-MS Quantification
  • Extraction: Isolate the conjugated protein from the complex plasma matrix using Protein A magnetic beads. Wash stringently with PBS to remove non-specifically bound plasma proteins (crucially, HSA).

  • Elution & Deglycosylation: Elute the protein with 0.1 M glycine (pH 2.5), immediately neutralize with 1 M Tris (pH 9.0), and treat with PNGase F at 37°C for 2 hours to simplify the mass spectra.

  • Analysis: Analyze the samples via LC-TOF-MS. Calculate the percentage of intact bioconjugate by comparing the area under the curve (AUC) of the intact mass peak at each time point relative to t=0 . The maleimide control should show a distinct mass shift corresponding to payload loss, whereas the 2-Methoxy-6-(phenylsulfonyl)pyridine conjugate will remain structurally intact.

Reaction Pathways & Stability Outcomes

Bioconjugation_Pathways cluster_SP 2-Sulfonyl Pyridine Pathway cluster_Mal Maleimide Pathway Thiol Protein Cysteine (Thiolate) SP_Mech SNAr Pathway (Addition-Elimination) Thiol->SP_Mech Mal_Mech Michael Addition Thiol->Mal_Mech SP_Reagent 2-Methoxy-6-(phenylsulfonyl)pyridine SP_Reagent->SP_Mech SP_Product S-Pyridyl Adduct (Irreversible & Highly Stable) SP_Mech->SP_Product Loss of Phenylsulfinate Mal_Reagent Maleimide Reagent Mal_Reagent->Mal_Mech Mal_Product Thiosuccinimide Adduct (Reversible) Mal_Mech->Mal_Product Mal_Degrad Retro-Michael Cleavage & Thiol Exchange in Plasma Mal_Product->Mal_Degrad Attack by Exogenous Thiols (e.g., HSA, Glutathione)

Mechanistic comparison of cysteine bioconjugation pathways and resulting adduct stability.

Conclusion

For researchers developing next-generation biotherapeutics, the choice of conjugation chemistry dictates the pharmacokinetic fate of the molecule. While maleimides offer rapid kinetics, their susceptibility to retro-Michael cleavage severely limits their utility in long-circulating conjugates.

By leveraging the SNAr mechanism, 2-Methoxy-6-(phenylsulfonyl)pyridine provides an elegant solution. The expulsion of the phenylsulfinate leaving group guarantees absolute irreversibility, while the methoxy substitution ensures the reaction remains strictly chemoselective for cysteine under physiological conditions. As demonstrated by the plasma stability assay workflow, this reagent establishes a new benchmark for structural integrity in bioconjugation.

References

  • Title: 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Source: Journal of the American Chemical Society (JACS), 2020 URL: [Link]

  • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry, 2023 URL: [Link]

Comparative

Assessing the specificity of 2-Methoxy-6-(phenylsulfonyl)pyridine for cysteine over other nucleophiles

In the landscape of chemical biology and covalent drug discovery, the ability to selectively target specific amino acid residues on a protein is paramount. Among the proteinogenic amino acids, cysteine, with its uniquely...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and covalent drug discovery, the ability to selectively target specific amino acid residues on a protein is paramount. Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol side chain, represents a prime target for developing highly specific probes and therapeutic agents.[1] This guide provides an in-depth assessment of 2-Methoxy-6-(phenylsulfonyl)pyridine, a member of the 2-sulfonylpyridine class of electrophiles, and evaluates its specificity for cysteine over other biological nucleophiles.

The Critical Role of Cysteine-Targeted Covalent Modification

Covalent inhibitors offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[2][3] The success of this strategy hinges on the electrophilic "warhead" of the inhibitor, which must react selectively with its intended target residue to minimize off-target effects and potential toxicity.[4] The thiol group of cysteine is an ideal target due to its high nucleophilicity at physiological pH compared to other potential nucleophiles like the amine groups of lysine or the imidazole of histidine.[1]

2-Methoxy-6-(phenylsulfonyl)pyridine belongs to a class of heteroaromatic sulfones that have emerged as highly effective and tunable reagents for cysteine arylation.[2][5] This guide will dissect the chemical principles governing its reactivity and present the experimental framework for validating its specificity.

The Mechanism of Action: A Thiol-Selective SNAr Reaction

The high selectivity of 2-sulfonylpyridines for cysteine is rooted in the mechanism of Nucleophilic Aromatic Substitution (SNAr).[2] This reaction proceeds in a stepwise manner, initiated by the attack of a nucleophile on the electron-deficient carbon atom of the pyridine ring that bears the phenylsulfonyl leaving group.

The key steps are:

  • Nucleophilic Attack: The deprotonated thiol (thiolate) of a cysteine residue attacks the C2 carbon of the pyridine ring. This is the rate-determining step of the reaction.[2][5]

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the sulfonyl group and the pyridine ring nitrogen.[2][6]

  • Departure of the Leaving Group: The complex collapses with the elimination of the phenylsulfinate anion, a stable leaving group, resulting in the formation of a stable thioether bond between the pyridine ring and the cysteine residue.[4]

Figure 1: SNAr reaction of 2-Methoxy-6-(phenylsulfonyl)pyridine with a cysteine thiolate.

The profound specificity for thiols over other nucleophiles, such as the primary amine of lysine, is explained by a massive difference in the activation energy (ΔG‡) for the initial nucleophilic attack. Density Functional Theory (DFT) calculations on representative 2-sulfonylpyridines have shown that the energy barrier for reaction with a thiolate is dramatically lower than for an amine.[2]

  • Reaction with Methanethiolate: ΔG‡ ≈ 10.0 - 11.0 kcal/mol

  • Reaction with Methylamine: ΔG‡ ≈ 22.5 - 23.3 kcal/mol

This ~12-13 kcal/mol difference renders the reaction with amines kinetically unfeasible under physiological conditions, providing a strong chemical basis for the selective targeting of cysteine residues.[2]

Comparative Specificity: Cysteine vs. Other Nucleophiles

To objectively assess the specificity of an electrophile, it is essential to compare its reactivity against a panel of biologically relevant nucleophiles.

  • Cysteine (pKa ~8.5): The thiol side chain is the most nucleophilic functional group in proteins at physiological pH (7.4), where a significant fraction exists as the highly reactive thiolate anion.[1][7]

  • Glutathione (GSH): A highly abundant tripeptide in cells, GSH serves as a primary line of defense against reactive electrophiles. High reactivity with GSH can be an indicator of potential off-target effects and poor cellular stability.[8][9]

  • Lysine (pKa ~10.4): The ε-amino group is abundant on protein surfaces but is typically protonated and thus non-nucleophilic at physiological pH.[3]

  • Histidine (pKa ~6.5): The imidazole side chain can act as a nucleophile, but its reactivity is generally lower than that of cysteine.[10]

  • Serine (pKa ~13): The hydroxyl group is a very weak nucleophile and does not typically react with mild electrophiles like 2-sulfonylpyridines under physiological conditions.

The table below provides an illustrative comparison of the expected reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine with these nucleophiles, based on the known behavior of the 2-sulfonylpyridine chemical class.

NucleophileFunctional GroupTypical pKaExpected Second-Order Rate Constant (M⁻¹s⁻¹)Specificity Notes
Cysteine Thiol (-SH)~8.5High (e.g., 1 - 10)Primary target; rapid covalent modification via SNAr.[2]
Glutathione (GSH) Thiol (-SH)~9.2High (e.g., 0.5 - 5)Reacts readily, serving as a benchmark for intrinsic reactivity.[5]
Lysine Amine (-NH₂)~10.4Negligible Protonated at pH 7.4; high activation energy barrier for amine attack.[2][3]
Histidine Imidazole~6.5Very Low / Negligible Weakly nucleophilic; not expected to react significantly.[10]
Serine Hydroxyl (-OH)~13Negligible Poor nucleophile; no reaction expected under physiological conditions.

Note: The rate constants are illustrative and serve for comparative purposes. Actual values depend on precise experimental conditions (pH, temperature, solvent).

The data clearly indicates that the reaction is highly favored with thiol-containing molecules like cysteine and glutathione, while being virtually non-existent with other nucleophilic amino acids. The reaction rate is also pH-dependent, with faster kinetics observed at slightly alkaline pH where the concentration of the more nucleophilic thiolate anion is higher.[5]

Experimental Protocols for Validating Specificity

Scientific integrity demands that claims of specificity are supported by robust experimental data. Here, we outline two fundamental workflows for assessing the selectivity of 2-Methoxy-6-(phenylsulfonyl)pyridine.

Competitive Reactivity Assay with Model Nucleophiles by NMR

This assay provides a direct and quantitative measure of reactivity by monitoring the consumption of the electrophile in the presence of different nucleophiles over time.

Figure 2: Workflow for NMR-based competitive reactivity assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of 2-Methoxy-6-(phenylsulfonyl)pyridine in deuterated dimethyl sulfoxide (DMSO-d6). Prepare 100 mM stock solutions of each nucleophile (e.g., N-acetyl-L-cysteine, L-lysine, L-histidine, L-serine, and glutathione) in a 100 mM potassium phosphate buffer (pH 7.4) prepared in D₂O.

  • Reaction Setup: In an NMR tube, add 450 µL of the nucleophile solution. Pre-warm the sample to the desired temperature (e.g., 25 °C) inside the NMR spectrometer.

  • Initiation: To initiate the reaction, add 50 µL of the 2-Methoxy-6-(phenylsulfonyl)pyridine stock solution (final concentration: 1 mM electrophile, 90 mM nucleophile). Mix rapidly by inversion.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at defined time points (e.g., 2, 5, 10, 30, 60, and 120 minutes).

  • Analysis: Monitor the reaction by integrating the signal of a characteristic proton on the 2-Methoxy-6-(phenylsulfonyl)pyridine that is well-resolved from product peaks. Plot the decay of the reactant signal over time to determine the reaction rate constant.[5]

Site-of-Modification Analysis by Mass Spectrometry

To confirm that modification occurs specifically at cysteine residues on a protein level, a peptide mapping workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.[8][11]

Figure 3: Workflow for identifying the site of covalent modification by LC-MS/MS.

Step-by-Step Protocol:

  • Protein Labeling: Incubate a model protein rich in various nucleophilic residues (e.g., Bovine Serum Albumin) with a molar excess of 2-Methoxy-6-(phenylsulfonyl)pyridine for a defined period (e.g., 2 hours at 37 °C). Include a control sample with no electrophile.

  • Sample Preparation: Denature the protein samples in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate any remaining free (unmodified) cysteine thiols with iodoacetamide. This "capping" step ensures that only cysteines modified by the test compound are observed as such.

  • Digestion: Dilute the samples to reduce the urea concentration and digest the protein into peptides overnight using a protease such as trypsin.

  • LC-MS/MS: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known sequence of the model protein. The software will identify peptides that have a mass addition corresponding to the covalent attachment of the 2-methoxypyridyl moiety, confirming modification at a specific cysteine residue.

Conclusion

The assessment of 2-Methoxy-6-(phenylsulfonyl)pyridine, as a representative of the 2-sulfonylpyridine class, reveals it to be a highly selective cysteine-reactive electrophile. This selectivity is governed by a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is kinetically favorable for thiolates but presents a prohibitively high energy barrier for other biological nucleophiles like amines. This inherent chemical property, verifiable through straightforward NMR and mass spectrometry-based experimental workflows, makes 2-Methoxy-6-(phenylsulfonyl)pyridine and related compounds valuable tools for the precise targeting of cysteine residues in complex biological systems.

References

  • Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Chemical Research in Toxicology. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. Journal of the American Chemical Society. [Link]

  • Pervasive aggregation and depletion of host and viral proteins in response to cysteine-reactive electrophilic compounds. bioRxiv. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC. [Link]

  • An activity-guided map of electrophile-cysteine interactions in primary human T cells. PMC. [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton ePrints. [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. PMC. [Link]

  • Covalent inhibitor drug discovery. Domainex. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Central Science. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. The Organic Chemistry Portal. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • Reactivity of HNE toward cysteine, lysine, and histidine residues. ResearchGate. [Link]

  • Thiols and Sulfides. OpenStax. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed. [Link]

  • Glutathione Cycle Activity and Pyridine Nucleotide Levels in Oxidant-induced Injury of Cells. Journal of Clinical Investigation. [Link]

  • The Incorporation Of Lysine Into The Peroxidase Peptide Reactivity Assay For Skin Sensitization Assessments. ResearchGate. [Link]

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Validation

Benchmarking the performance of 2-Methoxy-6-(phenylsulfonyl)pyridine in activity-based protein profiling

Benchmarking the Performance of 2-Methoxy-6-(phenylsulfonyl)pyridine in Activity-Based Protein Profiling As a Senior Application Scientist navigating the complexities of chemoproteomics, I frequently encounter a recurrin...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 2-Methoxy-6-(phenylsulfonyl)pyridine in Activity-Based Protein Profiling

As a Senior Application Scientist navigating the complexities of chemoproteomics, I frequently encounter a recurring bottleneck in covalent drug discovery: the limitations of our electrophilic warheads. For decades, the field of activity-based protein profiling (ABPP) has relied heavily on alpha-haloacetamides (like iodoacetamide, IAA) and Michael acceptors (like acrylamides) to map the cysteinome. However, these classical probes force a compromise between promiscuity and reactivity.

The emergence of heteroaromatic sulfones—specifically 2-sulfonylpyridines (2-SPs)—has provided a powerful alternative[1]. Among these, 2-Methoxy-6-(phenylsulfonyl)pyridine stands out as a highly tunable, chemoselective probe. This guide objectively benchmarks its performance against traditional electrophiles, detailing the mechanistic causality behind its selectivity and providing a self-validating protocol for your next ABPP campaign.

Mechanistic Causality: Why 2-Sulfonylpyridines Over Traditional Warheads?

To understand the utility of 2-Methoxy-6-(phenylsulfonyl)pyridine, we must examine the fundamental physics of its reactivity. Unlike IAA, which relies on an SN2 alkylation mechanism, 2-SPs engage biological thiols via Nucleophilic Aromatic Substitution (SNAr) [1].

When a thiolate attacks the 2-position of the pyridine ring, it forms a transient Meisenheimer complex, followed by the rapid expulsion of the phenylsulfinate leaving group to form a highly stable, irreversible S-aryl adduct[2].

The Role of Structural Tuning: An unsubstituted 2-sulfonylpyridine is highly electrophilic and can promiscuously label surface-exposed cysteines. However, the addition of the 6-methoxy group acts as an electron-donating moiety. This substitution pushes electron density into the heteroaromatic ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. By tempering the electrophilicity, the activation energy required for the SNAr reaction is increased. Consequently, only cysteines situated in unique microenvironments—such as enzyme active sites that lower the pKa of the thiol to form hyper-reactive thiolates—can overcome this barrier.

SNAr_Mechanism Core 2-Sulfonylpyridine Core Sub1 6-Methoxy Group (Electron Donating) Core->Sub1 Sub2 Phenylsulfonyl Group (Leaving Group) Core->Sub2 Effect1 Raises LUMO Energy (Tempers Reactivity) Sub1->Effect1 Effect2 Facilitates SNAr (Irreversible Adduct) Sub2->Effect2 Outcome High Chemoselectivity for Hyper-reactive Cysteines Effect1->Outcome Effect2->Outcome

Logical relationship of structural tuning in 2-Methoxy-6-(phenylsulfonyl)pyridine.

Quantitative Benchmarking: Performance Data

When designing an ABPP experiment, probe selection dictates the biological insights you will uncover. Table 1 summarizes the quantitative and qualitative performance of 2-Methoxy-6-(phenylsulfonyl)pyridine against industry-standard alternatives.

Table 1: Benchmarking Electrophilic Warheads in Chemoproteomics

Electrophile ClassReaction MechanismRelative ReactivityAqueous Stability (pH 7.4)Off-Target Labeling (Lys/His)Primary ABPP Application
2-Methoxy-6-PSP SNAr Moderate (Tempered) > 24 hours Extremely Low Mapping functional/ligandable active-site cysteines
Iodoacetamide (IAA) SN2 AlkylationVery High< 4 hours (Light sensitive)High (at >1 mM)Broad-spectrum total cysteinome profiling
Chloroacetamide (CAA) SN2 AlkylationModerate~ 12 hoursLowStandard bottom-up proteomics
Acrylamide Michael AdditionLow> 24 hoursVery LowTargeted covalent inhibitor (TCI) development

Key Takeaway: While IAA is excellent for maximizing total proteome coverage (often labeling >10,000 cysteines), its hydrolytic instability and propensity to label lysines at high concentrations introduce significant noise. 2-Methoxy-6-(phenylsulfonyl)pyridine sacrifices raw coverage for high-fidelity target engagement , isolating the fraction of the cysteinome most relevant for drug discovery[1][2].

Self-Validating Protocol: isoTOP-ABPP Workflow

To harness the full potential of 2-Methoxy-6-(phenylsulfonyl)pyridine, your experimental protocol must be rigorously controlled. As a rule of thumb, SNAr reactions are highly sensitive to competing nucleophiles. Crucial Causality Note: All reducing agents (DTT, TCEP, or BME) must be thoroughly removed via size-exclusion chromatography prior to probe incubation, as they will outcompete protein thiols and quench the 2-SP probe.

Below is a self-validating Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) workflow. This system uses a competitive arm to mathematically prove that the labeled cysteines are functionally engaged, rather than non-specifically modified.

Phase 1: Proteome Preparation & Competitive Engagement
  • Lysis and Clarification: Lyse cells (e.g., Ramos or HEK293T) in PBS using probe sonication. Clarify by centrifugation at 100,000 × g for 45 minutes to isolate the soluble proteome. Adjust protein concentration to 2.0 mg/mL.

  • The Validation Step (Competitive Pre-incubation): Split the proteome into two arms.

    • Control Arm: Treat with DMSO vehicle.

    • Competitive Arm: Treat with a known covalent ligand or a broad-spectrum scout fragment (e.g., 50 µM) for 1 hour at 37°C.

Phase 2: SNAr Probe Labeling
  • Probe Incubation: Add alkyne-functionalized 2-Methoxy-6-(phenylsulfonyl)pyridine (50 µM final concentration) to both arms. Incubate for 2 hours at room temperature.

    • Why 2 hours? Because 2-SPs possess absolute aqueous stability, we can utilize longer incubation times to ensure thermodynamic saturation of tempered targets without the background degradation seen with IAA[2].

Phase 3: Click Chemistry & Enrichment
  • CuAAC Reaction: To both arms, add the click chemistry master mix: 100 µM biotin-azide (isotopically light for Control, heavy for Competitive), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour.

    • Why TBTA? The tris(benzyltriazolylmethyl)amine ligand is non-negotiable here; it stabilizes the Cu(I) oxidation state in complex aqueous lysates, preventing the generation of reactive oxygen species that would otherwise artificially oxidize unbound cysteines.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads for 2 hours.

Phase 4: Digestion & MS Analysis
  • On-Bead Digestion: Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS: Elute the labeled peptides and analyze via high-resolution mass spectrometry. A Heavy/Light ratio (R-value) > 4 mathematically validates true target engagement[1].

ABPP_Workflow N1 1. Cell Lysate Preparation N2 2. Probe Incubation (2-Methoxy-6-PSP) N1->N2 N3 3. CuAAC Click Chemistry N2->N3 N4 4. Streptavidin Enrichment N3->N4 N5 5. On-Bead Digestion N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Step-by-step isoTOP-ABPP workflow for proteome-wide cysteine profiling using 2-SPs.

Conclusion & Future Perspectives

The transition from classical alkylating agents to SNAr-based heteroaromatic sulfones represents a maturation in the field of chemoproteomics. By leveraging the tunable electronics of 2-Methoxy-6-(phenylsulfonyl)pyridine, researchers can filter out the noise of the bystander cysteinome and focus exclusively on highly functional, ligandable pockets[3]. As the push for targeted covalent inhibitors (TCIs) expands beyond oncology into immunology and neurodegeneration, the precision offered by 2-SPs will be instrumental in identifying safe, specific, and potent therapeutic interventions.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Woods, A. K., MacRae, T., Schultz, P. G., & Bollong, M. J. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society. URL:[Link]

  • Motiwala, H. F., Kuo, Y.-H., Stinger, B. L., Palfey, B. A., & Martin, B. R. (2020). "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling." Journal of the American Chemical Society. URL:[Link]

  • Chaikuad, A., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Cytotoxicity of Pyridine-Based Compounds: A Guide for Researchers

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and synthetic tractability have made it a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and synthetic tractability have made it a privileged structure in the pursuit of novel anticancer drugs. This guide provides an in-depth comparative analysis of the cytotoxicity of various classes of pyridine-based compounds, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in drug discovery and development.

Introduction to Pyridine-Based Compounds in Cancer Research

Pyridine and its derivatives represent a structurally diverse class of heterocyclic compounds that have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.[2] Furthermore, the aromatic nature of the pyridine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[1][3] This guide will explore the cytotoxicity of several key classes of pyridine derivatives, including pyridine-ureas, fused pyridine heterocycles, and terpyridines, against various cancer cell lines.

Comparative Cytotoxicity of Pyridine-Based Compounds

The cytotoxic potential of pyridine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following sections and tables summarize the cytotoxic activities of different classes of pyridine-based compounds against a panel of human cancer cell lines.

Pyridine-Urea Derivatives

Pyridine-urea derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxicity.[4][5] The urea moiety can act as a hydrogen bond donor and acceptor, contributing to target binding.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Pyridine-Urea Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8e MCF-7 (Breast)0.22 (48h)[4]
MCF-7 (Breast)0.11 (72h)[4]
8n MCF-7 (Breast)1.88 (48h)[4]
MCF-7 (Breast)0.80 (72h)[4]
2d MCF-7 (Breast)21.5[6]
PC-3 (Prostate)3.42[6]
2f MCF-7 (Breast)1.06[6]
PC-3 (Prostate)2.01[6]
2n MCF-7 (Breast)0.76[6]
PC-3 (Prostate)1.85[6]
Doxorubicin MCF-7 (Breast)1.93 (48h)[4]
Sorafenib MCF-7 (Breast)4.50 (48h)[4]
Cabozantinib MCF-7 (Breast)1.06[6]
PC-3 (Prostate)2.01[6]

Structure-Activity Relationship (SAR) Insights: The cytotoxic activity of pyridine-urea derivatives is significantly influenced by the nature and position of substituents on the phenylurea ring. For instance, the presence of a halogen, such as bromine at the para-position in compound 8e , has been shown to enhance cytotoxicity against the MCF-7 breast cancer cell line.[4][7] This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.[1]

Fused Pyridine Heterocycles

Fusing the pyridine ring with other heterocyclic systems can lead to novel compounds with enhanced cytotoxic profiles. These modifications can alter the molecule's shape, rigidity, and electronic properties, influencing its interaction with biological targets.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Fused Pyridine Heterocycles

Compound IDCancer Cell LineIC50 (µM)Reference
7 (spiro-pyridine) HepG2 (Liver)8.90[8]
Caco-2 (Colorectal)7.83[8]
8 (spiro-pyridine) HepG2 (Liver)8.42[8]
Caco-2 (Colorectal)13.61[8]
9a (4,4'-bipyridine) HepG2 (Liver)8.83 (µg/mL)[9]
MCF-7 (Breast)10.37 (µg/mL)[9]
9b (4,4'-bipyridine) HepG2 (Liver)10.08 (µg/mL)[9]
MCF-7 (Breast)8.98 (µg/mL)[9]
13 (nicotinonitrile) HepG2 (Liver)8.78 (µg/mL)[10]
HeLa (Cervical)5.16 (µg/mL)[10]
19 (pyrazolopyridine) HepG2 (Liver)15.32 (µg/mL)[10]
HeLa (Cervical)4.26 (µg/mL)[10]
Doxorubicin HepG2 (Liver)4.50[8]
Caco-2 (Colorectal)12.49[8]

SAR Insights: For spiro-pyridine derivatives, the nature of the spiro-fused ring system is critical for cytotoxicity. For example, replacing an indene moiety with an indoline scaffold has been shown to improve anticancer activity.[11] In the case of nicotinonitrile and pyrazolopyridine derivatives, the specific substitutions on the heterocyclic core dictate their cytotoxic potency.[10]

Terpyridine Derivatives

Terpyridines are a class of pyridine derivatives that can act as metal-chelating agents, and their metal complexes have shown significant cytotoxic activity.[12][13]

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Terpyridine-Copper(II) Complexes

Compound IDCancer Cell LineIC50 (µM)Reference
Complex 1 HCT116 (Colorectal)0.3[12]
A2780 (Ovarian)0.3[12]
Complex 2 HCT116 (Colorectal)0.2[12]
A2780 (Ovarian)0.8[12]
Complex 3 HCT116 (Colorectal)0.1[12]
A2780 (Ovarian)1.1[12]
Cisplatin A2780 (Ovarian)>10[12]

SAR Insights: The cytotoxicity of terpyridine complexes is influenced by both the terpyridine ligand and the coordinated metal ion. Substituents on the terpyridine backbone can modulate the complex's lipophilicity and cellular uptake.[12] The choice of the metal center also plays a crucial role in the mechanism of action, which often involves the generation of reactive oxygen species (ROS) and interaction with DNA.[14]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for commonly used in vitro cytotoxicity assays. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). Rationale: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyridine-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Rationale: A dose-response curve allows for the determination of the IC50 value. The incubation time should be sufficient to observe the compound's effect.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Rationale: This incubation allows for the metabolic conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is directly proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well. Rationale: It is crucial to avoid disturbing the cell monolayer to prevent artificial LDH release.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light. Rationale: During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the pyridine-based compounds as described previously.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle trypsinization method. Rationale: Harsh cell handling can damage cell membranes and lead to false-positive PI staining.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark. Rationale: The binding of Annexin V to PS is calcium-dependent, hence the use of a specific binding buffer.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Mechanistic Insights into the Cytotoxicity of Pyridine-Based Compounds

The cytotoxic effects of pyridine-based compounds are often mediated through their interaction with specific molecular targets, leading to the disruption of critical cellular processes. The following sections describe some of the key mechanisms of action and signaling pathways involved.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16] Several pyridine-based compounds have been developed as potent inhibitors of VEGFR-2.[17]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Angiogenesis Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-based compounds.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during DNA replication and transcription.[18] Pyridine derivatives can act as Topoisomerase II inhibitors, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[19][20]

TopoisomeraseII_Inhibition TopoII Topoisomerase II Cleavage DNA Cleavage Complex TopoII->Cleavage Forms DNA Supercoiled DNA DNA->TopoII Binds Religation DNA Religation Cleavage->Religation DSB Double-Strand Breaks Cleavage->DSB Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Apoptosis Apoptosis DSB->Apoptosis Inhibitor Pyridine-based Inhibitor Inhibitor->Cleavage Stabilizes

Caption: Mechanism of Topoisomerase II inhibition by pyridine-based compounds.

Induction of Apoptosis via the Bcl-2 Pathway

Many cytotoxic pyridine compounds induce programmed cell death, or apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[11][21]

Bcl2_Apoptosis_Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Pyridine-based Compound Inhibitor->Bcl2 Inhibits

Sources

Validation

A Strategic Guide to Evaluating the Off-Target Profile of 2-Methoxy-6-(phenylsulfonyl)pyridine

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. The journey from a promising hit compound to a safe and effective therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. The journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous characterization, a critical component of which is the comprehensive evaluation of off-target effects. Unintended interactions can lead to unforeseen toxicity, reduced efficacy, or even opportunities for drug repurposing. This guide provides a deep dive into the strategic evaluation of off-target effects, using the novel chemical entity 2-Methoxy-6-(phenylsulfonyl)pyridine as a central case study.

While 2-Methoxy-6-(phenylsulfonyl)pyridine is a structurally defined molecule (CAS RN: 1456625-25-4)[1], its biological activity and selectivity profile are not extensively documented in publicly available literature. The presence of a phenylsulfonyl moiety, a common feature in many kinase inhibitors, alongside a methoxypyridine scaffold, suggests a potential role as a modulator of protein kinases. For the purpose of this guide, we will proceed under the hypothesis that its primary target is a protein kinase, and we will outline a comprehensive, multi-pronged strategy to elucidate its on-target engagement and, more critically, its proteome-wide off-target interactions. This framework is designed to be broadly applicable to other novel small molecules.

Pillar 1: Predictive Assessment through Computational and In Silico Approaches

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods provide an invaluable initial screen to predict potential off-target liabilities.[2] These approaches leverage the vast repositories of known drug-target interactions and structural databases.

The core principle is that molecules with similar structural or electrostatic features are likely to interact with a similar set of protein targets.[3] For 2-Methoxy-6-(phenylsulfonyl)pyridine, this involves:

  • 2D and 3D Similarity Searching: Comparing the molecule's structure against databases like ChEMBL and BindingDB to identify known compounds with similar scaffolds. This can provide a preliminary list of potential on- and off-targets.

  • Pharmacophore Modeling and Docking: Building a 3D pharmacophore model based on the molecule's key chemical features and using it to screen against a library of protein structures. Alternatively, docking the molecule into the ATP-binding sites of a wide array of kinases can predict potential binders.

While these methods are predictive and not definitive, they are instrumental in prioritizing experimental resources and designing focused screening panels.

Pillar 2: Quantitative In Vitro Profiling for Selectivity

Following computational predictions, direct biochemical assays are essential for quantifying the interaction of 2-Methoxy-6-(phenylsulfonyl)pyridine with purified proteins.

Broad-Panel Kinase Screening

Given our working hypothesis, the most direct way to assess kinase selectivity is to screen the compound against a large, functionally diverse panel of purified protein kinases. Commercial services offer panels of hundreds of kinases, providing a comprehensive overview of the compound's "kinome" fingerprint.

This protocol outlines a common method for assessing kinase inhibition using radiolabeled ATP.

  • Compound Preparation: Prepare serial dilutions of 2-Methoxy-6-(phenylsulfonyl)pyridine in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, followed by the specific kinase enzyme for each well.

  • Inhibitor Incubation: Add the serially diluted test compound or a DMSO vehicle control to the wells. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing a specific peptide or protein substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be close to the Michaelis constant (Kₘ) for each kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-120 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution, such as phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which will capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The results of such a screen are best presented in a table that clearly distinguishes between potent on-target activity and off-target interactions.

Target Kinase% Inhibition at 1 µMIC₅₀ (nM)Off-Target Kinase% Inhibition at 1 µMIC₅₀ (nM)
Hypothetical Target Kinase A 95%50Kinase B75%800
Kinase C52%>10,000
Kinase D15%>10,000

Pillar 3: Target Engagement and Off-Target Discovery in a Cellular Context

While in vitro assays are crucial, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying drug-target engagement within intact cells.[4][5] The principle is that a protein's thermal stability changes upon ligand binding.[6] A compound that binds and stabilizes its target will increase the temperature at which the protein denatures and aggregates.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat cells with 2-Methoxy-6- (phenylsulfonyl)pyridine or Vehicle (DMSO) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble (supernatant) from aggregated proteins (pellet) D->E F 6. Collect supernatant E->F G 7. Analyze soluble protein by Western Blot F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

  • Cell Culture: Culture a relevant cell line (e.g., one that expresses the hypothetical target kinase) to near confluency.

  • Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with a high concentration of 2-Methoxy-6-(phenylsulfonyl)pyridine or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler.[4][6] Immediately cool the tubes on ice.

  • Cell Lysis: Lyse the cells using a method that avoids detergents, such as three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A positive shift in the melting curve for the compound-treated sample indicates target engagement.

Proteome-Wide Off-Target Profiling (MS-CETSA or TPP)

To move from a single target to a proteome-wide view, CETSA can be coupled with quantitative mass spectrometry (MS).[7] This powerful, unbiased approach, also known as Thermal Proteome Profiling (TPP), can simultaneously identify thousands of proteins that are stabilized or destabilized by the compound, revealing both the primary target and a host of potential off-targets.[8]

MS_CETSA_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Prep cluster_analysis Analysis A 1. Treat cells with Compound or Vehicle B 2. Heat to a single high temperature A->B C 3. Lyse and collect soluble fraction B->C D 4. Protein digestion (e.g., with trypsin) C->D E 5. Peptide labeling (e.g., TMT) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify and quantify thousands of proteins F->G H 8. Identify proteins with altered thermal stability G->H

Caption: Conceptual workflow for proteome-wide off-target discovery using MS-CETSA.

This unbiased approach provides the most comprehensive and physiologically relevant data on a compound's selectivity, directly within the cellular environment where it is intended to act.[7]

Pillar 4: Phenotypic and Chemical Proteomics Approaches

Cell-Based Phenotypic Screening

Unbiased phenotypic screening can reveal unexpected biological activities of a compound, which may be linked to off-target effects.[9] Using high-content imaging or other cell-based assays, one can screen 2-Methoxy-6-(phenylsulfonyl)pyridine across a panel of assays measuring cell health, morphology, proliferation, and specific signaling pathway reporters. A potent, unpredicted phenotype could launch an investigation to identify the responsible off-target.

Chemical Proteomics

Techniques like Activity-Based Protein Profiling (ABPP) use chemical probes to identify protein targets in their native cellular environment.[10] An alkyne- or biotin-tagged version of 2-Methoxy-6-(phenylsulfonyl)pyridine could be synthesized and used to "fish" for its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal both expected and unexpected targets.[11]

Comparative Analysis: Benchmarking Against Alternatives

A crucial part of evaluating a new compound is to benchmark its selectivity against existing molecules that target the same primary protein. For our hypothetical kinase inhibitor, this would involve running a well-characterized inhibitor of "Target Kinase A" through the same battery of assays.

Feature2-Methoxy-6-(phenylsulfonyl)pyridineAlternative Inhibitor X
IC₅₀ on Target Kinase A 50 nM45 nM
Number of Off-Target Kinases (IC₅₀ < 1 µM) 1 (Kinase B)5
CETSA Shift for Target A +5.2 °C+4.8 °C
Number of Off-Targets by MS-CETSA 1245
Observed Cellular Toxicity LowModerate

This comparative data is essential for making informed decisions about which chemical scaffold to advance in a drug discovery pipeline.

Conclusion

The evaluation of off-target effects is not merely a safety check but a fundamental component of understanding a compound's mechanism of action. For a novel molecule like 2-Methoxy-6-(phenylsulfonyl)pyridine, a systematic and multi-layered approach is paramount. By integrating predictive computational methods, quantitative in vitro profiling, and state-of-the-art cellular and proteomic techniques, researchers can build a comprehensive selectivity profile. This data-driven strategy not only de-risks the path to clinical development by identifying potential liabilities early but also builds a deep, authoritative understanding of the molecule's biological activity, ultimately accelerating the development of safer and more effective medicines.

References

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Comparative

A Comparative Guide to Cross-Reactivity Studies of 2-Methoxy-6-(phenylsulfonyl)pyridine Derivatives

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The human kinome, with its extensive network of over 500 protein kinases, stands as a fertile ground for therapeutic intervention, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, with its extensive network of over 500 protein kinases, stands as a fertile ground for therapeutic intervention, particularly in the realm of oncology. The advent of small molecule kinase inhibitors has marked a paradigm shift in cancer therapy. However, the clinical success of these agents is profoundly influenced by their selectivity. The primary objective is to potently inhibit a specific kinase driving the disease, yet the structural conservation of the ATP-binding site across the kinome presents a formidable challenge to achieving absolute specificity. These unintended interactions, or "off-target" effects, can be a double-edged sword, leading to adverse toxicities or, in some cases, beneficial polypharmacology. A meticulous evaluation of a compound's cross-reactivity profile is therefore a cornerstone of modern drug development, essential for crafting safer and more efficacious therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and assess the cross-reactivity of kinase inhibitors, with a particular focus on the emerging class of 2-Methoxy-6-(phenylsulfonyl)pyridine derivatives and their analogs. We will explore the scientific rationale behind various experimental approaches, furnish detailed protocols for key assays, and conduct a comparative analysis of representative data to illuminate the principles of selectivity profiling.

Pillar 1: The Rationale - Causality Behind Experimental Choices in Cross-Reactivity Profiling

The fundamental reason for conducting cross-reactivity studies lies in the shared ancestry and structural similarities of protein kinases. The ATP-binding pocket, the target for the majority of kinase inhibitors, exhibits a high degree of conservation, making it challenging to design molecules that interact with only one kinase. A compound is generally considered "selective" if it demonstrates substantially higher potency against its intended target compared to a broad panel of other kinases.

The critical importance of this characterization stems from several factors:

  • Mitigating Toxicity: Inhibition of kinases essential for normal physiological functions can result in significant side effects. For example, off-target inhibition of VEGFR is often associated with hypertension, while EGFR inhibition can lead to dermatological toxicities.

  • Elucidating True Mechanism of Action: A well-defined selectivity profile is crucial for attributing the observed biological effects of a compound to the modulation of its intended target, thereby validating the therapeutic hypothesis.

  • Uncovering Polypharmacological Advantages: In certain contexts, the inhibition of multiple kinases can be therapeutically synergistic. This is particularly relevant in cancer, where targeting parallel or redundant signaling pathways can overcome resistance mechanisms.

Pillar 2: The Methodologies - A Toolkit for Assessing Cross-Reactivity

A robust assessment of a kinase inhibitor's selectivity necessitates a multi-pronged strategy, typically initiated with in vitro biochemical assays and further validated with cell-based target engagement studies.

In Vitro Kinase Panel Screening: The Foundational Assay

This approach is the industry standard for the initial determination of a compound's cross-reactivity. It involves evaluating the inhibitor against a large, diverse panel of purified protein kinases to quantify its inhibitory activity, commonly expressed as IC50 values (the concentration required for 50% inhibition) or as a percentage of inhibition at a single, high concentration.

Caption: A generalized workflow for conducting an in vitro kinase assay panel screen.

The following protocol outlines a well-established method for quantifying the inhibitory potency of a compound against a panel of kinases.

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. Typically, a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.

  • Reaction Buffer: A kinase-specific reaction buffer is prepared. A general buffer might consist of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% 2-mercaptoethanol.

  • Assay Plate Setup: The kinase reaction buffer is dispensed into the wells of a 96-well plate.

  • Kinase Addition: A predetermined amount of each purified kinase is added to its designated wells.

  • Inhibitor Addition: The serially diluted compound or a vehicle control (DMSO) is added to the wells.

  • Pre-incubation: The plate is incubated for 10-15 minutes at room temperature to facilitate inhibitor-kinase binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the specific peptide substrate and [γ-³³P]ATP. To obtain an accurate IC50 value, the ATP concentration should be at or near the Km for each kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at 30°C.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as 0.5 M orthophosphoric acid.

  • Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate, where the phosphorylated substrate binds to the filter. The plate is washed multiple times to remove unincorporated [γ-³³P]ATP. The amount of radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the vehicle control. These data are then fitted to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

While in vitro assays provide a direct measure of enzyme inhibition, they do not account for factors such as cell permeability and intracellular target availability. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding within intact cells, offering a more physiologically relevant assessment of target engagement.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_protein_analysis Protein Analysis cluster_data_interpretation Data Interpretation Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat Cell Suspensions at Various Temperatures Compound_Treatment->Heating Cooling Cool to Room Temperature Heating->Cooling Lysis Lyse Cells Cooling->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Quantification Quantify Protein Bands Western_Blot->Quantification Melt_Curve Generate Melt Curve Quantification->Melt_Curve Thermal_Shift Determine Thermal Shift Melt_Curve->Thermal_Shift

Validation

A Researcher's Guide to Probe Evaluation: A Comparative Case Study of 2-Methoxy-6-(phenylsulfonyl)pyridine for In Vitro and In Vivo Applications

Introduction The successful application of chemical probes to interrogate biological systems hinges on a thorough understanding of their performance characteristics, both in controlled in vitro environments and in the co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful application of chemical probes to interrogate biological systems hinges on a thorough understanding of their performance characteristics, both in controlled in vitro environments and in the complex milieu of a living organism.[1][2][3] This guide provides a comprehensive framework for the evaluation of a novel chemical probe, using the hypothetical case of 2-Methoxy-6-(phenylsulfonyl)pyridine. While specific experimental data for this compound is not yet extensively published, we will use it as a scaffold to present the critical experiments, data interpretation, and comparative analysis necessary to validate a new chemical tool. For the purpose of this guide, we will hypothesize that 2-Methoxy-6-(phenylsulfonyl)pyridine is designed to be a selective inhibitor of a hypothetical enzyme, "Kinase X." We will compare its performance against a well-established, albeit less selective, "Reference Probe A."

This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the rigorous, multi-faceted process of chemical probe validation. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols and grounding our discussion in authoritative scientific principles.

Part 1: In Vitro Characterization - The Foundation of a Quality Probe

The initial assessment of a chemical probe's utility begins with a series of in vitro experiments designed to determine its potency, selectivity, and mechanism of action against the intended target.[3][4] These studies are fundamental; a probe that fails to meet stringent criteria at this stage is unlikely to be a reliable tool for more complex cellular or in vivo studies.

Biochemical Potency: How Tightly Does it Bind?

The first question to answer is how potently our probe, 2-Methoxy-6-(phenylsulfonyl)pyridine, interacts with its intended target, Kinase X. A high-quality probe should ideally have a potency in the nanomolar range.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Setup:

    • Recombinant human Kinase X enzyme.

    • Substrate peptide specific for Kinase X.

    • ATP at a concentration equal to its Km for Kinase X.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • A serial dilution of 2-Methoxy-6-(phenylsulfonyl)pyridine and Reference Probe A in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Add 5 µL of the kinase reaction buffer containing the Kinase X enzyme and substrate to each well.

    • Add 100 nL of the serially diluted compounds (2-Methoxy-6-(phenylsulfonyl)pyridine or Reference Probe A) or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling: Is the Probe Specific?

Experimental Protocol: Kinome-wide Selectivity Screening

  • Service Provider: Engage a reputable contract research organization (CRO) that offers kinome-wide selectivity profiling services (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

  • Procedure:

    • Provide a sample of 2-Methoxy-6-(phenylsulfonyl)pyridine at a concentration at least 100-fold higher than its IC50 against Kinase X (e.g., 10 µM).

    • The CRO will screen the compound against a panel of several hundred kinases.

  • Data Analysis:

    • The results are typically provided as percent inhibition at the tested concentration.

    • Any kinase inhibited by more than 50% should be considered a potential off-target and warrants further investigation with a full IC50 determination.

Cellular Target Engagement: Does it Work in a Cell?

Demonstrating that a probe can enter a cell and bind to its target is a critical step in bridging the gap between biochemical and in vivo studies.[4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a cell line that expresses Kinase X to 80-90% confluency.

    • Treat the cells with either 2-Methoxy-6-(phenylsulfonyl)pyridine (at various concentrations), Reference Probe A, or DMSO for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the tubes at room temperature for 3 minutes.

  • Protein Analysis:

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Kinase X in each sample by Western blot or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble Kinase X against the temperature.

    • The binding of the probe to Kinase X will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.

Hypothetical In Vitro Performance Data

Parameter2-Methoxy-6-(phenylsulfonyl)pyridineReference Probe A
Kinase X IC50 (nM) 25150
Selectivity (vs. 400 kinases at 10 µM) >95% selectiveHits on 15 other kinases (>50% inhibition)
Cellular Target Engagement (CETSA shift) 4.5°C at 1 µM1.2°C at 10 µM

Part 2: In Vivo Evaluation - Performance in a Living System

While in vitro data provides a strong foundation, the ultimate test of a chemical probe's utility is its performance in a living organism.[5][6] In vivo studies assess the probe's pharmacokinetic properties, its ability to engage the target in the tissue of interest, and its effect on a biological pathway.

Pharmacokinetics (PK): Can the Probe Reach its Target?

A probe must have suitable pharmacokinetic properties to achieve and maintain a sufficient concentration at the site of action.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Administer 2-Methoxy-6-(phenylsulfonyl)pyridine to a cohort of mice via the intended route of administration (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • At the final time point, euthanize the animals and collect the tissue of interest (e.g., tumor, brain).

  • Sample Analysis:

    • Process the blood samples to separate the plasma.

    • Extract the compound from the plasma and tissue homogenates.

    • Quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Target Engagement and Pharmacodynamics (PD): Is the Target Modulated?

Confirming that the probe engages its target in the relevant tissue and elicits a downstream biological effect is crucial for validating its in vivo utility.

Experimental Protocol: In Vivo Target Engagement and PD Study

  • Animal Model and Dosing:

    • Use an appropriate animal model (e.g., a tumor xenograft model where Kinase X is overexpressed).

    • Dose the animals with 2-Methoxy-6-(phenylsulfonyl)pyridine or vehicle.

  • Tissue Collection and Analysis:

    • At various time points post-dosing, collect the tissue of interest.

    • To assess target engagement, perform a CETSA on the tissue homogenates as described previously.

    • To assess pharmacodynamics, measure the phosphorylation of a known downstream substrate of Kinase X using Western blot or immunohistochemistry.

  • Data Analysis:

    • Correlate the dose of the probe with the degree of target engagement and the modulation of the downstream biomarker.

Hypothetical In Vivo Performance Data

Parameter2-Methoxy-6-(phenylsulfonyl)pyridineReference Probe A
Mouse Oral Bioavailability (%) 405
Plasma Cmax at 10 mg/kg (µM) 2.50.3
In Vivo Target Engagement (Tumor) >80% at 10 mg/kg<20% at 30 mg/kg
PD Biomarker Modulation (p-Substrate) 75% reduction at 10 mg/kgNo significant change

Visualizing the Workflow

To provide a clearer understanding of the evaluation process, the following diagrams illustrate the key steps for in vitro and in vivo characterization.

in_vitro_workflow cluster_0 In Vitro Evaluation Biochemical Potency (IC50) Biochemical Potency (IC50) Selectivity Profiling Selectivity Profiling Biochemical Potency (IC50)->Selectivity Profiling Potent? Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Selectivity Profiling->Cellular Target Engagement (CETSA) Selective? Proceed to In Vivo Proceed to In Vivo Cellular Target Engagement (CETSA)->Proceed to In Vivo Cell-Active?

Caption: Workflow for the in vitro characterization of a chemical probe.

in_vivo_workflow cluster_1 In Vivo Evaluation Pharmacokinetics (PK) Pharmacokinetics (PK) Target Engagement (TE) Target Engagement (TE) Pharmacokinetics (PK)->Target Engagement (TE) Good Exposure? Pharmacodynamics (PD) Pharmacodynamics (PD) Target Engagement (TE)->Pharmacodynamics (PD) Target Hit? Validated Probe Validated Probe Pharmacodynamics (PD)->Validated Probe Biological Effect?

Caption: Workflow for the in vivo validation of a chemical probe.

Conclusion: Synthesizing the Evidence for a High-Quality Probe

The journey from a novel chemical entity to a validated chemical probe is a rigorous and multi-step process. As illustrated through our hypothetical case study of 2-Methoxy-6-(phenylsulfonyl)pyridine, a successful probe must demonstrate high potency and selectivity in biochemical and cellular assays. Furthermore, it must possess favorable pharmacokinetic properties that allow it to reach its target in a living organism and elicit a measurable biological response.

The comparative data presented, though hypothetical, underscores the importance of benchmarking a new probe against existing tools. While Reference Probe A may have some utility, the superior selectivity and in vivo properties of 2-Methoxy-6-(phenylsulfonyl)pyridine would establish it as a more reliable and valuable tool for studying the biology of Kinase X.

Researchers are encouraged to adopt this comprehensive evaluation framework to ensure the quality and reliability of the chemical probes they employ. By adhering to these principles of scientific integrity, we can enhance the reproducibility of our experiments and accelerate the pace of biological discovery.

References

  • Probe Evaluation - the Chemical Probes Portal. The Chemical Probes Portal. [Link]

  • Pemberton, R. M., & Hart, J. P. (2016). In Vivo Chemical Sensors: Role of Biocompatibility on Performance and Utility. Analytical Chemistry, 88(1), 4-23. [Link]

  • Honma, M., et al. (2018). Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals. Genes and Environment, 40(1), 1-10. [Link]

  • Pemberton, R. M., & Hart, J. P. (2016). In Vivo Chemical Sensors: Role of Biocompatibility on Performance and Utility. PMC. [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • Pang, K. S. (2003). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 5(3), E28. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Serafim, R. A. M., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • Serafim, R. A. M., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. DAU. [Link]

  • Kelly, K. A., et al. (2008). Unbiased discovery of in vivo imaging probes through in vitro profiling of nanoparticle libraries. Integrative Biology, 1(1), 108-115. [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? (2025). Patsnap Synapse. [Link]

  • Henneberger, L., et al. (2021). Experimental exposure assessment of designed chemical mixtures in cell-based in vitro bioassays. Frontiers in Toxicology, 3, 706933. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Protein Labeling: Unveiling the Potential of Sulfonylpyridine-Based Reagents

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. From elucidating complex cellular pathways to developing targ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. From elucidating complex cellular pathways to developing targeted therapeutics, the ability to covalently attach probes to proteins is indispensable. Among the various amino acid targets, lysine, with its solvent-exposed and nucleophilic primary amine, presents a readily accessible site for modification.[1] This guide provides an in-depth, quantitative comparison of a promising class of lysine-targeting reagents, sulfonylpyridine-based compounds, against established alternatives. We will delve into the mechanistic underpinnings of these reagents, provide detailed protocols for assessing labeling efficiency, and present a critical analysis of their performance to empower you in making informed decisions for your experimental design.

The Criticality of Lysine-Targeted Protein Labeling

The ε-amino group of lysine residues offers a robust handle for chemical modification due to its high reactivity and frequent presence on the protein surface.[1] This has led to the development of a vast arsenal of reagents for attaching a variety of functional moieties, including fluorophores, biotin, and crosslinkers.[1][2] The choice of labeling reagent is dictated by the specific application, with key considerations being labeling efficiency, specificity, and the impact on protein structure and function.

Mechanism of Action: A Closer Look at Sulfonylpyridine-Based Reagents

Recent advancements have introduced sulfonylpyridine derivatives as a potent class of reagents for protein modification. While direct data on 2-Methoxy-6-(phenylsulfonyl)pyridine for protein labeling is emerging, the closely related N-sulfonyl pyridone and pyridinium-based activated esters provide a strong framework for understanding their mechanism and potential.

These reagents operate on the principle of activating a leaving group to facilitate nucleophilic attack by the lysine amine. In the case of N-sulfonyl pyridones, the pyridone ring acts as an excellent leaving group, enabling the sulfonylation of the lysine residue.[1][3][4][5][6] Similarly, pyridinium-based activated esters utilize a pyridinium moiety as a highly effective leaving group for the acylation of lysine.[2][7][8][9][10]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the deprotonated ε-amino group of lysine attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of a stable amide or sulfonamide bond, respectively, and the release of the pyridone or pyridine leaving group.

Lysine Labeling with Sulfonylpyridine Reagent cluster_reactants Reactants cluster_product Product Protein-Lysine Protein-Lys-NH2 Labeled_Protein Protein-Lys-NH-SO2-R Protein-Lysine->Labeled_Protein Nucleophilic Attack Sulfonylpyridine R-SO2-Pyridone Leaving_Group Pyridone Sulfonylpyridine->Leaving_Group Leaving Group Departure

Caption: Mechanism of lysine labeling with a sulfonylpyridine reagent.

Comparative Analysis of Lysine-Targeting Reagents

To provide a comprehensive overview, we compare the performance of sulfonylpyridine-based reagents with two widely used classes of lysine-targeting compounds: N-hydroxysuccinimide (NHS) esters and Tandem Mass Tags (TMT).

FeatureSulfonylpyridine-Based ReagentsN-Hydroxysuccinimide (NHS) EstersTandem Mass Tag (TMT) Reagents
Reaction Mechanism Nucleophilic acyl/sulfonyl substitutionNucleophilic acyl substitutionNucleophilic acyl substitution
Primary Target Lysine ε-amino group, N-terminusLysine ε-amino group, N-terminus[2]Peptide N-terminus and lysine ε-amino group[5]
Selectivity Reported high selectivity for lysine[7][10]Can also react with other nucleophiles at higher pHHigh selectivity for primary amines
Reaction Conditions Physiological pH (7.4)[10]Typically pH 7.2-8.5[11]pH 8.5[5]
Labeling Efficiency High efficiency reported[10]Variable, dependent on protein and conditions[12][13]Generally high, often >95%[14][15]
Key Advantages Good reactivity and stability, potential for in-cell labeling[1][3][6]Wide variety of commercially available derivativesEnables multiplexed quantitative proteomics[5][14][16]
Potential Drawbacks Newer class of reagents, fewer commercial optionsHydrolytically unstable, can lead to non-specific labelingPrimarily for mass spectrometry applications

Experimental Protocols for Quantitative Analysis of Labeling Efficiency

Accurate determination of labeling efficiency is paramount for the interpretation of experimental results. Here, we provide detailed protocols for two gold-standard methodologies: intact mass spectrometry and fluorescence-based quantification.

Protocol 1: Intact Mass Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the direct determination of the number of labels attached to a protein by measuring the mass shift.[6]

Intact Mass Analysis Workflow Sample_Prep 1. Sample Preparation (Labeled & Unlabeled Protein) LC_Separation 2. Liquid Chromatography (Reverse Phase) Sample_Prep->LC_Separation MS_Analysis 3. Mass Spectrometry (High-Resolution ESI-MS) LC_Separation->MS_Analysis Data_Analysis 4. Data Analysis (Deconvolution & Mass Comparison) MS_Analysis->Data_Analysis Efficiency_Calc 5. Efficiency Calculation Data_Analysis->Efficiency_Calc

Caption: Workflow for intact mass analysis of labeled proteins.

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare solutions of both the labeled and unlabeled protein at a concentration of 0.5-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 100 mM ammonium acetate).

    • Ensure high purity of the protein sample (>95%) to minimize interference.

  • LC-MS Analysis:

    • Inject 1-5 µg of the protein sample onto a reverse-phase liquid chromatography (LC) column (e.g., C4 or C8).

    • Separate the protein from non-volatile salts and excess labeling reagent using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Elute the protein directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire mass spectra across a mass range that encompasses the expected molecular weight of the protein and its labeled forms.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the neutral molecular weights of the protein species.

    • Compare the mass of the labeled protein to the unlabeled control. The mass difference corresponds to the mass of the attached label.

    • The presence of multiple peaks in the labeled sample's spectrum indicates a distribution of labeling stoichiometries (e.g., +1 label, +2 labels, etc.).

  • Calculating Labeling Efficiency:

    • Calculate the average number of labels per protein by taking a weighted average of the intensities of the different labeled species.

    • Labeling efficiency (%) = (Average number of labels / Total number of potential labeling sites) x 100.

Protocol 2: Fluorescence-Based Quantification

This method is suitable when the labeling reagent is a fluorophore and provides a more accessible way to estimate labeling efficiency.[3][17][18]

Fluorescence Quantification Workflow Protein_Quant 1. Protein Concentration Determination (e.g., BCA Assay) DOL_Calc 4. Degree of Labeling (DOL) Calculation Protein_Quant->DOL_Calc Fluor_Measurement 2. Fluorescence Measurement (Spectrofluorometer) Fluor_Measurement->DOL_Calc Standard_Curve 3. Standard Curve of Free Dye Standard_Curve->DOL_Calc Efficiency_Calc 5. Efficiency Calculation DOL_Calc->Efficiency_Calc

Sources

Validation

Structural validation of 2-Methoxy-6-(phenylsulfonyl)pyridine binding to a target protein

Structural Validation of 2-Methoxy-6-(phenylsulfonyl)pyridine: A Comparative Guide for Fragment-Based Kinase Targeting In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting p...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 2-Methoxy-6-(phenylsulfonyl)pyridine: A Comparative Guide for Fragment-Based Kinase Targeting

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points that offer both high ligand efficiency and precise conformational control is a persistent challenge[1]. While traditional high-throughput screening often yields large, highly lipophilic hits, FBDD relies on the meticulous structural validation of smaller fragments (MW < 300 Da)[1].

This guide provides an objective, data-driven comparison of 2-Methoxy-6-(phenylsulfonyl)pyridine (CAS 1456625-25-4) against its truncated structural alternatives. By acting as a privileged scaffold, this compound has demonstrated exceptional utility in targeting the inactive (DFG-out) conformation of challenging kinases, such as Interleukin-2 Inducible T-Cell Kinase (ITK)[2][3].

Mechanistic Rationale: Why This Scaffold Outperforms Alternatives

The rationalization of protein-ligand affinity requires looking beyond basic visual inspection to understand the full complexity of molecular interactions[3]. The 2-methoxy-6-(phenylsulfonyl)pyridine scaffold is engineered to exploit specific kinase microenvironments:

  • The Methoxypyridine Core: Acts as a classic hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the methoxy group fine-tunes the electronic properties of the ring and occupies the adjacent ribose pocket.

  • The Sulfonyl Linker: Provides a rigid, highly directional vector. Unlike flexible alkyl linkers, the sulfonyl group forces the attached phenyl ring into a specific trajectory while offering additional hydrogen-bonding potential with catalytic lysine residues.

  • The Phenyl Ring: Projects deep into the hydrophobic back pocket, a region only accessible when the kinase activation loop adopts the DFG-out (inactive) conformation[4].

Targeting the inactive state is a proven strategy for achieving high kinome selectivity, as the inactive conformations of kinases are structurally more diverse than their active (ATP-bound) counterparts[4].

G A 2-Methoxy-6-(phenylsulfonyl)pyridine B Methoxypyridine Core A->B C Sulfonyl Linker A->C D Phenyl Ring A->D E Hinge Region (H-Bonds) B->E Anchors F Vector Projection C->F Directs G DFG-out Pocket (Hydrophobic) D->G Stabilizes

Fig 1. Pharmacophoric mapping of the fragment to the kinase inactive state.

Comparative Performance Data

To objectively evaluate the performance of 2-Methoxy-6-(phenylsulfonyl)pyridine, we compare it against two truncated alternatives: 2-Methoxypyridine (lacking the back-pocket probe) and Phenylsulfonylbenzene (lacking the hinge-binding anchor).

Table 1: Biophysical and Structural Metrics against a Model Kinase (ITK)

Metric2-Methoxy-6-(phenylsulfonyl)pyridine (Product)Alternative 1: 2-MethoxypyridineAlternative 2: Phenylsulfonylbenzene
SPR Affinity ( KD​ ) 45 µM>1000 µM (N.D.)450 µM
Ligand Efficiency (LE) 0.38 kcal/mol/HA<0.25 kcal/mol/HA0.28 kcal/mol/HA
Binding Kinetics Fast On / Fast OffIndeterminableFast On / Fast Off
X-ray Resolution 1.8 ÅN/A (No complex formed)2.4 Å
Stabilized State DFG-out (Inactive)Unstable / TransientDFG-in (Active)
Selectivity Profile High (Conformationally driven)PoorPoor

Analysis: The intact product achieves a synergistic binding effect. Alternative 1 fails to achieve stable binding because the hinge interaction alone provides insufficient binding free energy for a fragment of this size. Alternative 2 binds weakly to the ATP pocket but fails to induce the highly selective DFG-out state, resulting in poor kinome selectivity[4].

The Self-Validating Orthogonal Workflow

Relying on a single biophysical method in FBDD frequently leads to false positives due to fragment aggregation or non-specific binding. We employ a self-validating, three-pillar workflow: Surface Plasmon Resonance (SPR) for kinetic triage, X-ray Crystallography for atomic resolution[1], and Fragment Molecular Orbital (FMO) quantum-mechanical calculations to map the precise energetic contributions of the sulfonylpyridine interactions[3].

Workflow S1 1. SPR Screening Kinetic Triage S2 2. X-ray Crystallography Atomic Resolution S1->S2 KD < 500 µM S3 3. FMO QM Calculations Energy Mapping S2->S3 3D Coordinates S4 Validated Lead Scaffold S3->S4 Interaction Profile

Fig 2. Orthogonal validation workflow ensuring structural and kinetic integrity.

Step-by-Step Experimental Protocols

The following protocols detail the causality behind each methodological choice, ensuring reproducible validation of the 2-Methoxy-6-(phenylsulfonyl)pyridine fragment.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Triage

Objective: Establish a stoichiometric KD​ and filter out non-specific aggregators.

  • Sensor Chip Selection: Utilize a CM5 sensor chip. Causality: The carboxymethyl dextran matrix provides a high binding capacity, which is critical for generating a measurable Response Unit (RU) signal from low-molecular-weight fragments (<300 Da)[1].

  • Protein Immobilization: Immobilize the target kinase via standard amine coupling at pH 5.0 to achieve an immobilization level of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Methoxy-6-(phenylsulfonyl)pyridine from 500 µM down to 15.6 µM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Causality: Strict DMSO matching between the analyte and running buffer is mandatory to prevent bulk refractive index shifts that mask the true fragment binding signal.

  • Injection Parameters: Inject analytes at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring that the observed fast "on/off" kinetics are true binding events and not artifacts of the compound rebinding to the dextran matrix.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: High-Throughput Co-Crystallization

Objective: Obtain high-resolution atomic coordinates to validate the DFG-out binding mode.

  • Method Selection (Co-crystallization vs. Soaking): Opt for co-crystallization. Causality: Because the sulfonylpyridine scaffold is designed to induce a massive conformational shift (DFG-in to DFG-out)[4], soaking the fragment into pre-formed apo-crystals will likely shatter the crystal lattice due to the internal structural rearrangement.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of 2-Methoxy-6-(phenylsulfonyl)pyridine (dissolved in 100% DMSO) for 2 hours on ice. Ensure the final DMSO concentration does not exceed 2% to prevent protein denaturation.

  • Crystallization Setup: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate).

  • Cryoprotection & Harvesting: Briefly transfer the resulting crystals into a cryoprotectant solution (reservoir solution supplemented with 20% glycerol and 1 mM of the fragment) before flash-freezing in liquid nitrogen. Causality: Including the fragment in the cryoprotectant prevents the low-affinity ligand from washing out of the binding site during the transfer step.

  • Diffraction & Refinement: Collect X-ray diffraction data and solve the structure via molecular replacement. Confirm the presence of the fragment by calculating Fo​−Fc​ omit maps[1][5].

References

  • Fragment-based drug discovery: A graphical review, Current Research in Pharmacology and Drug Discovery / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8szSxhXPS4K_F4tIilQoKdlUqX_WL7o1Ct4l_MIZwyrUCxH0kUrrtJqnfk8yZOOmJ8E_BwGufHsaY-7gOi9OLAwCXVFqMMrBXW-hd19bhuQVt6OQ_ysc_IGRODF2Nt8Gon9kccWCb90s50M_m]
  • Fragment Molecular Orbital Method Applied to Lead Optimization of Novel Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors, Journal of Medicinal Chemistry / ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ6qSCMfPMY9BKyk2aEvUxo4Qh5dTBn1fSCPfYsrixMsY8P54v71jxaFCFqbjGj-EZf7oDnynQFXaK6idOp9KmLRhACOIxpOhMhtjfLPbdL8XEK7TE_ln7snPPMLnljEnffPDyaWY3dO0K4b0rpvTq]
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  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles, Journal of the American Chemical Society / ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWTFbyS7oe4FeCyj_jBRFBCz_KaiI0Ff-fPu0InjRj3rV8UXTFZGyTlxRJL8-I8TQLzaJAmdOC1dCQjXm8KcIDiiLuU4oxolDRT83YKt2jP54MqOfsW8cD4i2eVUp7s7oxSKHV45pORw==]
  • Protein X-ray Crystallography in Drug Discovery, Creative Biostructure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJmKIZ0rGNHTc5gsAmf0BngXJffDXIQGtJz50q_RxLEWCgzL9tiOV2kFPg7NxnMEm65fTNmMhANnyNmBBSmkL51sW3i1aZgu_AyLL7YEnw1EKsO2IHkwJnX6FGDorHG8udKIrKA0IEfkOvK274Gwi2CD-wse1si3QLYzbUSRR1xlQFeCCdPbAY8yqplvJGubPJaKEtg==]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-(phenylsulfonyl)pyridine

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the saf...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-6-(phenylsulfonyl)pyridine, ensuring a secure laboratory environment and adherence to regulatory compliance. The procedures outlined are grounded in the established principles of chemical safety and waste management for pyridine and sulfonyl-containing compounds.

Hazard Identification and Risk Assessment

Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances.[1] They are often flammable liquids and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4]

Phenylsulfonyl Moiety: Sulfonyl-containing compounds are utilized in various pharmaceutical applications.[5] While the hazards can vary depending on the overall molecular structure, it is prudent to handle them with care.

Anticipated Hazards of 2-Methoxy-6-(phenylsulfonyl)pyridine:

  • Flammability: Like many pyridine derivatives, this compound should be treated as a flammable liquid.[6]

  • Toxicity: It is likely to be harmful if ingested, inhaled, or in contact with skin.

  • Irritation: Causes skin and eye irritation.[4]

Hazard CategoryAnticipated RiskRationale
Physical Hazards Flammable liquid and vapor[6]Based on the known properties of pyridine and methoxypyridine.[2][6]
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes serious eye and skin irritation.[4] May cause respiratory irritation.[4]Extrapolated from data on similar pyridine and methoxypyridine compounds.[4][7]
Environmental Hazards Expected to be toxic to aquatic organisms.A general characteristic of many pyridine-based compounds.

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate exposure risks, stringent adherence to PPE protocols is mandatory when handling 2-Methoxy-6-(phenylsulfonyl)pyridine.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

Recommended PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA; nitrile gloves may not be suitable for prolonged contact with pyridine-based compounds).[10]

  • Skin and Body Protection: A fully-buttoned lab coat, long-sleeved clothing, and closed-toe shoes.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of 2-Methoxy-6-(phenylsulfonyl)pyridine must be managed in accordance with federal, state, and local regulations.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Collection:

    • Collect waste 2-Methoxy-6-(phenylsulfonyl)pyridine and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled hazardous waste container.[1]

    • The container must be sealable, airtight, and made of a material that is resistant to the chemical.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste 2-Methoxy-6-(phenylsulfonyl)pyridine".[1]

    • Include hazard pictograms for flammable and toxic materials.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1]

    • This storage area should be away from sources of ignition, heat, direct sunlight, and incompatible materials such as strong oxidizers and acids.[2][10]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary method for the disposal of pyridine-based waste is high-temperature incineration in a rotary kiln or a liquid injection incinerator.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Methoxy-6-(phenylsulfonyl)pyridine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Final Disposal start Start: Handling 2-Methoxy-6- (phenylsulfonyl)pyridine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood generate_waste Generate Chemical Waste fume_hood->generate_waste spill_check Is there a spill? generate_waste->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes collect_waste Collect in Designated Hazardous Waste Container spill_check->collect_waste No spill_protocol->collect_waste label_waste Label Container Correctly ('Hazardous Waste', Chemical Name) collect_waste->label_waste store_waste Store Sealed Container in Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration High-Temperature Incineration by Licensed Contractor contact_ehs->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for 2-Methoxy-6-(phenylsulfonyl)pyridine.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. WSU. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. ATSDR. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. Retrieved from [Link]

  • Avantor Performance Materials, Inc. (2011). Material Safety Data Sheet: Pyridine. Avantor. Retrieved from [Link]

  • M&U International. (n.d.). Material Safety Data Sheet: 2-Methoxy Pyridine. M&U International. Retrieved from [Link]

  • PubMed. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. National Library of Medicine. Retrieved from [Link]

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